3-Methylbutane-1,3-diamine dihydrochloride
Description
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Properties
IUPAC Name |
3-methylbutane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(2,7)3-4-6;;/h3-4,6-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMKAYUUKYWLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100516-73-2 | |
| Record name | 3-methylbutane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylbutane-1,3-diamine Dihydrochloride for Advanced Research and Development
This guide provides a comprehensive technical overview of 3-Methylbutane-1,3-diamine Dihydrochloride (CAS 100516-73-2), a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document integrates foundational principles of organic chemistry and analytical sciences with data from analogous structures to present a robust and practical resource.
Molecular Overview and Physicochemical Properties
3-Methylbutane-1,3-diamine Dihydrochloride is the salt form of 3-Methylbutane-1,3-diamine. The dihydrochloride salt enhances the stability and water solubility of the parent diamine, making it more amenable for use in various research and development applications.
Table 1: Physicochemical Properties of 3-Methylbutane-1,3-diamine (Free Base)
| Property | Value | Source |
| Molecular Formula | C₅H₁₄N₂ | PubChem |
| Molecular Weight | 102.18 g/mol | PubChem |
| IUPAC Name | 3-methylbutane-1,3-diamine | PubChem |
| CAS Number (Free Base) | 116473-67-7 | PubChem |
| CAS Number (Dihydrochloride) | 100516-73-2 | Supplier Data |
The 1,3-diamine structural motif is a key feature in numerous biologically active molecules, serving as a versatile scaffold in medicinal chemistry.[1] The presence of two primary amine groups allows for diverse chemical modifications and interactions with biological targets.
Synthesis and Purification
Proposed Synthetic Pathway
A common and effective method for the synthesis of 1,3-diamines involves the reduction of a corresponding dinitrile or a related nitrogen-containing precursor. One potential route could start from a readily available carbonyl compound.
dot
Caption: Proposed synthetic route for 3-Methylbutane-1,3-diamine dihydrochloride.
Step-by-Step Methodology:
-
Reductive Amination: The synthesis could commence with the reductive amination of a suitable precursor like 3-methyl-3-nitrobutanal. This reaction, typically carried out using a reducing agent such as sodium cyanoborohydride in the presence of an ammonia source like ammonium acetate, would yield 3-methyl-3-nitrobutan-1-amine.
-
Reduction of the Nitro Group: The nitro group of 3-methyl-3-nitrobutan-1-amine can then be reduced to a primary amine. This transformation can be achieved through various methods, including catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst or by using a metal-acid system like tin and hydrochloric acid. This step would yield the free base, 3-methylbutane-1,3-diamine.
-
Salt Formation: The final step involves the formation of the dihydrochloride salt. This is typically accomplished by dissolving the free diamine in a suitable organic solvent, such as diethyl ether or isopropanol, and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in the same solvent. The dihydrochloride salt will precipitate out of the solution and can be collected by filtration.
Purification
Purification of the final product is crucial. The precipitated dihydrochloride salt can be washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system, such as an ethanol/ether mixture, can be employed to obtain a highly pure product. The purity can then be assessed using the analytical techniques described in the following section.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 3-Methylbutane-1,3-diamine Dihydrochloride. The following section outlines the expected results from key analytical techniques based on the analysis of similar aliphatic diamine hydrochlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
dot
Caption: Predicted NMR assignments for 3-Methylbutane-1,3-diamine dihydrochloride.
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¹H NMR: In a suitable deuterated solvent like D₂O or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift. The N-H protons of the ammonium groups will likely appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.[7][8][9][10]
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbons bonded to the nitrogen atoms will be deshielded and appear further downfield compared to the other aliphatic carbons. The two methyl carbons are equivalent and will appear as a single signal.
Table 2: Predicted NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| -CH₂-NH₃⁺ | ~3.0 - 3.4 | ~40 - 45 | Triplet |
| -CH₂-CH₂- | ~1.8 - 2.2 | ~30 - 35 | Triplet |
| -C(CH₃)₂- | - | ~50 - 55 | - |
| -C(CH₃)₂- | ~1.4 - 1.7 | ~25 - 30 | Singlet |
| -NH₃⁺ | ~8.0 - 9.0 (in DMSO-d₆) | - | Broad Singlet |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free diamine. In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at an m/z of 103.12 would be expected. Fragmentation patterns in mass spectrometry for amines often involve α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.[1][11][12][13][14] For 3-methylbutane-1,3-diamine, this could lead to characteristic fragment ions.
Infrared (IR) Spectroscopy
The FTIR spectrum of the dihydrochloride salt will show characteristic absorption bands for the different functional groups.
Table 3: Predicted FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch (ammonium) | 3200 - 2800 (broad) | Characteristic of amine salts.[15][16][17] |
| C-H stretch (aliphatic) | 2970 - 2850 | Stretching vibrations of the methyl and methylene groups. |
| N-H bend (ammonium) | 1600 - 1500 | Bending vibrations of the ammonium groups.[18] |
| C-N stretch | 1200 - 1020 | Stretching vibrations of the carbon-nitrogen bonds. |
Chromatographic Methods (GC and HPLC)
-
Gas Chromatography (GC): The analysis of free diamines by GC can be challenging due to their polarity and basicity, which can lead to peak tailing on standard columns.[19][20][21][22][23] Derivatization to less polar species or the use of specialized amine-specific columns is often necessary for good chromatographic performance.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of polar compounds like diamines.[24][25][26][27][28] Reversed-phase chromatography with an aqueous-organic mobile phase containing an ion-pairing agent or using a HILIC column can be effective. Detection can be achieved using a UV detector after derivatization with a UV-active tag, or with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
Thermal Analysis (TGA and DSC)
Thermal analysis provides insights into the thermal stability and phase behavior of the compound.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 3-Methylbutane-1,3-diamine Dihydrochloride, the TGA thermogram is expected to show a multi-step decomposition.[29][30][31][32][33] The initial weight loss may be attributed to the loss of adsorbed water. At higher temperatures, the decomposition of the organic molecule and the loss of HCl would occur.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram would reveal the melting point of the dihydrochloride salt.[34][35][36][37][38] The presence of multiple thermal events could indicate polymorphism or the presence of solvates.
Applications in Research and Drug Development
The 1,3-diamine scaffold is a privileged structure in medicinal chemistry due to its ability to form multiple hydrogen bonds and act as a versatile building block.
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physicochemical properties of 3-Methylbutane-1,3-diamine dihydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylbutane-1,3-diamine Dihydrochloride
Introduction
3-Methylbutane-1,3-diamine dihydrochloride (CAS No: 100516-73-2) is a diamine salt that serves as a valuable building block in modern organic synthesis and medicinal chemistry.[1][2][3][4] As a member of the 1,3-diamine family, its structural motif is significant in various natural products and is leveraged by researchers to construct complex molecular architectures.[5] The presence of both a primary and a tertiary amine group, along with a chiral center at the C3 position, offers versatile reaction handles for creating novel compounds in drug discovery and materials science.
This technical guide provides a comprehensive overview of the core . The dihydrochloride salt form is prevalent in commercial offerings, as it enhances the compound's stability, handling, and solubility in aqueous media compared to its free base form.[6] This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for its effective use, characterization, and handling.
Section 1: Chemical Identity and Structure
A precise understanding of the compound's identity is the bedrock of any scientific investigation. The key identifiers and structural details for 3-Methylbutane-1,3-diamine and its dihydrochloride salt are consolidated below.
| Identifier | Value (Free Base) | Value (Dihydrochloride Salt) | Source |
| IUPAC Name | 3-methylbutane-1,3-diamine | 3-methylbutane-1,3-diamine;dihydrochloride | [7] |
| CAS Number | 116473-67-7 | 100516-73-2 | [1][2][3][4][8] |
| Molecular Formula | C₅H₁₄N₂ | C₅H₁₆Cl₂N₂ | [1][4][7][9] |
| Molecular Weight | 102.18 g/mol | 175.10 g/mol | [1][4][7][10] |
| SMILES | CC(C)(CCN)N | CC(C)(CCN)N.Cl.Cl | [1][7][9] |
The structure features a four-carbon chain with amine groups at positions 1 and 3. A tertiary carbon at position 3 is bonded to two methyl groups and the tertiary amine, creating a sterically hindered environment that influences its reactivity.
Section 2: Core Physicochemical Properties
The utility of a chemical reagent is defined by its physical and chemical properties. This section details these characteristics, offering both available data and protocols for determining unknown values.
Summary of Physicochemical Data
| Property | Predicted/Known Value | Significance for Researchers | Source |
| XlogP (Predicted) | -0.7 | Indicates high hydrophilicity; the compound favors aqueous phases over lipid phases. | [7][9] |
| Topological Polar Surface Area | 52 Ų | Influences membrane permeability and solubility. | [1] |
| Hydrogen Bond Donor Count | 2 (Free Base) | Key for interactions with biological targets and solubility in protic solvents. | [1] |
| Hydrogen Bond Acceptor Count | 2 (Free Base) | Participates in hydrogen bonding, affecting physical properties. | [1] |
| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule. | [1] |
Detailed Property Analysis
Solubility The dihydrochloride salt form is specifically designed to confer high solubility in water and other polar protic solvents. Small aliphatic amines are known for their water solubility due to hydrogen bonding capabilities.[11] The protonation of both nitrogen atoms to form the ammonium chloride salt drastically increases polarity, making it readily soluble in aqueous buffers, which is a significant advantage for applications in biological assays or aqueous-phase reactions.
Melting Point Specific experimental data for the melting point of 3-Methylbutane-1,3-diamine dihydrochloride is not widely published. As a salt, it is expected to be a crystalline solid with a relatively high melting point compared to its volatile free base. The melting point is a critical indicator of purity, with impurities typically causing a depression and broadening of the melting range.
Experimental Protocol: Melting Point Determination
This protocol describes a standard laboratory method for accurately determining the melting point of a solid compound.
Causality: The choice of a capillary-based digital melting point apparatus is based on its high precision, small sample requirement, and the ability to visually observe the phase transition, which is crucial for identifying the onset and completion of melting.
-
Sample Preparation:
-
Ensure the 3-Methylbutane-1,3-diamine dihydrochloride sample is completely dry and finely powdered.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Instrument Setup:
-
Place the packed capillary tube into the sample holder of a calibrated digital melting point apparatus.
-
Set a heating ramp rate. For an unknown compound, a rapid scan (10-20 °C/min) can be used to find an approximate range, followed by a slow scan (1-2 °C/min) for an accurate determination.
-
-
Measurement:
-
Observe the sample through the magnifying lens as the temperature increases.
-
Record the temperature at which the first liquid droplet appears (onset of melting).
-
Record the temperature at which the last solid crystal melts (completion of melting).
-
The melting point is reported as this range. A pure compound will have a sharp melting range of 1-2 °C.
-
pKa (Acid Dissociation Constant) The pKa values are critical for understanding the ionization state of the diamine at different pH levels. With two amine groups, the compound will have two distinct pKa values. These values dictate buffer selection for reactions, formulation strategies in drug development, and extraction conditions. The pKa of the primary and tertiary ammonium ions will influence which site is deprotonated first.
Experimental Protocol: pKa Determination via Potentiometric Titration
Causality: Potentiometric titration is the gold standard for pKa determination because it directly measures the change in proton concentration (via pH) as a function of added titrant, allowing for the precise identification of equivalence points without reliance on colorimetric indicators.
-
Solution Preparation:
-
Accurately weigh a sample of 3-Methylbutane-1,3-diamine dihydrochloride and dissolve it in a known volume of deionized, CO₂-free water.
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
-
Titration:
-
Place the solution in a jacketed beaker to maintain a constant temperature and immerse the calibrated pH electrode and a magnetic stir bar.
-
Use a standardized strong base (e.g., 0.1 M NaOH) as the titrant, added via a calibrated burette or automatic titrator.
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added. The resulting titration curve will show two inflection points, corresponding to the neutralization of the two ammonium groups.
-
The pKa values can be determined from the half-equivalence points (the pH at which half of the titrant required to reach the inflection point has been added). The first derivative of the curve (ΔpH/ΔV) can also be plotted to determine the equivalence points more accurately.
-
Section 3: Analytical and Spectroscopic Characterization
Confirming the identity, purity, and structure of a compound is a non-negotiable step in research. A multi-technique approach ensures a self-validating system where data from one method corroborates another.
Workflow for Compound Verification The following diagram outlines a logical workflow for the comprehensive analysis of a newly acquired or synthesized batch of 3-Methylbutane-1,3-diamine dihydrochloride.
Caption: Analytical workflow for identity and purity confirmation.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR: Will confirm the presence of distinct methyl (CH₃) and methylene (CH₂) protons. The integration of the signals should correspond to the number of protons in each environment.
-
¹³C NMR: Will show distinct signals for each of the carbon atoms in the molecule, confirming the carbon backbone.
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the free base [M+H]⁺ ion would be observed at m/z 103.12, providing definitive confirmation of the compound's mass.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity.
-
Expertise & Trustworthiness: Small, basic amines like 3-Methylbutane-1,3-diamine can exhibit poor peak shape (tailing) and irreversible adsorption on standard silica-based C18 columns due to interactions with acidic silanol groups.[11] To generate reliable and reproducible data, a specialized column (e.g., an amine-deactivated or polar-embedded column) or a mobile phase additive (e.g., a small amount of triethylamine or formic acid) should be used to mask the silanols and ensure sharp, symmetrical peaks.
-
Purification Logic Diagram For researchers synthesizing the free base, purification presents challenges. The following diagram illustrates the decision-making process for effective purification.
Caption: Decision workflow for purifying the free base form.
Section 4: Safety, Handling, and Storage
Hazard Profile (General for Aliphatic Diamines):
-
Skin and Eye Damage: Diamines are often corrosive and can cause severe skin burns and eye damage upon contact.[12]
-
Respiratory Irritation: Inhalation of dust or mist may cause respiratory tract irritation.[13]
-
Harmful if Swallowed: Ingestion can be harmful.[12]
Disclaimer: This information is for guidance only and is based on compounds with similar structures. Always consult the specific and current Safety Data Sheet (SDS) provided by the supplier before any handling or use.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12][13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[12][13]
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a suitable container for hazardous waste disposal.[12][13]
Storage:
-
Store the container tightly closed in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[12]
Section 5: Conclusion
3-Methylbutane-1,3-diamine dihydrochloride is a versatile chemical intermediate with well-defined structural features that make it attractive for synthetic chemistry. Its key physicochemical properties—high polarity, aqueous solubility, and two reactive amine centers—are foundational to its application. While publicly available experimental data on properties like melting point and pKa is limited, they can be reliably determined using the standard, self-validating protocols outlined in this guide. A thorough understanding of its characteristics, combined with appropriate analytical verification and safe handling practices, will enable researchers to effectively leverage this compound in their pursuit of scientific innovation.
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An In-Depth Technical Guide to the Molecular Structure and Applications of 3-Methylbutane-1,3-diamine Dihydrochloride
Abstract
3-Methylbutane-1,3-diamine dihydrochloride is a key chemical intermediate whose structural features—a primary amine, a sterically hindered tertiary amine, and a gem-dimethyl group—make it a versatile building block in modern medicinal chemistry. This guide provides a comprehensive analysis of its molecular structure, elucidated through predictive spectroscopic analysis, and explores its applications in drug development. We delve into the causality behind its synthetic utility, present a validated experimental protocol for its derivatization, and offer insights grounded in established chemical principles for researchers, scientists, and drug development professionals.
Core Molecular Identity and Physicochemical Properties
3-Methylbutane-1,3-diamine is most commonly supplied and handled as its dihydrochloride salt to enhance stability, crystallinity, and solubility in polar solvents.[1] The salt form protonates the two basic nitrogen centers, rendering them less susceptible to atmospheric oxidation and simplifying purification processes. The free base can be generated in situ for reactions requiring the neutral nucleophilic amine.
| Property | Value | Source |
| Product Name | 3-Methylbutane-1,3-diamine dihydrochloride | [2][3][4] |
| CAS Number | 100516-73-2 | [2][3][4] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [3] |
| Molecular Weight | 175.10 g/mol | [3] |
| IUPAC Name (Free Base) | 3-methylbutane-1,3-diamine | [5][6] |
| SMILES (Free Base) | CC(C)(CCN)N | [5][7] |
| InChIKey (Free Base) | WSDOLNVCEVYCJQ-UHFFFAOYSA-N | [5][7] |
| CAS Number (Free Base) | 116473-67-7 | [5][6] |
| Molecular Formula (Free Base) | C₅H₁₄N₂ | [5][7] |
| Molecular Weight (Free Base) | 102.18 g/mol | [5][6] |
In-Depth Molecular Structure Analysis
The utility of 3-Methylbutane-1,3-diamine dihydrochloride originates from its unique and asymmetric architecture. The molecule is built on a four-carbon chain (butane) with two key functional regions.
-
The C1 Position: Features a primary amine (-NH₂), which in the dihydrochloride salt exists as an ammonium group (-NH₃⁺). This site is sterically accessible and serves as the primary point for nucleophilic attack or derivatization in many synthetic schemes.
-
The C3 Position: This is a chiral, quaternary carbon center bonded to a second amino group, two methyl groups, and the remainder of the carbon chain. The presence of the gem-dimethyl group imparts significant steric hindrance around the C3-amino group. This steric bulk is a critical design element in medicinal chemistry, as it can shield adjacent bonds from metabolic degradation or lock the conformation of a larger molecule.
The chirality at C3 means the compound exists as a pair of enantiomers. Commercially available material is typically a racemic mixture. For stereospecific drug development, chromatographic separation of the enantiomers or an asymmetric synthesis would be required.
Predictive Spectroscopic Characterization
While comprehensive, published spectroscopic data for this specific molecule is sparse, a senior scientist can reliably predict its spectral characteristics based on its structure and foundational principles of spectroscopy. This predictive analysis is crucial for reaction monitoring and quality control.
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the structure. The predictions below are for the free base form in a solvent like CDCl₃.
| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR | Rationale |
| C1-H₂ | ~2.7 ppm (triplet) | ~45 ppm | Protons and carbon are adjacent to the electron-withdrawing primary amine. |
| C2-H₂ | ~1.6 ppm (triplet) | ~35 ppm | Aliphatic methylene group, shifted slightly downfield by proximity to two amines. |
| C3 | N/A (quaternary) | ~55 ppm | Quaternary carbon deshielded by a directly attached amine and three other carbons. |
| C4/C5 (-CH₃)₂ | ~1.1 ppm (singlet) | ~28 ppm | Equivalent methyl protons result in a strong singlet. The carbon signal is in the typical aliphatic region. |
| -NH₂ | ~1.5 ppm (broad singlet, x4H) | N/A | Amine protons are exchangeable and often appear as a broad signal; integration confirms 4 protons from two NH₂ groups. |
Mass Spectrometry (MS)
In Electron Ionization (EI) mass spectrometry, the free base of 3-methylbutane-1,3-diamine would exhibit a molecular ion peak ([M]⁺) corresponding to its exact mass.
-
Key Fragmentation: A prominent fragment would be observed from the alpha-cleavage adjacent to the C3 amine, resulting in the loss of an ethylamine radical (•CH₂CH₂NH₂) to yield a stable tertiary carbocation at m/z = 58. Another likely fragmentation is the loss of a methyl radical (•CH₃) to give a fragment at m/z = 87.
Synthesis and Reactivity Profile
Plausible Synthetic Pathway
While numerous methods exist for synthesizing 1,3-diamines, a robust and logical approach for this specific molecule could involve a multi-step sequence starting from commercially available materials.[8] A plausible workflow is outlined below.
Causality of Workflow:
-
Michael Addition: This classic carbon-carbon bond-forming reaction is ideal for adding a three-carbon chain (from acrylonitrile) to the alpha-carbon of the nitroalkane.
-
Concurrent Reduction: The choice of a powerful reducing agent like Raney Nickel under hydrogen pressure or Lithium Aluminum Hydride (LiAlH₄) is critical. It allows for the simultaneous reduction of both the nitrile (-C≡N) and the nitro (-NO₂) groups to their respective primary amines, accomplishing the final step in a single, efficient transformation.
-
Salt Formation: The final step involves dissolving the resulting free base in a suitable solvent and adding hydrochloric acid to precipitate the stable, easy-to-handle dihydrochloride salt.
Utility in Drug Discovery and Development
The 1,3-diamine motif is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules.[6] The specific structure of 3-methylbutane-1,3-diamine offers distinct advantages:
-
Differential Reactivity: The sterically unencumbered primary amine at C1 can be selectively functionalized while the more hindered amine at C3 remains unreacted, allowing for directed synthesis of complex derivatives.
-
Conformational Rigidity: The gem-dimethyl group at C3 restricts bond rotation, acting as a "conformational lock." This can be used to hold a pharmacophore in its optimal binding orientation for a biological target, such as a kinase or receptor active site.[1]
-
Metabolic Stability: The quaternary carbon and its associated steric bulk can prevent enzymatic degradation (e.g., by cytochrome P450 enzymes) at that position, potentially increasing the in vivo half-life of a drug candidate.
Core Experimental Protocol: Selective N-Boc Protection
A foundational step for utilizing this diamine as a building block is the selective protection of the more reactive primary amine. This allows the C3-amine to be used for subsequent reactions. The protocol below is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).
Objective: To selectively protect the C1-primary amine of 3-Methylbutane-1,3-diamine with a tert-Butyloxycarbonyl (Boc) group.
Materials:
-
3-Methylbutane-1,3-diamine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel) and appropriate solvent system (e.g., 10% Methanol in DCM)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Methylbutane-1,3-diamine dihydrochloride (1.0 eq.) in DCM (approx. 10 mL per gram of starting material).
-
Neutralization: Cool the suspension to 0 °C in an ice bath. Add TEA (2.2 eq.) dropwise. The purpose of the base is to neutralize the two HCl equivalents and generate the free diamine in situ. Stir for 15-20 minutes.
-
Protection: Dissolve Boc₂O (1.05 eq.) in a minimal amount of DCM and add it dropwise to the stirring reaction mixture at 0 °C. The slight excess of Boc₂O ensures full consumption of the primary amine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC. The product should have a higher Rf value than the starting diamine.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine. The bicarbonate wash removes any unreacted Boc₂O and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by column chromatography on silica gel to obtain the pure N-Boc-3-methylbutane-1,3-diamine.
Safety and Handling
As a diamine salt, this compound requires careful handling. The free base is corrosive and the dihydrochloride salt can cause severe irritation upon contact.
-
Hazards: Causes severe skin burns and eye damage.[9] May be harmful if swallowed or inhaled.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][11]
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[9][10] Avoid breathing dust or vapors. Keep away from strong oxidizing agents and acids.[9]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[11][12] If inhaled, move to fresh air.[9]
Conclusion
3-Methylbutane-1,3-diamine dihydrochloride is more than a simple aliphatic diamine; it is a strategically designed building block for modern chemical and pharmaceutical research. Its molecular structure, characterized by differentiated steric and electronic environments at its two nitrogen centers, provides a reliable platform for constructing complex molecules with controlled three-dimensional architecture. A thorough understanding of its structure, reactivity, and handling is essential for any researcher aiming to leverage its unique properties in the pursuit of novel therapeutics and materials.
References
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3-methylbutane-1,3-diamine dihydrochloride (C5H14N2) - PubChemLite . PubChemLite. [Link]
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CAS#:100516-73-2 | 3-Methylbutane-1,3-diamine dihydrochloride . Chemsrc. [Link]
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3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 - PubChem . National Center for Biotechnology Information. [Link]
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Supplementary Information - Spectroscopic Data . The Royal Society of Chemistry. [Link]
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Synthetic methods for 1,3-diamines . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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C-13 NMR SPECTROSCOPY INDEX . Doc Brown's Chemistry. [Link]
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C-13 nmr spectrum of 3-methylbut-1-ene . Doc Brown's Chemistry. [Link]
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Navigating Aqueous Environments: A Technical Guide to the Solubility of 3-Methylbutane-1,3-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a drug to exert its effect, it must first dissolve in physiological fluids to be absorbed into systemic circulation. Poor aqueous solubility is a major challenge in drug development, often leading to variable absorption and suboptimal drug exposure. Salt formation is a common strategy to enhance the solubility and dissolution rate of ionizable drug candidates.
3-Methylbutane-1,3-diamine dihydrochloride, as a dihydrochloride salt of a diamine, is expected to exhibit significantly higher aqueous solubility compared to its free base form. The protonation of the two amine groups by hydrochloric acid results in an ionic species that can readily interact with polar water molecules. The general principle is that the salt form of a basic compound, such as an amine, is more soluble in water than the neutral form.[1]
Physicochemical Properties of 3-Methylbutane-1,3-diamine and its Dihydrochloride Salt
A foundational understanding of the physicochemical properties of 3-Methylbutane-1,3-diamine is essential for interpreting its solubility characteristics.
| Property | 3-Methylbutane-1,3-diamine (Free Base) | 3-Methylbutane-1,3-diamine Dihydrochloride |
| Molecular Formula | C₅H₁₄N₂ | C₅H₁₆Cl₂N₂ |
| Molecular Weight | 102.18 g/mol [2] | 175.10 g/mol |
| CAS Number | 116473-67-7[2] | 100516-73-2 |
| Predicted XlogP | -0.7 | Not available |
| Hydrogen Bond Donors | 2[3] | 4 |
| Hydrogen Bond Acceptors | 2[3] | 2 |
The conversion of the free base to the dihydrochloride salt significantly alters its physicochemical properties, most notably its polarity and potential for hydrogen bonding, which are key drivers of aqueous solubility.
Experimental Determination of Aqueous Solubility
Given the absence of published solubility data for 3-Methylbutane-1,3-diamine dihydrochloride, this section provides a detailed, field-proven protocol for its determination. The most common and reliable method for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[4]
Principle of the Shake-Flask Method
The shake-flask method involves creating a saturated solution of the compound in a specific solvent (e.g., water, buffer of a certain pH) by agitating an excess amount of the solid compound in the solvent for a prolonged period until equilibrium is reached. At equilibrium, the concentration of the dissolved compound in the supernatant is measured, which represents its solubility under the specified conditions.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3-Methylbutane-1,3-diamine dihydrochloride.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
Materials:
-
3-Methylbutane-1,3-diamine dihydrochloride
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Volumetric flasks and pipettes
-
Syringe filters (optional, for sample clarification)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-Methylbutane-1,3-diamine dihydrochloride to a glass vial. "Excess" means that undissolved solid should be visible after the equilibration period. A starting point could be 10-20 mg of the compound in 1 mL of the solvent.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological temperature).
-
Agitate the samples for a sufficient duration to reach equilibrium. Typically, 24 to 48 hours is adequate.
-
-
Phase Separation:
-
After the equilibration period, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary to find the optimal concentration.
-
-
Quantification by HPLC: [5]
-
Prepare a series of standard solutions of 3-Methylbutane-1,3-diamine dihydrochloride of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted supernatant samples using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of the diluted supernatant from the calibration curve.
-
Calculate the original concentration of the saturated supernatant (the solubility) by accounting for the dilution factor.
-
Factors Influencing Solubility
The solubility of 3-Methylbutane-1,3-diamine dihydrochloride can be influenced by several factors, which should be controlled and reported during experimental determination.
-
pH: For amine salts, pH is a critical factor. The solubility of the dihydrochloride salt is expected to be highest at lower pH values where the diamine is fully protonated. As the pH increases towards the pKa of the amine groups, the equilibrium will shift towards the less soluble free base, potentially causing precipitation.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. It is crucial to perform and report solubility measurements at a constant and defined temperature.
-
Common Ion Effect: If the solvent contains chloride ions (e.g., in saline buffers), the solubility of the dihydrochloride salt may be slightly decreased due to the common ion effect.[5]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used for the solubility determination.
The relationship between these factors can be visualized as follows:
Caption: Key Factors Influencing Solubility.
Conclusion
While a definitive, published value for the solubility of 3-Methylbutane-1,3-diamine dihydrochloride is currently elusive, this guide provides the necessary scientific framework and a robust experimental protocol for its determination. By following the detailed shake-flask method coupled with HPLC analysis, researchers can generate reliable and reproducible solubility data. This information is indispensable for advancing the study and application of this compound in pharmaceutical and chemical research, enabling informed decisions in formulation development and experimental design.
References
- Serajuddin, A. T. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(10), 2786-2796.
- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
- BenchChem. (2025). Application Notes and Protocols: Solubility of IPN60090 Dihydrochloride in Aqueous Buffers.
- Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences.
- Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- Sciencemadness.org. (2011). Solubility of organic amine salts.
- Pobudkowska, A., Szabłowska, A., & Nosol, K. (2016). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. International Journal of Pharma Research & Review, 5(2), 59-72.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Jacobs, A., et al. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences, 107(12), 3049-3058.
- LibreTexts. (2023). Solubility of Organic Compounds.
- Quora. (2020). How do you determine the solubility of a drug?.
- Google Patents. (2005). Method for determining solubility of a chemical compound.
- PubChemLite. (n.d.). 3-methylbutane-1,3-diamine dihydrochloride (C5H14N2).
- YouTube. (2022). 388 BCH3023 Physical Properties of Amines.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.
- Agarwal, S., et al. (2022). Trends in small molecule drug properties: A developability molecule assessment perspective. Drug Discovery Today, 27(12), 103366.
- BenchChem. (n.d.). N3-Methylbutane-1,3-diamine: A Technical Guide for Researchers.
- PubChem. (n.d.). 3-Methylbutane-1,3-diamine.
- ResearchGate. (2007).
- BLDpharm. (n.d.). 1309562-91-1|(S)-N1-Methylbutane-1,3-diamine dihydrochloride.
- Girolami Group Website - University of Illinois. (n.d.). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N.
Sources
synthesis of 3-Methylbutane-1,3-diamine dihydrochloride
An In-Depth Technical Guide to the Synthesis of 3-Methylbutane-1,3-diamine Dihydrochloride
Abstract
3-Methylbutane-1,3-diamine is a valuable diamine building block characterized by a tertiary carbon atom adjacent to one of the amino groups. This structural motif imparts unique conformational properties, making it a compelling intermediate for drug discovery, ligand synthesis, and polymer science. The dihydrochloride salt form enhances its stability, crystallinity, and aqueous solubility, facilitating its storage and use in subsequent applications. This guide provides a comprehensive overview of a robust and logical synthetic pathway to 3-Methylbutane-1,3-diamine dihydrochloride, designed for researchers and drug development professionals. We will explore the strategic considerations behind the chosen synthetic route, present a detailed, self-validating experimental protocol, and outline the necessary characterization and data interpretation.
Introduction and Strategic Importance
The synthesis of 1,3-diamines is a critical area of organic chemistry, as these structures are prevalent in natural products and serve as essential building blocks for pharmaceuticals and chiral ligands.[1][2] Unlike their more commonly synthesized 1,2-diamine counterparts, the development of effective synthetic approaches to 1,3-diamines has received comparatively less attention, making robust methodologies highly valuable.[1]
The target molecule, 3-Methylbutane-1,3-diamine dihydrochloride, presents a simple yet functionally rich scaffold. The primary and tertiary amine groups offer differential reactivity for sequential modification, while the gem-dimethyl group provides steric influence. The dihydrochloride salt form is typically preferred in laboratory and industrial settings due to its superior handling characteristics compared to the often volatile and hygroscopic free base. This guide aims to elucidate a scientifically sound and reproducible method for its preparation.
Retrosynthetic Analysis and Method Selection
A logical retrosynthetic analysis of 3-Methylbutane-1,3-diamine points to a key disconnection at the C-N bonds. Several synthetic strategies can be envisioned, but the most efficient and scalable approach often involves the reductive amination of a suitable carbonyl precursor.
Key Synthetic Strategies Considered:
-
Reductive Amination of a β-Amino Ketone (Chosen Route): This is arguably the most direct and reliable pathway. The synthesis begins with a β-amino ketone, specifically 4-amino-4-methylpentan-2-one. This intermediate can then undergo a second amination at the ketone position, followed by reduction to yield the target diamine. The high selectivity and typically mild conditions of modern reductive amination protocols make this the preferred method.
-
Reduction of a Dinitrile or Nitro-containing Precursor: This approach would involve synthesizing a precursor molecule containing two nitrogen-based functional groups (like nitrile or nitro groups) at the 1 and 3 positions, which are then reduced simultaneously. While feasible, this route often requires more steps to synthesize the precursor and can involve harsh reducing agents.
-
Hofmann or Curtius Rearrangement: Starting from a suitable dicarboxylic acid or its derivative, these rearrangement reactions can be used to form diamines. However, the synthesis of the required precursor, 3,3-dimethylbutane-1,3-dicarboxylic acid, is non-trivial, making this route less efficient.
Rationale for Selection: The reductive amination pathway was chosen for its operational simplicity, high potential for chemoselectivity, and the commercial availability of starting materials or their straightforward synthesis. This method provides a clear, step-by-step progression to the final product with well-understood reaction mechanisms.
Detailed Experimental Protocol
This section details a two-step procedure: the synthesis of the 3-Methylbutane-1,3-diamine free base via reductive amination, followed by its conversion to the stable dihydrochloride salt.
Overall Synthetic Workflow
The workflow is designed for clarity and reproducibility, moving from the starting ketone to the final, purified salt.
Sources
3-Methylbutane-1,3-diamine dihydrochloride safety and handling
An In-depth Technical Guide to the Safe Handling of 3-Methylbutane-1,3-diamine Dihydrochloride For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Foreword: Understanding the Chemistry for Safer Science
3-Methylbutane-1,3-diamine dihydrochloride is a valuable building block in the fields of medicinal chemistry and materials science. Its structural motif, a branched-chain diamine, offers a versatile scaffold for the synthesis of novel polymers and complex organic molecules with potential therapeutic applications.[1] As with any reactive chemical intermediate, a thorough understanding of its properties and potential hazards is paramount to ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-Methylbutane-1,3-diamine dihydrochloride, grounded in established safety protocols and an understanding of its chemical nature.
Section 1: Chemical and Physical Properties
A foundational knowledge of the physicochemical properties of 3-Methylbutane-1,3-diamine dihydrochloride is essential for its safe handling. The dihydrochloride salt form enhances its stability and solubility in polar solvents compared to its free base.
| Property | Value | Source |
| CAS Number | 100516-73-2 | [2] |
| Molecular Formula | C5H16Cl2N2 | [3] |
| Molecular Weight | 175.10 g/mol | [3] |
| Appearance | Solid | [4] |
| Solubility | Soluble in water | |
| Hygroscopicity | Likely hygroscopic, typical for amine salts |
Section 2: Hazard Identification and Risk Assessment
3-Methylbutane-1,3-diamine dihydrochloride is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm if ingested or inhaled.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Signal Word: Warning[4]
Toxicological Profile
While specific toxicological data for 3-Methylbutane-1,3-diamine dihydrochloride is limited, data from analogous alkyl diamines suggest that the primary toxicological concerns are related to its irritant and corrosive properties. Systemic toxicity is of less concern than the immediate effects on contact with skin, eyes, and the respiratory tract.
The Rationale Behind the Hazards
The diamine functional groups are basic and can react with acidic components of biological tissues, leading to irritation and potential burns. The dihydrochloride salt, while more stable, can still exhibit these properties, particularly upon dissolution or prolonged contact with moist tissues. The fine, solid nature of the compound means it can easily become airborne, posing an inhalation risk.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial when handling this compound.
Engineering Controls: The First Line of Defense
-
Fume Hood: All weighing and handling of 3-Methylbutane-1,3-diamine dihydrochloride powder should be conducted in a certified chemical fume hood. This is to prevent the inhalation of airborne particles and to contain any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the planned procedures.
| PPE | Specifications | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against airborne particles and accidental splashes.[4] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Inspect gloves for integrity before use.[5] |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required if handled in a fume hood. If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary. | Protects against inhalation of the powder.[4] |
start [label="Start: Handling\n3-Methylbutane-1,3-diamine\ndihydrochloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fume_hood [label="Is a certified\nfume hood available?", shape=diamond, fillcolor="#FBBC05"]; weighing [label="Weighing and\nhandling of powder"]; ppe_standard [label="Standard PPE:\n- Safety glasses with side shields\n- Nitrile gloves\n- Lab coat", fillcolor="#34A853", fontcolor="#FFFFFF"]; risk_assessment [label="Assess risk of\naerosolization", shape=diamond, fillcolor="#FBBC05"]; respirator [label="Add NIOSH-approved\nrespirator with\nparticulate filter", fillcolor="#EA4335", fontcolor="#FFFFFF"]; proceed [label="Proceed with\nexperiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stop [label="Do not proceed.\nConsult with EHS.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> fume_hood; fume_hood -> weighing [label="Yes"]; fume_hood -> stop [label="No"]; weighing -> ppe_standard; ppe_standard -> risk_assessment; risk_assessment -> proceed [label="Low"]; risk_assessment -> respirator [label="High"]; respirator -> proceed; }
PPE Selection Workflow for Handling 3-Methylbutane-1,3-diamine Dihydrochloride
Section 4: Step-by-Step Handling Procedures
Adherence to a systematic workflow minimizes the risk of exposure and contamination.
Preparation and Weighing
-
Designate a Workspace: Clearly demarcate the area within the fume hood where the compound will be handled.
-
Gather Materials: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is present.
-
Don PPE: Put on all required PPE before opening the container.
-
Weighing:
-
Use a tared weigh boat or glassware.
-
Open the container slowly to avoid creating a plume of dust.
-
Use a clean spatula to transfer the desired amount of powder.
-
Close the container tightly immediately after use.
-
Clean any minor spills within the fume hood immediately with a damp cloth.
-
Handling Hygroscopic Powders
Amine salts are often hygroscopic, meaning they readily absorb moisture from the air. This can affect the accuracy of weighing and the reactivity of the compound.
-
Minimize Exposure to Air: Keep the container tightly sealed when not in use.
-
Dry Environment: If possible, handle the compound in a low-humidity environment or a glove box for sensitive reactions.
-
Storage: Store in a desiccator to maintain a dry environment.
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and for safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4] Keep the container tightly closed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as these can react exothermically with amines.
Section 6: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Spill Response
-
Small Spills (in a fume hood):
-
Wear appropriate PPE.
-
Carefully wipe up the spilled solid with a damp cloth or paper towel.
-
Clean the area with soap and water.
-
Place all contaminated materials in a sealed bag for proper disposal.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and your institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
spill [label="Spill or Exposure Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; exposure_type [label="Exposure or Spill?", shape=diamond, fillcolor="#FBBC05"]; exposure_route [label="What was the route\nof exposure?", shape=diamond, fillcolor="#FBBC05"]; spill_location [label="Where did the\nspill occur?", shape=diamond, fillcolor="#FBBC05"];
eye_contact [label="Eye Contact:\nFlush with water for 15 min.\nSeek immediate medical attention.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; skin_contact [label="Skin Contact:\nWash with soap and water for 15 min.\nSeek medical attention if irritation persists.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhalation [label="Inhalation:\nMove to fresh air.\nSeek immediate medical attention.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ingestion [label="Ingestion:\nRinse mouth, do not induce vomiting.\nSeek immediate medical attention.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
in_hood [label="Small spill in fume hood:\n- Wear PPE\n- Clean with damp cloth\n- Dispose of waste properly", fillcolor="#34A853", fontcolor="#FFFFFF"]; outside_hood [label="Large spill or spill outside hood:\n- Evacuate area\n- Alert others and EHS\n- Do not clean up without training", fillcolor="#EA4335", fontcolor="#FFFFFF"];
spill -> exposure_type; exposure_type -> exposure_route [label="Exposure"]; exposure_type -> spill_location [label="Spill"]; exposure_route -> eye_contact [label="Eye"]; exposure_route -> skin_contact [label="Skin"]; exposure_route -> inhalation [label="Inhalation"]; exposure_route -> ingestion [label="Ingestion"]; spill_location -> in_hood [label="In Fume Hood"]; spill_location -> outside_hood [label="Outside Fume Hood"]; }
Emergency Response Flowchart for 3-Methylbutane-1,3-diamine Dihydrochloride
Section 7: Waste Disposal
All waste containing 3-Methylbutane-1,3-diamine dihydrochloride must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated materials (e.g., weigh boats, paper towels, gloves) in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is dissolved in a solvent, dispose of it in the appropriate hazardous waste container (e.g., halogenated or non-halogenated organic waste).
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's EHS department for specific guidance.[6]
Conclusion: A Culture of Safety
The safe and effective use of 3-Methylbutane-1,3-diamine dihydrochloride in research and development is contingent upon a proactive approach to safety. By understanding its chemical properties and potential hazards, and by rigorously adhering to the handling, storage, and disposal protocols outlined in this guide, researchers can minimize risks and foster a culture of safety in the laboratory.
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CAS#:100516-73-2 | 3-Methylbutane-1,3-diamine dihydrochloride. Chemsrc. Retrieved from [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh. Retrieved from [Link]
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Best Practices for Powder Storage and Handling. coatingAI. Retrieved from [Link]
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A Technical Guide to 3-Methylbutane-1,3-diamine Dihydrochloride for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-methylbutane-1,3-diamine dihydrochloride (CAS No: 100516-73-2), a versatile building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, commercial availability, physicochemical properties, safety considerations, and its emerging role in organic synthesis and medicinal chemistry.
Chemical Identity and Structure
3-Methylbutane-1,3-diamine dihydrochloride is the salt form of 3-methylbutane-1,3-diamine. The dihydrochloride salt enhances the compound's stability and solubility in aqueous media, making it more amenable for use in various experimental settings.
IUPAC Name: 3-methylbutane-1,3-diamine dihydrochloride[1] CAS Number: 100516-73-2[1] Molecular Formula: C₅H₁₆Cl₂N₂[1] Molecular Weight: 175.10 g/mol [1]
The chemical structure features a primary and a tertiary amine, with a methyl group at the third carbon position, creating a chiral center. This chirality introduces the possibility of stereoisomers, a critical consideration in drug design and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-methylbutane-1,3-diamine dihydrochloride is essential for its effective application in research and synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₆Cl₂N₂ | [1] |
| Molecular Weight | 175.10 g/mol | [1] |
| Appearance | White to off-white solid | Typical for amine salts |
| Solubility | Soluble in water | Inferred from salt form |
| SMILES | CC(C)(CCN)N.Cl.Cl |
Commercial Availability and Suppliers
3-Methylbutane-1,3-diamine dihydrochloride is available from a range of commercial suppliers, catering to the needs of academic research and industrial drug development. The compound is typically offered in various purities and quantities.
| Supplier | Location | Purity | Available Forms |
| Ambeed | USA | ≥95% | Dihydrochloride |
| Biosynth | Europe | Not specified | Dihydrochloride |
| ChemicalBook | China | ≥98% | Dihydrochloride[1] |
| CATO Reference Materials | China | Not specified | Dihydrochloride[2] |
| BLDpharm | China/USA/India | ≥97% | Dihydrochloride |
| Arctom Scientific | USA | Not specified | Dihydrochloride[3] |
It is crucial for researchers to request and review the Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.[2]
Applications in Research and Drug Development
While specific biological targets for 3-methylbutane-1,3-diamine dihydrochloride are not extensively documented in publicly available literature, its structural motif as a 1,3-diamine makes it a valuable scaffold in medicinal chemistry. 1,3-diamines are prevalent in numerous biologically active compounds and natural products.
The strategic placement of the primary and tertiary amines, along with the chiral center, allows for diverse chemical modifications. This makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
A key application of this diamine is in the synthesis of novel heterocyclic compounds. The two amine groups can be readily functionalized to construct various ring systems that are often the core of pharmacologically active molecules.
Synthesis and Handling
Synthetic Considerations
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-methylbutane-1,3-diamine dihydrochloride. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
Experimental Workflow: A Conceptual Approach
The following diagram illustrates a conceptual workflow for utilizing 3-methylbutane-1,3-diamine dihydrochloride in a drug discovery context.
Caption: Conceptual workflow for the use of 3-methylbutane-1,3-diamine dihydrochloride in drug discovery.
Conclusion
3-Methylbutane-1,3-diamine dihydrochloride is a valuable and commercially accessible building block for chemical synthesis and drug discovery. Its unique structural features, including the presence of two modifiable amine groups and a chiral center, provide a foundation for the creation of diverse and complex molecules. Researchers and drug development professionals can leverage this compound to explore novel chemical spaces and accelerate the discovery of new therapeutic agents. As with all research chemicals, adherence to proper safety and handling protocols is paramount.
References
- Biosynth. (n.d.). Butane-1,3-diamine dihydrochloride.
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Spectroscopic Characterization of 3-Methylbutane-1,3-diamine Dihydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for 3-methylbutane-1,3-diamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causality behind experimental choices and the principles of data interpretation, ensuring a thorough understanding of the molecule's structural features.
Introduction
3-Methylbutane-1,3-diamine dihydrochloride is a diamine salt with potential applications in various fields, including as a building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application and for regulatory purposes. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule. This guide will present a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. While experimentally obtained spectra for this specific molecule are not widely published, this guide will utilize established principles of spectroscopy to predict and interpret the spectral features, providing a robust framework for its analysis.
Molecular Structure and Predicted Spectroscopic Features
The structure of 3-methylbutane-1,3-diamine dihydrochloride is fundamental to understanding its spectral data. The presence of two primary amine groups, which are protonated in the dihydrochloride form, along with a quaternary carbon and two methylene groups, gives rise to a distinct set of signals in each spectroscopic method.
Molecular Structure:
Caption: Chemical structure of 3-Methylbutane-1,3-diamine dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-methylbutane-1,3-diamine dihydrochloride, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 3-methylbutane-1,3-diamine dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine salts to observe the exchange of labile N-H protons.[1][2][3][4][5]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. The addition of a small amount of D₂O and re-acquiring the spectrum can confirm the assignment of N-H protons, as they will exchange with deuterium and their signal will disappear or significantly diminish.[6][7]
Predicted ¹H NMR Data (in D₂O):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H on C1 | ~3.1 - 3.3 | Triplet | 2H |
| H on C2 | ~1.8 - 2.0 | Triplet | 2H |
| H on C4 & C5 (CH₃) | ~1.3 - 1.5 | Singlet | 6H |
| N-H | ~7.5 - 8.5 (in CD₃OD) or absent (in D₂O) | Broad Singlet | 6H |
Interpretation:
The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. The protonation of the amine groups to form ammonium salts causes a significant downfield shift for adjacent protons compared to the free amine.[6][7] The methylene protons on C1, being adjacent to a primary ammonium group, are expected to be the most deshielded. The methylene protons on C2 will be slightly upfield, and the six equivalent methyl protons on C4 and C5, attached to the quaternary carbon C3, will be the most shielded. The N-H protons, if observed in a non-exchanging solvent, would appear as a broad signal due to quadrupole broadening and exchange. In D₂O, these protons will exchange with deuterium, and their signal will not be observed.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: A higher concentration is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[3][4]
-
Instrumentation: Utilize a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹³C NMR Data (in D₂O):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~40 - 45 |
| C2 | ~35 - 40 |
| C3 | ~55 - 60 |
| C4 & C5 | ~25 - 30 |
Interpretation:
The chemical shifts in ¹³C NMR are also influenced by the electronegativity of neighboring atoms. The quaternary carbon C3, bonded to a nitrogen and two other carbons, is expected to be the most downfield. The C1 carbon, adjacent to the primary ammonium group, will also be significantly downfield. The C2 carbon will be in an intermediate position, and the equivalent methyl carbons (C4 and C5) will be the most upfield.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: As a solid, the compound can be prepared as a KBr pellet or analyzed using Attenuated Total Reflectance (ATR).[10][11][12][13][14] For a KBr pellet, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed in direct contact with the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3200 - 2800 | N-H stretch (in -NH₃⁺) | Strong, Broad |
| ~2960 - 2850 | C-H stretch (aliphatic) | Medium to Strong |
| ~1600 - 1500 | N-H bend (asymmetric and symmetric in -NH₃⁺) | Medium to Strong |
| ~1470 - 1430 | C-H bend (CH₂ and CH₃) | Medium |
| ~1100 - 1000 | C-N stretch | Medium |
Interpretation:
The IR spectrum will be dominated by the absorptions from the ammonium groups. The N-H stretching vibrations in the protonated amine appear as a broad and strong band in the 3200-2800 cm⁻¹ region.[6][7][15][16][17][18] This is a characteristic feature of amine salts. The aliphatic C-H stretching vibrations will be present in their usual region. The N-H bending vibrations provide further evidence for the ammonium groups. The C-N stretching vibration is also expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol:
-
Sample Preparation: The sample can be introduced directly into the ion source, often dissolved in a suitable volatile solvent like methanol.
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile compounds.[19][20][21][22][23] For less volatile salts, a softer ionization technique like Electrospray Ionization (ESI) might be more appropriate. ESI would likely show the [M+H]⁺ ion of the free base.
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data (for the free base, C₅H₁₄N₂):
| m/z | Proposed Fragment | Comments |
| 103 | [M+H]⁺ | Molecular ion peak (protonated free base in ESI) |
| 102 | [M]⁺• | Molecular ion peak (in EI) |
| 87 | [M - CH₃]⁺ | Loss of a methyl radical |
| 72 | [M - C₂H₆]⁺• | Alpha-cleavage |
| 58 | [M - C₃H₈]⁺• | Alpha-cleavage |
| 30 | [CH₂NH₂]⁺ | Common fragment for primary amines |
Interpretation:
The molecular weight of the free base (3-methylbutane-1,3-diamine) is 102.18 g/mol . According to the Nitrogen Rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the molecular formula C₅H₁₄N₂.[24] In ESI-MS, the protonated molecule [M+H]⁺ at m/z 103 would be expected. In EI-MS, the molecular ion peak [M]⁺• would be at m/z 102. The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[24][25][26][27] This would lead to characteristic fragment ions. The presence of a peak at m/z 30 is a strong indicator of a primary amine moiety.
Workflow for Spectroscopic Analysis
Caption: Workflow for the complete spectroscopic characterization.
Conclusion
The comprehensive analysis of 3-methylbutane-1,3-diamine dihydrochloride using NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its chemical structure. The predicted spectral data, based on established principles, aligns with the expected features for an aliphatic diamine salt. This guide serves as a valuable resource for researchers by not only presenting the expected data but also by detailing the methodologies and the rationale behind the interpretation of the spectra. This foundational understanding is crucial for quality control, reaction monitoring, and further research involving this compound.
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
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Innovatech Labs. (2011, December 8). FTIR Analysis Sampling Techniques. Retrieved from [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
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Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]
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Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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Fry, A., & Fry, J. L. (1987). 1H NMR chemical shifts of gaseous amines. Journal of Magnetic Resonance, 71(2), 333-338. Retrieved from [Link]
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University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
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Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Amines. Retrieved from [Link]
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Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. In Organic Chemistry I. Retrieved from [Link]
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Pathare, Y. D., et al. (2021). 1 H and 13 C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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The Versatility of Proximity: A Technical Guide to the Research Applications of 1,3-Diamines
Abstract
The 1,3-diamine motif, a deceptively simple arrangement of two amino groups separated by a three-carbon chain, represents a cornerstone in modern chemical research. Its unique conformational flexibility and the cooperative potential of its nitrogen centers bestow upon it a remarkable versatility that transcends a single discipline. This in-depth technical guide explores the core research applications of 1,3-diamines, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their pivotal roles as privileged scaffolds in medicinal chemistry, their utility as powerful ligands in asymmetric catalysis, and their function as robust building blocks in materials science. Through an examination of the underlying principles, detailed experimental workflows, and mechanistic insights, this guide aims to illuminate the profound impact of 1,3-diamines and inspire their continued exploration in the pursuit of novel scientific advancements.
The 1,3-Diamine Moiety: A Privileged Scaffold in Medicinal Chemistry
The concept of "privileged scaffolds" in drug discovery refers to molecular frameworks that can serve as ligands for a diverse range of biological targets.[1][2][3] The 1,3-diamine structure is a quintessential example of such a scaffold, frequently appearing in both natural products and synthetic pharmaceuticals.[4][5]
The Structural Advantage: Conformational Flexibility and Hydrogen Bonding
The propane backbone of a 1,3-diamine allows for a greater degree of conformational freedom compared to its more rigid 1,2-diamine counterpart. This flexibility enables the molecule to adopt various spatial arrangements, facilitating optimal binding to the often-complex topographies of protein active sites. Furthermore, the two amino groups can act as both hydrogen bond donors and acceptors, establishing crucial interactions that anchor the molecule to its biological target.
A notable example is the 1,3-diazepine ring system, a heterocyclic structure incorporating the 1,3-diamine motif. This scaffold is present in numerous biologically active compounds, including the clinically used anticancer drug pentostatin and the antiviral natural product coformycin.[6] The success of these molecules underscores the ability of the 1,3-diamine core to present key pharmacophoric features in a spatially favorable manner.
Case Study: 1,3-Diamines in HIV-1 Protease Inhibitors
The development of HIV-1 protease inhibitors represents a landmark achievement in medicinal chemistry, and 1,3-diamine derivatives have played a significant role in this area. For instance, the chiral 1,3-diamine core is a key component of the HIV-1 protease inhibitor A-74704.[5] The diamine's nitrogen atoms are crucial for interacting with the aspartic acid residues in the enzyme's active site, while the substituents on the diamine scaffold contribute to specificity and pharmacokinetic properties.
Experimental Protocol: Synthesis of a Chiral 1,3-Diamine Precursor
A common strategy for synthesizing chiral 1,3-diamines involves the diastereoselective reduction of a β-amino ketone. The following is a generalized protocol:
-
Enamine Formation: React a suitable ketone with a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) to form a chiral enamine.
-
Michael Addition: Subject the enamine to a Michael addition with an α,β-unsaturated nitro compound. This step establishes the 1,3-relationship between the nitrogen atoms.
-
Hydrolysis: Hydrolyze the resulting imine to reveal the β-amino ketone.
-
Diastereoselective Reduction: Reduce the ketone functionality using a stereoselective reducing agent (e.g., sodium borohydride with a chiral auxiliary) to yield the corresponding alcohol.
-
Conversion to Amine: Convert the hydroxyl group to an amine via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an azide and subsequent reduction.
-
Deprotection: Remove any protecting groups to yield the final chiral 1,3-diamine.
Asymmetric Catalysis: The Power of Chiral 1,3-Diamine Ligands
The ability of 1,3-diamines to form stable chelate rings with metal centers makes them excellent ligands in transition metal catalysis.[7] When rendered chiral, these ligands can induce high levels of stereoselectivity in a wide range of chemical transformations.
Mechanism of Action: Creating a Chiral Environment
Chiral 1,3-diamine ligands coordinate to a metal center, creating a well-defined chiral pocket around the catalytically active site. This steric and electronic environment dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer of the product. The six-membered chelate ring formed by a 1,3-diamine ligand is conformationally flexible, which can be advantageous in accommodating a variety of substrates.[8]
Diagram: Chelation of a 1,3-Diamine to a Metal Center
Caption: A metal center (M) chelated by a 1,3-diamine ligand, forming a stable six-membered ring.
Application in Asymmetric Mannich Reactions
Recently, 1,3-diamine-derived catalysts have been successfully employed in asymmetric Mannich reactions of ketones.[9][10][11] These reactions are crucial for the synthesis of β-amino carbonyl compounds, which are valuable building blocks in organic synthesis. In these systems, the primary and tertiary amines of the 1,3-diamine derivative can act cooperatively to facilitate the reaction with high enantioselectivity.[11]
Experimental Workflow: Asymmetric Mannich Reaction Catalyzed by a 1,3-Diamine Derivative
Caption: A generalized experimental workflow for an asymmetric Mannich reaction using a 1,3-diamine catalyst.
Materials Science: Building Blocks for High-Performance Polymers
The difunctional nature of 1,3-diamines makes them valuable monomers for the synthesis of a variety of polymers, including polyamides and polyimides.[12][13][14] The choice of the 1,3-diamine building block can significantly influence the properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility.[15]
Polyamides: Engineering Plastics and Fibers
Polyamides, commonly known as nylons, are a major class of engineering plastics. They are formed through the condensation polymerization of a diamine and a dicarboxylic acid. 1,3-Diaminopropane, for example, can be polymerized with dicarboxylic acids to produce polyamides with applications as engineering plastics, medical materials, and adhesives.[16] The use of bio-based 1,3-diamines is an area of growing interest for the development of sustainable polymers.[12]
Polyimides: High-Temperature Resistant Materials
Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. They are synthesized from the reaction of a diamine and a dianhydride. The structure of the diamine component has a profound effect on the properties of the final polyimide.[15] For instance, incorporating flexible 1,3-diamine monomers can enhance the solubility and processability of the resulting polyimides without significantly compromising their thermal stability.[17]
Table: Comparison of Properties of Polyimides Derived from Different Diamines
| Diamine Monomer | Glass Transition Temperature (Tg) | Tensile Strength | Solubility |
| Aromatic 1,3-Diamine | High | High | Low |
| Aliphatic 1,3-Diamine | Moderate | Moderate | Moderate |
| Fluorinated 1,3-Diamine | High | High | High |
Epoxy Curing Agents: Enhancing Performance
1,3-Diamines are also widely used as curing agents for epoxy resins.[18][19][20][21] The amine groups react with the epoxide rings of the resin to form a cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a hard, durable solid. The choice of the diamine curing agent influences the curing time, the glass transition temperature, and the mechanical properties of the final epoxy material.[22]
Coordination Chemistry: Ligands for Functional Metal Complexes
The ability of 1,3-diamines to act as chelating ligands extends to a broad range of metal ions, leading to the formation of stable coordination complexes.[7][23][24] These complexes have found applications in various fields, including catalysis, materials science, and medicine.
Anticancer Metal Complexes
The discovery of cisplatin has spurred extensive research into metal-based anticancer agents. Metal complexes with diamine ligands are a promising area of investigation.[25] For example, platinum(II) complexes incorporating steroidal 1,3-diamines have been synthesized as potential anticancer agents.[23] The diamine ligand can influence the complex's cytotoxicity, cellular uptake, and mechanism of action.[25]
Future Perspectives
The research applications of 1,3-diamines are continually expanding. Future efforts will likely focus on:
-
Sustainable Synthesis: The development of more efficient and environmentally friendly methods for the synthesis of 1,3-diamines, including biocatalytic routes.[12][16]
-
Novel Catalytic Systems: The design of new chiral 1,3-diamine ligands for asymmetric catalysis to access a wider range of stereochemically complex molecules.[26][27][28][29][30]
-
Advanced Materials: The incorporation of functionalized 1,3-diamines into polymers to create materials with tailored properties, such as self-healing capabilities or enhanced conductivity.[31][32][33][34]
-
Bioinspired Systems: The use of 1,3-diamine-containing molecules to mimic the function of biological systems, such as enzymes and receptors.[24]
Conclusion
The 1,3-diamine motif, with its inherent structural and electronic properties, is a remarkably versatile building block in chemical research. From serving as a privileged scaffold in the design of life-saving drugs to enabling the synthesis of advanced materials and highly efficient catalysts, its impact is both broad and deep. This guide has provided a technical overview of its core applications, highlighting the fundamental principles and practical methodologies that underscore its importance. As our understanding of molecular design and function continues to evolve, the humble 1,3-diamine is poised to remain at the forefront of scientific innovation.
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Methodological & Application
Experimental Protocols for 3-Methylbutane-1,3-diamine Dihydrochloride: A Guide to Handling, Deprotection, and Synthetic Application
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbutane-1,3-diamine is a versatile bifunctional building block relevant to organic synthesis and medicinal chemistry. Its diamine scaffold is a key feature in the construction of complex molecular architectures and novel chemical entities for drug discovery.[1][2] This compound is most commonly supplied as a stable dihydrochloride salt (CAS No. 100516-73-2) to improve its shelf-life and handling characteristics compared to the more reactive free base (CAS No. 116473-67-7).[3][4][5] This guide provides a comprehensive overview of 3-Methylbutane-1,3-diamine dihydrochloride, presenting detailed protocols for its safe handling, the efficient liberation of its free base form, and a representative synthetic application. These protocols are designed to be self-validating, incorporating essential characterization and purification insights to ensure experimental success.
Core Concepts: Physicochemical Properties and Safety
A thorough understanding of the compound's properties and associated hazards is the foundation of any successful experimental work. The dihydrochloride salt is a solid that is more stable and less volatile than its free base counterpart.
Physicochemical Data Summary
The following table summarizes the key properties of both the free base and the dihydrochloride salt forms of 3-Methylbutane-1,3-diamine.
| Property | 3-Methylbutane-1,3-diamine (Free Base) | 3-Methylbutane-1,3-diamine Dihydrochloride | Source(s) |
| IUPAC Name | 3-methylbutane-1,3-diamine | 3-methylbutane-1,3-diamine; dihydrochloride | [4] |
| Molecular Formula | C₅H₁₄N₂ | C₅H₁₆Cl₂N₂ | [6] |
| Molecular Weight | 102.18 g/mol | 175.10 g/mol | [4] |
| CAS Number | 116473-67-7 | 100516-73-2 | [3][4] |
| Appearance | Likely a liquid or low-melting solid | White to off-white crystalline solid | General Chemical Knowledge |
| SMILES | CC(C)(CCN)N | CC(C)(CCN)N.Cl.Cl | [6] |
| Hydrogen Bond Donors | 2 | 4 | [5] |
| Hydrogen Bond Acceptors | 2 | 2 | [5] |
Laboratory Safety and Handling Protocol
Diamine dihydrochlorides are categorized as irritants and require careful handling to minimize exposure. The following protocol is based on established safety standards for similar chemical classes.[7][8][9]
1.2.1. Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls : Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[8][9]
-
Skin Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use a proper removal technique to avoid skin contact.[9][10] A lab coat is mandatory.
-
Respiratory Protection : If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.[7]
1.2.2. Storage and Disposal
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated area.[7][9] The compound may be hygroscopic; protect from moisture.[9]
-
Disposal : Dispose of waste material and containers at an approved hazardous waste disposal plant, in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]
1.2.3. Emergency Procedures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8] Seek medical attention if irritation develops.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7][8] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
-
Spills : Ventilate the area.[10] Wearing full PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[9]
Core Protocol: Liberation of the Free Diamine from its Dihydrochloride Salt
For most synthetic applications where the diamine is to act as a nucleophile, it must first be converted from its salt form to the free base. The following protocol details this essential deprotection (neutralization) step.
Causality and Scientific Rationale
The dihydrochloride salt consists of the diamine protonated at both nitrogen atoms, forming ammonium cations with chloride counter-ions. This renders the nitrogen lone pairs unavailable for nucleophilic attack. The addition of a strong base is required to deprotonate these ammonium centers, "liberating" the neutral, nucleophilic free base, which is typically less soluble in water and more soluble in organic solvents.[11]
Workflow for Free Base Liberation
Detailed Experimental Protocol
Reagents and Equipment:
-
3-Methylbutane-1,3-diamine dihydrochloride
-
Deionized Water
-
Sodium Hydroxide (NaOH), 2 M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flasks, round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution : In an appropriately sized Erlenmeyer flask, dissolve 1.0 equivalent of 3-Methylbutane-1,3-diamine dihydrochloride in a minimal amount of deionized water (e.g., 5-10 mL per gram of salt).
-
Basification : Place the flask in an ice bath and begin stirring. Slowly add the 2 M NaOH solution dropwise. The addition is exothermic. Monitor the pH of the aqueous solution, continuing addition until the pH is greater than 12. This ensures complete deprotonation of both ammonium groups.[11]
-
Extraction : Transfer the cold aqueous solution to a separatory funnel. Extract the aqueous layer with three portions of an organic solvent like dichloromethane (DCM). For each extraction, add the solvent, shake vigorously while periodically venting, and allow the layers to separate.
-
Rationale: The neutral free base has higher solubility in organic solvents than in the basic aqueous solution. Multiple extractions ensure a high recovery.[11]
-
-
Drying : Combine the organic extracts in a clean flask. Add an anhydrous drying agent (e.g., Na₂SO₄), and swirl the flask. Continue adding the agent until it no longer clumps together, indicating the solution is dry.
-
Isolation : Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting product should be the free base of 3-methylbutane-1,3-diamine.
-
Validation : Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and mass spectrometry before using it in subsequent reactions. The free base should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon) as aliphatic amines can react with atmospheric CO₂.
Application Protocol: Synthesis of a Bis-Amide
This protocol demonstrates the use of the freshly prepared 3-Methylbutane-1,3-diamine free base as a bifunctional nucleophile in a standard amide coupling reaction with an acyl chloride.
Reaction Scheme
Detailed Experimental Protocol
Reagents and Equipment:
-
3-Methylbutane-1,3-diamine (freshly prepared)
-
Benzoyl Chloride (2.1 equivalents)
-
Triethylamine (TEA) (2.2 equivalents), distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup : Dissolve 1.0 equivalent of the free diamine and 2.2 equivalents of triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Rationale: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate and deactivate the starting diamine.
-
-
Acyl Chloride Addition : Cool the solution to 0 °C in an ice bath. Add a solution of 2.1 equivalents of benzoyl chloride in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated aq. NaHCO₃, water, and brine.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bis-amide product.
Purification and Validation
-
Purification : Small, basic amines and their derivatives can exhibit strong, irreversible adsorption and peak tailing on standard silica gel due to interactions with acidic silanol groups.[11]
-
Recommended Method : Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1-2% triethylamine in the eluent system (e.g., ethyl acetate/hexanes). Alternatively, neutral or basic alumina can be used as the stationary phase.
-
-
Validation : Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and assess purity.
Summary of Analytical Methods
Proper analytical characterization is crucial at each stage of the experimental process.
| Technique | Purpose | Target Analyte(s) | Expected Information |
| pH Measurement | Reaction Control | Aqueous solution | Confirms complete deprotonation of the dihydrochloride salt. |
| ¹H & ¹³C NMR | Structural Elucidation | Starting material, free base, final product | Confirms covalent structure, identifies functional groups, assesses purity. |
| Mass Spectrometry (LC-MS, GC-MS, HRMS) | Mass Confirmation | Free base, final product | Confirms molecular weight and elemental composition (HRMS).[12] |
| FT-IR Spectroscopy | Functional Group ID | Free base, final product | Identifies key bonds (e.g., N-H stretches in amine, C=O stretch in amide). |
| TLC | Reaction Monitoring | Reaction mixture | Tracks the consumption of starting materials and formation of the product. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of free base after extraction | 1. Incomplete basification (pH < 12).2. Insufficient extraction. | 1. Ensure pH is robustly basic before extraction.2. Increase the number of organic extractions (e.g., from 3 to 5). |
| Reaction product is "stuck" on the silica gel column | Strong acidic interaction between the product's amine/amide groups and silica's silanol groups.[11] | 1. Pre-treat the silica gel by flushing with eluent containing 1-2% triethylamine.2. Use a less acidic stationary phase like neutral alumina. |
| Amide coupling reaction is sluggish or incomplete | 1. Impure or wet starting materials/solvents.2. Insufficient acid scavenger (base). | 1. Use freshly prepared free base and anhydrous solvents.2. Ensure at least 2 equivalents of triethylamine are used. |
References
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Thermo Fisher Scientific. (2025). Safety Data Sheet - Putrescine dihydrochloride. Retrieved from Fisher Scientific website.[7]
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Acros Organics. (n.d.). Material Safety Data Sheet m-Phenylenediamine dihydrochloride, 99%. Retrieved from Fisher Scientific website.
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Loba Chemie. (2016). Ethylenediamine Dihydrochloride for Synthesis MSDS. Retrieved from Loba Chemie website.[13]
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C/D/N Isotopes, Inc. (2015). Safety Data Sheet - Methyl-d3-amine HCl. Retrieved from CDN Isotopes website.[8]
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Central Drug House (P) Ltd. (n.d.). Ethylenediamine Dihydrochloride CAS No 333-18-6 Material Safety Data Sheet. Retrieved from CDH Fine Chemical website.[9]
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Cayman Chemical. (2024). Safety Data Sheet - Methylone-d3 (hydrochloride) (CRM). Retrieved from Cayman Chemical website.[14]
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PubChemLite. (2025). 3-methylbutane-1,3-diamine dihydrochloride (C5H14N2). Retrieved from PubChemLite website.[6]
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Thermo Fisher Scientific. (2025). Safety Data Sheet - Isoamyl chloride. Retrieved from Fisher Scientific website.[15]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23279022, 3-Methylbutane-1,3-diamine. Retrieved from PubChem website.[4]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from Ministry of the Environment website.[12]
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TCI Chemicals. (n.d.). Safety Data Sheet - N,N,N',N'-Tetramethyl-1,3-diaminobutane. Retrieved from TCI Chemicals website.[16]
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Fisher Scientific. (2024). Safety Data Sheet - 1-Chloro-3-methylbutane. Retrieved from Fisher Scientific website.[17]
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BenchChem. (2025). N3-Methylbutane-1,3-diamine: A Technical Guide for Researchers. Retrieved from BenchChem website.[5]
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BLDpharm. (n.d.). 1309562-91-1|(S)-N1-Methylbutane-1,3-diamine dihydrochloride. Retrieved from BLDpharm website.[18]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3064224, 3-Methylbutane-1,2-diamine. Retrieved from PubChem website.[19]
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Han, M., et al. (n.d.). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing).[1]
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Liu, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Frontiers in Bioengineering and Biotechnology.[2]
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King-Pharm. (n.d.). 3-N-Boc-3-methylbutane-1,3-diamine [880100-43-6]. Retrieved from King-Pharm website.[20]
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Ambeed. (n.d.). 100516-73-2 | 3-Methylbutane-1,3-diamine dihydrochloride. Retrieved from Ambeed website.[21]
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BenchChem. (2025). Technical Support Center: Purification of N-methylbutane-1,3-diamines. Retrieved from BenchChem website.[11]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521280, 3-Methyl-1,2-butanediol. Retrieved from PubChem website.[22]
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Pinto, M., et al. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.[23]
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MIT OpenCourseWare. (2013). Overview of Drug Development. Retrieved from MIT OpenCourseWare website.[26]
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Al-Snafi, A. E., et al. (n.d.). Plant-Derived Natural Products: A Source for Drug Discovery and Development. MDPI.[27]
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from Organic Chemistry Portal website.[28]
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ResearchGate. (n.d.). Synthetic methods for 1,3-diamines | Request PDF. Retrieved from ResearchGate website.[29]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from Organic Syntheses website.[30]
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ChemicalBook. (n.d.). 3-Methyl-1,3-butanediol | 2568-33-4. Retrieved from ChemicalBook website.[31]
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Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Retrieved from Organic Syntheses website.[32]
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Application Note: 3-Methylbutane-1,3-diamine Dihydrochloride as a Versatile Building Block for Heterocyclic Compound Synthesis
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of 3-methylbutane-1,3-diamine dihydrochloride in the synthesis of valuable nitrogen-containing heterocyclic compounds. We delve into the synthesis of substituted tetrahydropyrimidines and 1,3-diazepines, highlighting the unique structural contributions of the gem-dimethyl group. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and fine chemical synthesis, offering field-proven insights, step-by-step methodologies, and the chemical logic underpinning these transformations.
Introduction: Strategic Importance of 3-Methylbutane-1,3-diamine
Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, forming the core of a vast number of pharmaceuticals.[1] Among the diverse building blocks used to construct these frameworks, 1,3-diamines are particularly valuable precursors for six- and seven-membered heterocycles like pyrimidines and diazepines.[2]
3-Methylbutane-1,3-diamine, with its characteristic gem-dimethyl group at the C3 position, offers a unique advantage. This structural motif can impart significant pharmacological properties to the final molecule, such as:
-
Increased Lipophilicity: Enhancing membrane permeability and oral bioavailability.
-
Metabolic Stability: The quaternary carbon can block potential sites of metabolic oxidation, prolonging the compound's half-life.
-
Conformational Restriction: Locking specific dihedral angles, which can lead to higher binding affinity and selectivity for biological targets.
The dihydrochloride salt form ensures superior stability, non-volatility, and ease of handling compared to the free diamine.[3][4] This application note will detail its use in two key synthetic transformations.
Safety, Handling, and Storage
As a hazardous chemical, proper handling of 3-methylbutane-1,3-diamine dihydrochloride is paramount. The following guidelines are synthesized from authoritative safety data sheets.[3][4][5]
2.1. Hazard Identification
-
H314: Causes severe skin burns and eye damage.[4]
-
H330: May be fatal if inhaled.[3]
-
H290: May be corrosive to metals.[4]
2.2. Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[5]
-
PPE: Wear appropriate protective gear, including impervious gloves, safety goggles with a face shield, and a lab coat.[1][4] For weighing or operations that may generate dust, respiratory protection is essential.[3]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[6][7]
2.3. Storage
-
Store in a tightly closed, corrosive-resistant container in a dry, well-ventilated place.[4][6]
-
Keep locked up and away from incompatible materials such as strong oxidizing agents.[6]
General Experimental Workflow
The synthesis of heterocyclic compounds using 3-methylbutane-1,3-diamine dihydrochloride typically follows a structured workflow. The initial step involves the in situ liberation of the free diamine from its salt form, which can then undergo cyclocondensation.
Figure 1: General workflow for heterocyclic synthesis.
Application I: Synthesis of 4,4-Dimethyl-Substituted Tetrahydropyrimidines
The condensation of a 1,3-diamine with a 1,3-dicarbonyl compound is a fundamental and highly efficient method for constructing the pyrimidine core.[8][9] This reaction provides access to a diverse range of substituted tetrahydropyrimidines, which are prevalent motifs in bioactive molecules.
4.1. Reaction Principle
The reaction proceeds via a double condensation mechanism. First, one amine group of the diamine forms an enamine intermediate with one of the carbonyls of the 1,3-diketone. This is followed by an intramolecular cyclization where the second amine attacks the remaining carbonyl group, and subsequent dehydration yields the cyclic imine, which exists in equilibrium with its more stable enamine tautomer. The use of a base is critical to neutralize the dihydrochloride salt and liberate the nucleophilic free diamine.
Figure 2: Reaction scheme for tetrahydropyrimidine synthesis.
4.2. Detailed Experimental Protocol
Objective: To synthesize 2,4,4-trimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine from 3-methylbutane-1,3-diamine dihydrochloride and benzoylacetone.
| Reagent | CAS No. | Mol. Wt. | Amount | Moles (equiv) |
| 3-Methylbutane-1,3-diamine 2HCl | 24408-52-6 | 177.11 | 1.77 g | 10.0 (1.0) |
| Benzoylacetone | 93-91-4 | 162.19 | 1.62 g | 10.0 (1.0) |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.79 mL | 20.0 (2.0) |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylbutane-1,3-diamine dihydrochloride (1.77 g, 10.0 mmol) and absolute ethanol (50 mL).
-
Stir the suspension and add triethylamine (2.79 mL, 20.0 mmol). A clear solution should form as the free diamine is liberated.
-
Add benzoylacetone (1.62 g, 10.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure tetrahydropyrimidine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application II: Synthesis of 6,6-Dimethyl-Substituted 1,3-Diazepines
Seven-membered diazepine rings are privileged scaffolds in medicinal chemistry, famously represented by drugs like diazepam.[10] The synthesis of 1,3-diazepines can be achieved by reacting a 1,3-diamine with a 1,4-dielectrophilic species. A modern and effective approach utilizes ketene dithioacetals as versatile building blocks.[11]
5.1. Reaction Principle
This synthesis is based on the methodology for preparing 1,3-diazepines from diamines and polarized dithioacetals.[11] The reaction is typically performed under microwave irradiation to accelerate the cyclocondensation. The diamine displaces the two methylsulfanyl groups, leading to the formation of the seven-membered ring.
5.2. Detailed Experimental Protocol
Objective: To synthesize a 2-substituted-6,6-dimethyl-2,4,5,6,7,8-hexahydro-1H-1,3-diazepine derivative.
| Reagent | CAS No. | Mol. Wt. | Amount | Moles (equiv) |
| 3-Methylbutane-1,3-diamine 2HCl | 24408-52-6 | 177.11 | 443 mg | 2.5 (1.0) |
| Ketene Dithioacetal | Varies | Varies | 2.5 mmol | 2.5 (1.0) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 691 mg | 5.0 (2.0) |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 5 mL | - |
| Example: 2-(bis(methylthio)methylene)malononitrile |
Procedure:
-
In a microwave-compatible glass vessel, combine 3-methylbutane-1,3-diamine dihydrochloride (443 mg, 2.5 mmol), the selected ketene dithioacetal (2.5 mmol), and potassium carbonate (691 mg, 5.0 mmol).
-
Add absolute ethanol (5 mL) and seal the vessel.
-
Place the vessel in a microwave reactor and irradiate at 110-120 °C for 45-60 minutes with continuous stirring.[11]
-
After the reaction, cool the vessel to room temperature and carefully unseal.
-
Filter the mixture to remove inorganic salts and wash the solid with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent system typically dichloromethane/ethyl acetate or hexane/ethyl acetate with triethylamine) to yield the pure 1,3-diazepine derivative.
-
Confirm the structure of the product via spectroscopic analysis (NMR, MS).
Troubleshooting and Mechanistic Considerations
-
Incomplete Free Base Liberation: If the reaction fails to initiate, incomplete neutralization of the dihydrochloride salt may be the cause. Ensure at least two equivalents of a suitable non-nucleophilic base are used. For sensitive substrates, a stronger base like DBU or an inorganic base like K₂CO₃ may be preferable to triethylamine.
-
Low Yields: Low yields in condensation reactions can result from side reactions or incomplete conversion. For the tetrahydropyrimidine synthesis, adding a catalytic amount of a Lewis acid or protic acid (e.g., p-TsOH) can sometimes facilitate the dehydration step. For the diazepine synthesis, optimizing microwave temperature and time is crucial.
-
Purification Challenges: The basic nature of the final heterocyclic products can cause streaking on silica gel columns. Pre-treating the silica with triethylamine (by adding ~1% Et₃N to the eluent) can significantly improve chromatographic separation.
Conclusion
3-Methylbutane-1,3-diamine dihydrochloride is a highly valuable and versatile synthon for constructing pharmacologically relevant heterocyclic systems. Its integrated gem-dimethyl group provides a strategic tool for modulating the physicochemical properties of target molecules. The protocols detailed herein for the synthesis of tetrahydropyrimidines and 1,3-diazepines are robust and adaptable, providing a solid foundation for researchers in drug discovery and synthetic chemistry to build upon. Proper adherence to safety protocols is essential when handling this reagent.
References
- Safety Data Sheet - LGC Standards. (n.d.).
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. (2025). ACS Omega.
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters.
-
benzo[d,f][3][6]diazepines, Dibenzo[d,f][3][6]diazepinones, and - Qucosa - TU Dresden. (n.d.). Retrieved January 19, 2026, from
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). Molecules.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules.
- Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. (2022). ResearchGate.
- 3-Methylbutane-1,3-diamine. (n.d.). PubChem.
- Synthetic methods for 1,3-diamines. (n.d.). Organic & Biomolecular Chemistry.
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Application Notes and Protocols for 3-Methylbutane-1,3-diamine Dihydrochloride as a Chiral Ligand
Introduction: The Strategic Value of Chiral Diamines in Modern Synthesis
In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for biological efficacy and material properties, chiral diamines have established themselves as a cornerstone class of ligands.[1][2] Their capacity to form stable chelate complexes with a wide range of transition metals, coupled with the tunable steric and electronic environment they impose, has rendered them indispensable for a multitude of catalytic transformations.[3] Among these, the 1,3-diamine scaffold is of particular interest due to its formation of stable six-membered ring conformations upon coordination to a metal center, a feature that is fundamental to its role in coordination chemistry.[4] This guide focuses on the application of 3-Methylbutane-1,3-diamine, a chiral diamine, as a ligand in coordination chemistry and catalysis. While its dihydrochloride salt is a common commercial form for stability, the free diamine, typically generated in situ, is the active ligand.
The structural hallmark of 3-Methylbutane-1,3-diamine is the presence of a chiral center at the C3 position, which introduces the potential for enantioselective catalysis.[5] The gem-dimethyl group at this position also imparts significant steric bulk, which can be strategically exploited to influence the facial selectivity of substrate approach to the catalytic center. This document will provide a comprehensive overview of the potential applications of this ligand, detailed experimental protocols for the synthesis of a representative metal complex, and its use in a catalytic reaction, grounded in the established principles of coordination chemistry and asymmetric catalysis.
Physicochemical Properties and Ligand Characteristics
A thorough understanding of the physicochemical properties of a ligand is crucial for predicting its behavior in a catalytic system. The key attributes of 3-Methylbutane-1,3-diamine are summarized below.
| Property | Value | Source |
| Molecular Formula | C5H14N2 | [6] |
| Molecular Weight | 102.18 g/mol | [6] |
| IUPAC Name | 3-methylbutane-1,3-diamine | [6] |
| Topological Polar Surface Area | 52 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
The two nitrogen atoms of 3-Methylbutane-1,3-diamine act as Lewis bases, readily donating their lone pairs of electrons to form coordinate bonds with transition metal ions. This bidentate coordination leads to the formation of a thermodynamically stable six-membered chelate ring, which is a key feature of its coordinating behavior.
Chelation of 3-Methylbutane-1,3-diamine to a metal center (M).
Application in Asymmetric Catalysis: A Proposed Protocol for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Chiral diamine ligands are extensively used in conjunction with ruthenium for the asymmetric transfer hydrogenation of prochiral ketones, a fundamental transformation in the synthesis of enantiomerically enriched secondary alcohols. The following protocol details a proposed application of 3-Methylbutane-1,3-diamine in this context.
Protocol 1: Synthesis of a [RuCl2(3-Methylbutane-1,3-diamine)(p-cymene)] Catalyst
This protocol describes the synthesis of a representative ruthenium(II) complex.
Materials:
-
[RuCl2(p-cymene)]2 dimer
-
(S)-3-Methylbutane-1,3-diamine dihydrochloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Ligand Neutralization: In a Schlenk flask under an inert atmosphere, dissolve (S)-3-Methylbutane-1,3-diamine dihydrochloride (1.0 eq) in a minimal amount of deionized water. Add a solution of NaOH (2.0 eq) in water dropwise with stirring to neutralize the hydrochloride salt and generate the free diamine.
-
Extraction: Extract the free diamine into three portions of DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the free (S)-3-Methylbutane-1,3-diamine.
-
Complexation: In a separate Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.5 eq) in anhydrous DCM. To this solution, add a solution of the freshly prepared (S)-3-Methylbutane-1,3-diamine (1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. The color of the solution should change, indicating complex formation.
-
Isolation: Reduce the volume of the solvent under reduced pressure. Add anhydrous diethyl ether to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the [RuCl2((S)-3-Methylbutane-1,3-diamine)(p-cymene)] complex as a solid.
-
Characterization: Characterize the complex using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Sources
The Synthetic Utility and Application of 3-Methylbutane-1,3-diamine Dihydrochloride: A Comprehensive Guide for Researchers
For professionals engaged in the intricate fields of organic synthesis, medicinal chemistry, and drug development, the strategic selection of molecular building blocks is paramount. 3-Methylbutane-1,3-diamine, particularly in its stable dihydrochloride salt form, represents a versatile chiral scaffold with significant potential in the construction of complex molecular architectures. Its 1,3-diamine motif, coupled with a chiral center at the C3 position, offers a unique stereochemical and functional handle for the synthesis of novel compounds, including pharmaceutical intermediates and ligands for asymmetric catalysis.[1][2][3]
This technical guide provides an in-depth exploration of the reaction conditions for preparing 3-Methylbutane-1,3-diamine dihydrochloride, detailed experimental protocols, and insights into its potential applications. The content herein is designed to equip researchers with the necessary knowledge to effectively synthesize, characterize, and utilize this valuable synthetic intermediate.
Physicochemical and Safety Profile
3-Methylbutane-1,3-diamine dihydrochloride is the salt form of the free base, 3-methylbutane-1,3-diamine. The dihydrochloride form enhances the compound's stability, crystallinity, and solubility in polar solvents, making it more amenable to handling and purification.[4][5]
| Property | Value | Source |
| Molecular Formula | C₅H₁₆Cl₂N₂ | ChemBK[6] |
| Molecular Weight | 175.10 g/mol | ChemBK[6] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | General knowledge of amine hydrochlorides[7] |
Safety and Handling: As with all amine hydrochlorides, 3-Methylbutane-1,3-diamine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Amine hydrochlorides are generally considered to be skin and eye irritants. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][9]
Proposed Synthetic Pathway and Rationale
A robust and logical synthetic route to 3-Methylbutane-1,3-diamine dihydrochloride, starting from commercially available precursors, is proposed in the workflow below. This pathway leverages well-established and reliable organic transformations, including the Henry (nitroaldol) reaction, reduction of a nitro group, and a final reductive amination step.
Caption: Proposed synthetic workflow for 3-Methylbutane-1,3-diamine dihydrochloride.
The causality behind this multi-step synthesis is as follows:
-
Henry Reaction: This classic C-C bond-forming reaction between isobutyraldehyde and nitromethane establishes the carbon skeleton of the target molecule and introduces the two necessary nitrogen precursors in the form of a nitro group and a future amino group.[10][11]
-
Oxidation: The secondary alcohol formed in the Henry reaction is oxidized to a ketone. This sets the stage for the introduction of the second amine functionality via reductive amination.
-
Reductive Amination: The β-nitro ketone is then subjected to reductive amination. In a single pot, the ketone is condensed with ammonia to form an imine, which is simultaneously reduced. Concurrently, the nitro group is reduced to a primary amine. Catalytic hydrogenation is an efficient method for both transformations.[7][12]
-
Salt Formation: The final free diamine is converted to its dihydrochloride salt to enhance stability and facilitate purification by crystallization.[13]
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-nitrobutan-2-ol (Henry Reaction)
This protocol is based on established procedures for the Henry reaction.[11][14]
Materials:
-
Isobutyraldehyde
-
Nitromethane
-
A suitable base catalyst (e.g., triethylamine or DBU)
-
An appropriate solvent (e.g., THF or ethanol)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of isobutyraldehyde (1.0 eq) and nitromethane (1.2 eq) in the chosen solvent at 0 °C, add the base catalyst (0.1 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding dilute hydrochloric acid until the pH is ~7.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-methyl-1-nitrobutan-2-ol.
Protocol 2: Synthesis of 3-Methyl-1-nitrobutan-2-one (Oxidation)
Materials:
-
3-Methyl-1-nitrobutan-2-ol
-
Pyridinium chlorochromate (PCC) or an alternative oxidizing agent (e.g., for Swern oxidation)
-
Dichloromethane (DCM) as solvent
-
Silica gel and Celite®
Procedure:
-
To a stirred suspension of PCC (1.5 eq) and silica gel in DCM, add a solution of 3-methyl-1-nitrobutan-2-ol (1.0 eq) in DCM.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® and silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-methyl-1-nitrobutan-2-one, which can be used in the next step without further purification if deemed sufficiently pure by NMR.
Protocol 3: Synthesis of 3-Methylbutane-1,3-diamine (Reductive Amination)
This protocol is adapted from general procedures for the catalytic hydrogenation of nitro compounds and reductive amination of ketones.[7][12]
Materials:
-
3-Methyl-1-nitrobutan-2-one
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol as solvent
-
Hydrogen gas supply
Procedure:
-
In a high-pressure reaction vessel, dissolve 3-methyl-1-nitrobutan-2-one (1.0 eq) in methanol.
-
Add the methanolic ammonia solution (excess, e.g., 10 eq).
-
Carefully add 10% Pd/C (5-10 mol % Pd).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-methylbutane-1,3-diamine.
Protocol 4: Formation and Purification of 3-Methylbutane-1,3-diamine Dihydrochloride
Materials:
-
Crude 3-methylbutane-1,3-diamine
-
Concentrated hydrochloric acid or HCl gas in a suitable solvent (e.g., diethyl ether or isopropanol)
-
A suitable solvent for crystallization (e.g., ethanol, isopropanol, or a mixture with a less polar solvent like diethyl ether)
Procedure:
-
Dissolve the crude 3-methylbutane-1,3-diamine in a minimal amount of the chosen crystallization solvent.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (approximately 2.1 equivalents) of the hydrochloric acid solution.
-
Stir the mixture at 0 °C for 30 minutes to an hour to induce crystallization. If no precipitate forms, scratching the inside of the flask or adding a seed crystal may be necessary. The addition of a less polar co-solvent can also promote precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to aid in drying.
-
Dry the product under vacuum to obtain pure 3-Methylbutane-1,3-diamine dihydrochloride.
Characterization Data (Predicted)
The following spectroscopic data are predicted based on the structure of 3-Methylbutane-1,3-diamine and typical values for similar aliphatic diamines and their hydrochloride salts.
¹H NMR (D₂O, 400 MHz):
-
δ (ppm): 3.2-3.4 (m, 2H, -CH₂-NH₃⁺), 1.8-2.0 (m, 2H, -CH₂-C(CH₃)₂-), 1.4 (s, 6H, -C(CH₃)₂)
¹³C NMR (D₂O, 100 MHz):
-
δ (ppm): 55-60 (-C(CH₃)₂-NH₃⁺), 40-45 (-CH₂-NH₃⁺), 30-35 (-CH₂-C(CH₃)₂-), 25-30 (-C(CH₃)₂)
Infrared (IR) Spectroscopy (KBr Pellet):
-
ν (cm⁻¹): 3200-2800 (broad, N-H stretch of ammonium), 2960-2850 (C-H stretch), 1620-1560 (N-H bend of ammonium)[9][15][16]
Mass Spectrometry (ESI+):
-
m/z: [M+H]⁺ for the free base (C₅H₁₄N₂) at 103.12. The mass spectrum of the free amine would likely show fragmentation via α-cleavage.[17][18]
Applications in Research and Drug Development
Chiral 1,3-diamines are valuable building blocks in medicinal chemistry and asymmetric synthesis.[1][2][3] While specific applications for 3-Methylbutane-1,3-diamine are not extensively documented, its structural motifs suggest several potential uses:
-
Asymmetric Catalysis: Chiral diamines are widely used as ligands for transition metals in asymmetric catalysis, such as in asymmetric hydrogenation and transfer hydrogenation reactions. The 1,3-relationship of the amino groups in this molecule can form a stable six-membered chelate ring with a metal center, influencing the stereochemical outcome of the catalyzed reaction.[2][19]
-
Synthesis of Pharmaceutical Scaffolds: The diamine functionality allows for the construction of various heterocyclic structures that are prevalent in many active pharmaceutical ingredients (APIs). The chiral nature of the molecule can be exploited to synthesize enantiomerically pure drugs, which is crucial for optimizing efficacy and minimizing side effects.[1][8][20]
-
Organocatalysis: Chiral primary amines can act as organocatalysts, for instance, in Mannich and Michael reactions, by forming chiral enamines or iminium ions as reactive intermediates.[3][21]
Caption: Potential applications of 3-Methylbutane-1,3-diamine.
Conclusion
3-Methylbutane-1,3-diamine dihydrochloride is a promising chiral building block with considerable potential for application in synthetic and medicinal chemistry. The synthetic route proposed in this guide, based on well-understood and reliable chemical transformations, provides a practical pathway for its preparation. The detailed protocols and characterization insights are intended to serve as a valuable resource for researchers aiming to explore the utility of this versatile diamine in their synthetic endeavors. As the demand for enantiomerically pure and structurally diverse molecules continues to grow, compounds like 3-Methylbutane-1,3-diamine will undoubtedly play an increasingly important role in the discovery and development of new chemical entities.
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Application of 3-Methylbutane-1,3-diamine Dihydrochloride in Medicinal Chemistry: A Technical Guide
Foreword: Unlocking the Potential of a Versatile Diamine Scaffold
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Among these, diamine-containing molecules have emerged as privileged structures due to their ability to engage in a multitude of biological interactions and serve as key building blocks in the synthesis of complex molecular architectures. This guide focuses on a specific yet promising diamine, 3-Methylbutane-1,3-diamine dihydrochloride, and its application in medicinal chemistry. While not as extensively documented as some other diamines, its unique structural features present a compelling case for its exploration in the design of innovative drug candidates. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential, supported by detailed protocols and a mechanistic rationale for its use, particularly in the synthesis of bioactive pyrimidine derivatives.
The Strategic Importance of the 1,3-Diamine Motif in Drug Design
The 1,3-diamine structural motif is a cornerstone in medicinal chemistry, primarily due to its role as a precursor to a vast array of heterocyclic compounds with diverse biological activities. The spatial arrangement of the two amine groups allows for the construction of six-membered rings, most notably pyrimidines, which are integral components of numerous clinically approved drugs.[1]
The strategic advantages of employing 1,3-diamines like 3-Methylbutane-1,3-diamine include:
-
Access to Privileged Scaffolds: They are key starting materials for the synthesis of pyrimidines, a class of heterocycles found in many bioactive molecules, including kinase inhibitors and anticancer agents.[2]
-
Modulation of Physicochemical Properties: The introduction of the 3-methylbutane backbone can influence solubility, lipophilicity, and metabolic stability of the final compound, parameters critical for drug efficacy.
-
Introduction of Chirality: The presence of a chiral center in 3-Methylbutane-1,3-diamine allows for the synthesis of stereoisomers, which can exhibit different pharmacological profiles and potencies.
Physicochemical Properties of 3-Methylbutane-1,3-diamine and its Dihydrochloride Salt
Understanding the fundamental properties of a building block is crucial for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₄N₂ | PubChem |
| Molecular Weight | 102.18 g/mol | PubChem |
| CAS Number | 116473-67-7 | PubChem |
| Form | Dihydrochloride salt | Commercially Available |
The dihydrochloride salt is often preferred in a laboratory setting due to its enhanced stability and solubility in polar solvents compared to the free base.
Core Application: Synthesis of Substituted Pyrimidines as Potential Kinase Inhibitors
A primary application of 3-Methylbutane-1,3-diamine dihydrochloride in medicinal chemistry is in the synthesis of substituted pyrimidine rings. Pyrimidine-based compounds are well-established as inhibitors of various protein kinases, which are critical targets in oncology.[3] The general synthetic strategy involves the condensation of the 1,3-diamine with a 1,3-dicarbonyl compound or its equivalent.
General Reaction Scheme: Pyrimidine Synthesis
The cyclization reaction to form the pyrimidine ring is a robust and widely utilized transformation in organic synthesis.
Figure 1. General workflow for the synthesis of a substituted tetrahydropyrimidine from 3-Methylbutane-1,3-diamine.
Rationale for Targeting Kinases
Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] Pyrimidine-based inhibitors can effectively compete with ATP for the kinase's binding site, thereby blocking its activity and inhibiting downstream signaling.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a model substituted pyrimidine derivative from 3-Methylbutane-1,3-diamine dihydrochloride.
Protocol 1: Liberation of the Free Base from 3-Methylbutane-1,3-diamine Dihydrochloride
Objective: To obtain the free diamine from its dihydrochloride salt for subsequent reaction.
Materials:
-
3-Methylbutane-1,3-diamine dihydrochloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer
Procedure:
-
Dissolve 3-Methylbutane-1,3-diamine dihydrochloride (1.0 eq) in a minimal amount of water in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of NaOH (2.2 eq) in water to the stirred diamine solution. Monitor the pH to ensure it is strongly basic (pH > 12).
-
Transfer the aqueous solution to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free 3-Methylbutane-1,3-diamine.
Causality: The strong base deprotonates the ammonium salts of the diamine, liberating the free base which is more soluble in organic solvents, allowing for its extraction from the aqueous medium.
Protocol 2: Synthesis of a Substituted Tetrahydropyrimidine
Objective: To synthesize a pyrimidine derivative via condensation with a β-ketoester.
Materials:
-
3-Methylbutane-1,3-diamine (from Protocol 1)
-
Ethyl acetoacetate (or another suitable 1,3-dicarbonyl compound)
-
Ethanol or another suitable protic solvent
-
Catalytic amount of a base (e.g., triethylamine) or acid (e.g., acetic acid)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-Methylbutane-1,3-diamine (1.0 eq) in ethanol.
-
Add ethyl acetoacetate (1.0 eq) to the solution.
-
Add a catalytic amount of triethylamine (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired substituted tetrahydropyrimidine.
Causality: The condensation reaction proceeds via the formation of an enamine intermediate from the primary amine and the ketone of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the stable tetrahydropyrimidine ring. The catalyst facilitates the initial nucleophilic attack and the subsequent dehydration steps.
Figure 2. Workflow for the synthesis of a substituted tetrahydropyrimidine.
Potential Biological Evaluation and Signaling Pathways
Derivatives of 3-Methylbutane-1,3-diamine, particularly the synthesized pyrimidines, should be evaluated for their biological activity. A primary focus would be on their potential as kinase inhibitors.
In Vitro Kinase Inhibition Assays
A panel of relevant protein kinases (e.g., those implicated in a specific cancer type) should be used to screen the synthesized compounds. The half-maximal inhibitory concentration (IC₅₀) values are determined to quantify the potency of the compounds.
| Compound | Target Kinase | IC₅₀ (nM) |
| Example Pyrimidine 1 | Kinase A | Hypothetical Value |
| Example Pyrimidine 2 | Kinase B | Hypothetical Value |
| Reference Inhibitor | Kinase A | Known Value |
Cellular Proliferation Assays
The antiproliferative activity of the compounds should be assessed against various cancer cell lines. Assays such as the MTT or SRB assay can be used to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
Potential Signaling Pathway Involvement
Should a synthesized pyrimidine derivative show potent inhibition of a specific kinase, it is expected to modulate the corresponding signaling pathway. For example, if the compound inhibits a receptor tyrosine kinase (RTK), it would likely interfere with downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.
Figure 3. Potential mechanism of action for a pyrimidine-based RTK inhibitor.
Conclusion and Future Directions
3-Methylbutane-1,3-diamine dihydrochloride represents a valuable and perhaps underutilized building block in medicinal chemistry. Its utility in the synthesis of pyrimidine scaffolds, which are known to target key enzymes in disease pathways, makes it a compound of significant interest. The protocols outlined in this guide provide a foundation for researchers to explore the synthesis of novel derivatives. Future work should focus on expanding the library of compounds derived from this diamine and conducting thorough biological evaluations to identify promising lead candidates for further drug development. The exploration of its stereoisomers and their differential biological activities also presents an exciting avenue for future research.
References
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- Google Patents. (2004). Processes for preparing substituted pyrimidines and pyrimidine derivatives as inhibitors of protein kinase.
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Derivatization of 3-Methylbutane-1,3-diamine dihydrochloride: A Comprehensive Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of aliphatic diamines such as 3-Methylbutane-1,3-diamine is a critical analytical challenge. Due to its low molecular weight, high polarity, and lack of a native chromophore or fluorophore, direct analysis by common chromatographic techniques is often impractical, leading to poor sensitivity and chromatographic performance.[1] This technical guide provides an in-depth exploration of derivatization strategies to overcome these challenges, enabling robust and sensitive quantification of 3-Methylbutane-1,3-diamine dihydrochloride in various matrices.
Foundational Principles: The "Why" of Derivatization
The primary objective of derivatizing 3-Methylbutane-1,3-diamine is to chemically modify its structure to make it amenable to analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] The dihydrochloride salt form of the diamine necessitates an initial neutralization step to liberate the free amine for reaction with the derivatizing agent.
Derivatization imparts several key advantages:
-
Enhanced Detectability: Introduction of a chromophoric or fluorophoric tag allows for sensitive detection by UV-Vis or fluorescence detectors.[1]
-
Improved Chromatographic Behavior: The resulting derivatives are typically less polar and more volatile, leading to better peak shape, reduced tailing, and improved separation on chromatographic columns.
-
Increased Volatility for GC Analysis: For GC-MS, derivatization is essential to increase the volatility and thermal stability of the diamine, allowing it to traverse the GC system without degradation.[2]
-
Structural Confirmation: Mass spectrometry of the derivatized analyte provides characteristic fragmentation patterns that can be used for structural elucidation and confirmation.[3]
Strategic Selection of Derivatization Reagents
The choice of derivatizing agent is paramount and depends on the analytical technique to be employed (HPLC-FLD or GC-MS) and the specific requirements of the assay in terms of sensitivity and selectivity. This guide will focus on three widely-used and effective derivatizing agents:
-
Dansyl Chloride (DNS-Cl): A classic and versatile reagent for HPLC-FLD analysis of primary and secondary amines. It reacts with the amino groups to form highly fluorescent and stable sulfonamide adducts.[4]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Another excellent reagent for HPLC-FLD, FMOC-Cl reacts with primary and secondary amines to yield intensely fluorescent and stable derivatives, often providing higher sensitivity than dansyl chloride.[5]
-
Trifluoroacetic Anhydride (TFAA): A powerful acylation reagent for GC-MS analysis. It readily reacts with primary amines to form volatile and thermally stable trifluoroacetyl derivatives that are well-suited for GC separation and produce characteristic mass spectra.[2]
Comparative Overview of Derivatization Reagents
| Reagent | Analytical Technique | Key Advantages | Considerations |
| Dansyl Chloride (DNS-Cl) | HPLC-FLD | Good fluorescence, stable derivatives, cost-effective.[4] | Can also react with phenols and is less specific than FMOC-Cl.[6] |
| FMOC-Cl | HPLC-FLD | High fluorescence yield, excellent stability, high sensitivity.[7] | Can be more expensive than Dansyl Chloride. |
| Trifluoroacetic Anhydride (TFAA) | GC-MS | Produces volatile and thermally stable derivatives, characteristic mass spectra.[2] | Reagent is moisture-sensitive; acidic byproducts may need to be removed. |
Methodologies and Protocols
This section provides detailed, step-by-step protocols for the derivatization of 3-Methylbutane-1,3-diamine dihydrochloride and subsequent analysis. It is crucial to note that these protocols serve as a starting point and may require optimization for specific sample matrices and instrument configurations.
Sample Preparation: The Crucial First Step
Prior to derivatization, the 3-Methylbutane-1,3-diamine dihydrochloride must be converted to its free base form. This is typically achieved by dissolving the sample in a basic buffer.
Protocol for Neutralization:
-
Accurately weigh the 3-Methylbutane-1,3-diamine dihydrochloride sample.
-
Dissolve the sample in a suitable solvent (e.g., deionized water, methanol).
-
Add a sufficient amount of a basic buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.8) to neutralize the hydrochloride and ensure the diamine is in its free base form.[4] The pH of the final solution should be alkaline to facilitate the derivatization reaction.
Figure 1: Workflow for the initial sample preparation step.
HPLC-FLD Analysis: Protocols for Dansyl Chloride and FMOC-Cl Derivatization
For sensitive quantification using HPLC, derivatization with a fluorescent tag is the method of choice.
-
Reagent Preparation: Prepare a 50 mM solution of Dansyl Chloride in acetone or acetonitrile. This solution should be prepared fresh daily and protected from light.[4]
-
Derivatization Reaction:
-
To 100 µL of the neutralized diamine solution, add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60°C for 45-60 minutes in the dark.[8]
-
-
Quenching: Add 50 µL of a quenching solution (e.g., 1% v/v aqueous solution of a primary amine like ethylamine or a 10% ammonium hydroxide solution) to react with the excess Dansyl Chloride.[4]
-
Sample Dilution: Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC-FLD Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection: Excitation wavelength (λex) ~330-340 nm, Emission wavelength (λem) ~520-540 nm.[7]
-
-
Reagent Preparation: Prepare a 15 mM solution of FMOC-Cl in acetonitrile.
-
Derivatization Reaction:
-
To 100 µL of the neutralized diamine solution in a borate buffer (e.g., 0.1 M, pH 9.0), add 100 µL of the FMOC-Cl solution.[7]
-
Vortex the mixture for 30-60 seconds. The reaction is typically rapid and can proceed at room temperature.
-
-
HPLC-FLD Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection: Excitation wavelength (λex) ~260-265 nm, Emission wavelength (λem) ~310-315 nm.[7]
-
Figure 3: General workflow for GC-MS derivatization with TFAA.
Quantitative Performance and Method Validation
While specific quantitative data for the derivatization of 3-Methylbutane-1,3-diamine is not extensively published, the following table provides representative performance data for the derivatization of similar short-chain amines, which can be used as a benchmark for method development and validation. [6][7][9]
| Parameter | Dansyl Chloride (HPLC-FLD) | FMOC-Cl (HPLC-FLD) | TFAA (GC-MS) |
|---|---|---|---|
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 pmol | 10 - 100 fmol | 1 - 10 pg on column |
| Limit of Quantification (LOQ) | 5 - 50 pmol | 50 - 500 fmol | 5 - 50 pg on column |
| Reproducibility (RSD%) | < 5% | < 5% | < 10% |
Method Validation: A comprehensive validation of the developed method should be performed according to established guidelines (e.g., ICH, FDA). [9]Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. * Accuracy: The closeness of the test results obtained by the method to the true value. * Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. * Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [6]* Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Chiral Separation Considerations
3-Methylbutane-1,3-diamine possesses a chiral center, meaning it can exist as a pair of enantiomers. For stereospecific analysis, chiral derivatization or chiral chromatography is required.
-
Chiral Derivatization: This involves reacting the diamine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
-
Chiral Chromatography: This employs a chiral stationary phase (CSP) that can directly separate the enantiomers of the derivatized or underivatized diamine.
The development of a chiral separation method is a specialized area and would require further specific method development.
Conclusion
The derivatization of 3-Methylbutane-1,3-diamine dihydrochloride is a critical step for its accurate and sensitive quantification by HPLC-FLD and GC-MS. The choice of derivatizing agent and analytical technique should be guided by the specific requirements of the analysis. The protocols and data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for this important diamine. Careful optimization of the reaction conditions and thorough method validation are essential to ensure the reliability of the analytical results.
References
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Agilent Technologies, Inc. (n.d.). Amines and alcohols Fast analysis of amines and solvents. Agilent. Retrieved from [Link]
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Az-Zahra, F. T., & Valiyaveettil, S. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 63. [Link]
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
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Crews, H. M., & Weaver, C. M. (1990). The mass spectra of 4-aminophenanthrene and its trifluoroacetic anhydride and perfluoropropionic anhydride derivatives. Biological Mass Spectrometry, 19(10), 613–618. [Link]
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Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Determination of amino acids with 9-fluorenylmethyl chloroformate and reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 282, 609–618. [Link]
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Mexia-de-Almeida, M., et al. (2024). Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data. Scientific Letters, 1(Sup 1). [Link]
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- Supelco. (n.d.). tfaa.pdf. Sigma-Aldrich.
- Takeuchi, T. (2005). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
- Thomson, J. S., Green, J. B., McWilliams, T. B., & Yu, S. K. T. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. (No. NIPER-680). National Inst.
- U.S. Food and Drug Administration. (2018). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- van den Berg, J. D., et al. (1995). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate.
- Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
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Wikipedia. (2023). Dansyl chloride. In Wikipedia. Retrieved from [Link]
- Yuan, L., & Lin, Y. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1091, 84-93.
- Zhao, X., et al. (2019). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1869, 15-24.
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Zuman, P. (2001). Derivatization in Analytical Chemistry. Molecules, 6(12), 1004. [Link]
- Nam Thao. (n.d.). Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Nam Thao.
- ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl.
- ResearchGate. (n.d.). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA.
- Sultan Qaboos University Journal For Science. (n.d.).
- ResearchGate. (n.d.). Mass spectra of free base (A), TFA derivative (B), and di-TMS....
- ResearchGate. (n.d.). Formation of trifluoroacetic anhydride (TFAA) derivatised 5-n-alkylresorcinols and their detected fragments in electron impact ionisation (EI). R= C16H33.
- ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway.
- ResearchGate. (n.d.). The optimization of the derivatization conditions is illustrated by (a)....
- PubMed. (2012).
- PubMed. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)
- MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
- Edith Cowan University. (n.d.). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Edith Cowan University.
- RSC Publishing. (n.d.).
- MDPI. (2021).
- PubMed. (2018).
- ResearchGate. (n.d.). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection.
- PMC. (2020).
- NIH. (n.d.). dansyl derived amino: Topics by Science.gov. NIH.
- RUN. (2024).
- PMC. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. PMC.
- MDPI. (2021).
- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- MDPI. (n.d.).
- NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene. NCBI Bookshelf.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- OPUS. (2025). Analytical Methods. OPUS.
- ResearchGate. (n.d.). (PDF) Chiral Separation of Norlaudanosoline, Laudanosoline, Laudanosine, Chlorthalidone, and Three Benzoin Derivatives Using Amino Acid Based Molecular Micelles.
- PMC. (2017).
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- Wikipedia. (n.d.). 2,3-Butanediamine. Wikipedia.
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Application Note: Stereoselective Synthesis Using 3-Methylbutane-1,3-diamine Dihydrochloride
To our valued research community,
After a comprehensive review of the current scientific literature, we have determined that there are no specific, peer-reviewed applications or established protocols detailing the use of 3-Methylbutane-1,3-diamine dihydrochloride as a chiral ligand or auxiliary in stereoselective synthesis. While the field of asymmetric catalysis extensively utilizes chiral diamines, this particular substituted 1,3-diamine has not been documented in published studies.
Therefore, providing a detailed, field-proven application note with specific protocols for this compound would be speculative and not meet the standards of scientific integrity we uphold.
However, the structural features of 3-Methylbutane-1,3-diamine suggest its potential as a novel chiral ligand. For researchers interested in exploring its capabilities, we present a general framework and a series of protocols for the evaluation of new chiral 1,3-diamines in asymmetric catalysis. This guide is intended to serve as a starting point for developing novel stereoselective transformations.
Introduction: The Potential of Chiral 1,3-Diamines in Asymmetric Catalysis
Chiral diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands for a wide range of metal-catalyzed reactions.[1] Their ability to form stable chelate complexes with metal centers allows for the creation of a well-defined chiral environment around the catalytic site, enabling precise control over the stereochemical outcome of a reaction. While C2-symmetric 1,2-diamines have been extensively studied, 1,3-diamines offer a different spatial arrangement of the coordinating nitrogen atoms, which can lead to unique reactivity and selectivity.
The molecule of interest, 3-Methylbutane-1,3-diamine, possesses a chiral center at the C3 position and two nitrogen atoms with distinct steric and electronic environments. This dissymmetry makes it an intriguing candidate for applications in stereoselective synthesis, particularly in reactions where a flexible ligand backbone is advantageous.
Conceptual Framework for Evaluating a Novel Chiral Diamine
When approaching a new chiral diamine like 3-Methylbutane-1,3-diamine, a systematic evaluation is necessary to determine its efficacy as a ligand in asymmetric catalysis. The following workflow provides a logical progression for this investigation.
Figure 1: A generalized workflow for the evaluation of a novel chiral diamine in asymmetric catalysis.
General Protocols for the Investigation of a Novel Chiral 1,3-Diamine
The following protocols are generalized and should be adapted based on the specific reaction being investigated.
Protocol 1: Liberation of the Free Diamine
Objective: To obtain the free 3-Methylbutane-1,3-diamine from its dihydrochloride salt for use as a ligand.
Materials:
-
3-Methylbutane-1,3-diamine dihydrochloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve a known quantity of 3-Methylbutane-1,3-diamine dihydrochloride in a minimal amount of deionized water in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a concentrated aqueous solution of NaOH or KOH dropwise with stirring until the pH of the solution is >12.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free diamine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Screening in a Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a classic C-C bond-forming reaction and serves as an excellent benchmark for evaluating new chiral ligands.
Objective: To assess the catalytic activity and enantioselectivity of the novel 1,3-diamine in the reaction between an aldehyde and a nitroalkane.
Materials:
-
Anhydrous copper(II) acetate [Cu(OAc)₂]
-
3-Methylbutane-1,3-diamine (from Protocol 1)
-
Benzaldehyde (or another aromatic aldehyde)
-
Nitromethane
-
Anhydrous solvent (e.g., ethanol, isopropanol, or THF)
-
Triethylamine (or another suitable base)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Stir plate and magnetic stir bars
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Chiral HPLC column for determining enantiomeric excess
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve Cu(OAc)₂ (0.05 mmol) and 3-Methylbutane-1,3-diamine (0.055 mmol) in the chosen anhydrous solvent (2 mL).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Add benzaldehyde (1.0 mmol) to the catalyst solution.
-
Add nitromethane (2.0 mmol) followed by the base (e.g., triethylamine, 0.1 mmol).
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Presentation:
The results of the screening should be tabulated to allow for easy comparison of the effects of different reaction parameters.
| Entry | Solvent | Temperature (°C) | Base | Yield (%) | ee (%) |
| 1 | Ethanol | 25 | Et₃N | ||
| 2 | THF | 25 | Et₃N | ||
| 3 | Ethanol | 0 | Et₃N | ||
| 4 | Ethanol | 25 | DBU |
Concluding Remarks and Future Directions
While specific applications of 3-Methylbutane-1,3-diamine dihydrochloride in stereoselective synthesis are not yet reported, its structure holds promise for the development of new catalytic systems. The general protocols provided here offer a roadmap for researchers to explore its potential. Systematic investigation of its coordination chemistry and application in a variety of asymmetric transformations will be crucial in determining its utility in the field. We encourage the scientific community to investigate such novel chiral building blocks and to publish their findings to enrich the collective knowledge of asymmetric catalysis.
References
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]
Sources
Application Notes and Protocols: 3-Methylbutane-1,3-diamine Dihydrochloride as a Potential Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of 3-methylbutane-1,3-diamine dihydrochloride as a chiral auxiliary in asymmetric synthesis. While specific applications of this diamine as a chiral auxiliary are not extensively documented in peer-reviewed literature, its structure presents intriguing possibilities for inducing stereoselectivity. This document provides a scientifically grounded framework for its application, including the proposed formation of chiral derivatives, hypothetical protocols for diastereoselective transformations, and potential cleavage strategies. The insights presented herein are extrapolated from the well-established principles of asymmetric synthesis and the known reactivity of related 1,3-diamine systems.
Introduction: The Promise of 1,3-Diamine-Based Chiral Auxiliaries
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[1] These molecules are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a stereoselective manner, after which they can be removed and ideally recycled.[1]
Chiral 1,3-diamines are a class of compounds that can serve as effective chiral auxiliaries.[2] Their ability to form cyclic derivatives, such as aminals or tetrahydropyrimidinones, with carbonyl-containing substrates provides a rigid chiral environment that can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions like enolate alkylation or aldol additions.
3-Methylbutane-1,3-diamine, with its stereocenter at the C3 position, presents itself as a readily accessible chiral building block. The presence of two nitrogen atoms at a 1,3-disposition allows for the formation of a six-membered ring when reacted with dicarbonyl compounds or their equivalents, creating a chiral scaffold to direct asymmetric transformations.
Physicochemical Properties of 3-Methylbutane-1,3-diamine Dihydrochloride
A thorough understanding of the physical and chemical properties of the chiral auxiliary is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₅H₁₆Cl₂N₂ | PubChem |
| Molecular Weight | 175.10 g/mol | PubChem |
| IUPAC Name | 3-methylbutane-1,3-diamine;dihydrochloride | PubChem |
| CAS Number | Not available | - |
| SMILES | CC(C)(CCN)N.Cl.Cl | PubChem |
| InChI | InChI=1S/C5H14N2.2ClH/c1-5(2,7)3-4-6;;/h3-4,6-7H2,1-2H3;2*1H | PubChem |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water and polar protic solvents (predicted) | - |
Note: The dihydrochloride salt is expected to be a crystalline solid with higher water solubility compared to the free base.
Proposed Application Workflow: A Hypothetical Case Study
While specific literature on the use of 3-methylbutane-1,3-diamine as a chiral auxiliary is scarce, we can propose a logical workflow for its application based on established methodologies for other chiral 1,3-diamines. A plausible application is in the asymmetric alkylation of a carboxylic acid derivative.
Formation of the Chiral Tetrahydropyrimidinone Auxiliary
The first step involves the condensation of the chiral diamine with a suitable prochiral substrate, for instance, a β-keto ester, to form a cyclic aminal or, after subsequent reaction, a tetrahydropyrimidinone. This rigidifies the system and places the chiral center of the diamine in close proximity to the reaction center.
Caption: Proposed diastereoselective alkylation step.
Cleavage of the Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product and recover the auxiliary. The cleavage of the amide-like bonds in the tetrahydropyrimidinone can be challenging. However, based on literature precedents for similar cyclic structures, acidic or basic hydrolysis, or reductive cleavage could be explored. [3][4]
Caption: Cleavage of the chiral auxiliary and product isolation.
Hypothetical Protocol: Asymmetric Synthesis of a β-Amino Acid Precursor
The following protocol is a hypothetical example of how 3-methylbutane-1,3-diamine dihydrochloride could be used as a chiral auxiliary in the synthesis of a β-amino acid precursor. This protocol is based on well-established organic synthesis principles and serves as a starting point for experimental investigation.
Preparation of the Chiral Tetrahydropyrimidinone
-
Free Base Generation: To a solution of 3-methylbutane-1,3-diamine dihydrochloride (1.0 eq) in water, add a 2 M aqueous solution of sodium hydroxide until the pH reaches >12. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free diamine.
-
Condensation: To a solution of the free diamine (1.0 eq) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add ethyl acetoacetate (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Purification: Cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the chiral tetrahydropyrimidinone.
Diastereoselective Alkylation
-
Enolate Formation: To a solution of the chiral tetrahydropyrimidinone (1.0 eq) in anhydrous THF (30 mL) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add a solution of the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Quenching: Stir the reaction mixture at -78 °C for 4-6 hours, then quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the diastereomeric ratio of the crude product by ¹H NMR or HPLC. Purify the product by column chromatography.
Auxiliary Cleavage
-
Hydrolysis: To a solution of the alkylated tetrahydropyrimidinone (1.0 eq) in a mixture of acetic acid and water (2:1, 20 mL), add concentrated hydrochloric acid (5.0 eq).
-
Reaction: Heat the mixture at reflux for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
Product Isolation: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with concentrated HCl to pH ~2 and extract with ethyl acetate (3 x 20 mL). Dry the combined ethyl acetate layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-amino acid.
-
Auxiliary Recovery: The aqueous layer from the initial extraction can be basified and extracted with dichloromethane to recover the chiral diamine.
Conclusion and Future Outlook
3-Methylbutane-1,3-diamine dihydrochloride holds promise as a readily available and potentially effective chiral auxiliary for asymmetric synthesis. The proposed workflow, based on the formation of a rigid chiral tetrahydropyrimidinone scaffold, provides a rational starting point for exploring its utility in diastereoselective reactions such as enolate alkylations.
Further research is required to validate these hypotheses experimentally. Key areas for investigation include optimizing the conditions for the formation of the chiral auxiliary derivative, evaluating its effectiveness in a range of asymmetric transformations with various substrates and electrophiles, and developing efficient and mild methods for the cleavage and recovery of the auxiliary. The insights gained from such studies will undoubtedly contribute to the expanding toolbox of chiral auxiliaries available to synthetic chemists.
References
-
Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC - NIH. [Link]
-
Asymmetric Synthesis of 1,3-Diamines. Aleph Files. [Link]
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Amide bond cleavage: acceleration due to a 1,3-diaxial interaction with a carboxylic acid. J Org Chem. [Link]
-
3-Methylbutane-1,3-diamine. PubChem. [Link]
-
Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. SciRP.org. [Link]
-
Diastereoselective Synthesis of Alpha-Methyl and Alpha-Hydroxy-Beta-Amino Acids via 4-substituted-1,3-oxazinan-6-ones. PubMed. [Link]
-
Synthetic methods for 1,3-diamines. Request PDF - ResearchGate. [Link]
Sources
scale-up synthesis of 3-Methylbutane-1,3-diamine dihydrochloride
An Application Note for the Scalable Synthesis of 3-Methylbutane-1,3-diamine Dihydrochloride
For researchers, scientists, and professionals in drug development, 3-Methylbutane-1,3-diamine serves as a crucial bifunctional building block. Its structure, featuring primary and tertiary amine functionalities along with a chiral center at the C3 position, makes it a valuable component in the synthesis of complex molecules and pharmaceutical intermediates.[1][2] This document provides a comprehensive guide to the scale-up synthesis of its stable dihydrochloride salt, focusing on a robust and reproducible two-step process. The protocols detailed herein are designed with scalability, safety, and efficiency in mind, moving beyond bench-scale procedures to address the challenges of multi-gram to kilogram production.
PART 1: Synthetic Strategy and Rationale
The synthesis of 1,3-diamines can be approached through various methods, with one of the most reliable and scalable being the reduction of an aminonitrile precursor.[3] This strategy is advantageous as it builds the carbon skeleton first and then establishes the final diamine functionality in a high-yielding reduction step. Our selected pathway involves two primary stages:
-
Strecker-Type Synthesis of 3-Amino-3-methylbutanenitrile: This initial step efficiently constructs the aminonitrile intermediate. The reaction utilizes readily available and cost-effective starting materials: acetone, sodium cyanide, and ammonium chloride. This one-pot reaction is a cornerstone of industrial amine synthesis due to its efficiency and atom economy.
-
Catalytic Hydrogenation to 3-Methylbutane-1,3-diamine: The aminonitrile is then reduced to the target diamine. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its clean nature, high yields, and the reusability of the catalyst.[4][5] We employ Raney Nickel, a highly active and cost-effective catalyst for nitrile reduction, under a hydrogen atmosphere.[4][6] The use of ammonia in the reaction medium is critical to suppress the formation of secondary amine byproducts.
-
Isolation as Dihydrochloride Salt: The resulting diamine free base is a hygroscopic and potentially air-sensitive liquid. To ensure stability, ease of handling, and high purity, it is converted to its crystalline dihydrochloride salt. This form is ideal for long-term storage and subsequent use in further synthetic applications.
The overall synthetic workflow is depicted below.
Caption: Overall Synthetic Scheme.
PART 2: Detailed Scale-Up Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and quality control of 3-Methylbutane-1,3-diamine dihydrochloride on a scale suitable for process chemistry and drug development laboratories.
Process Flow Diagram
The following diagram illustrates the logical progression of the operational units in the scale-up protocol.
Caption: Experimental Process Workflow.
Protocol 1: Synthesis of 3-Amino-3-methylbutanenitrile
Materials & Equipment:
-
5 L Jacketed Glass Reactor with overhead stirrer, temperature probe, and addition funnel.
-
Acetone (ACS grade)
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Methyl tert-butyl ether (MTBE)
-
Sodium Hydroxide (NaOH)
-
Vacuum distillation apparatus
Procedure:
-
Charge the 5 L reactor with ammonium chloride (588 g, 11.0 mol) and deionized water (1.5 L). Stir until all solids are dissolved.
-
Cool the solution to 0-5 °C using a circulating chiller.
-
In a separate vessel, carefully dissolve sodium cyanide (490 g, 10.0 mol) in deionized water (1.0 L). Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.
-
Once the reactor temperature is stable at 0-5 °C, begin the slow, dropwise addition of the sodium cyanide solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Following the cyanide addition, add acetone (581 g, 10.0 mol) dropwise via the addition funnel over 2-3 hours, again maintaining the internal temperature below 10 °C.
-
After the acetone addition is complete, allow the reaction to stir at 5-10 °C for an additional 4 hours. The reaction mixture will appear as a milky white slurry.
-
Monitor the reaction for completion by taking a small, quenched aliquot for LC-MS or GC analysis.
-
Once the reaction is complete, add MTBE (2.0 L) to the reactor.
-
Slowly add a 50% (w/w) aqueous solution of sodium hydroxide to adjust the pH of the aqueous layer to >11. This ensures the aminonitrile is in its free base form for efficient extraction.
-
Stir vigorously for 30 minutes, then stop stirring and allow the layers to separate.
-
Transfer the organic (upper) layer to a separate vessel. Extract the aqueous layer two more times with MTBE (2 x 1.0 L).
-
Combine all organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the MTBE.
-
Purify the resulting crude oil by vacuum distillation to yield 3-Amino-3-methylbutanenitrile as a colorless liquid.
Protocol 2: Hydrogenation and Salt Formation
Materials & Equipment:
-
5 L High-Pressure Autoclave (Hydrogenator) equipped with a gas inlet, pressure gauge, temperature control, and mechanical stirrer.
-
Raney® Nickel (50% slurry in water)
-
Methanol (Anhydrous)
-
Ammonia (Anhydrous, gas or 7N solution in Methanol)
-
Isopropanol (IPA)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Filter aid (e.g., Celite®)
-
Buchner funnel and filtration flask
Procedure:
-
Catalyst Preparation: In a separate beaker, carefully wash the Raney Nickel slurry (50 g) three times with anhydrous methanol to remove water. Caution: Raney Nickel is pyrophoric when dry. Do not allow it to dry out and handle under an inert atmosphere (Nitrogen or Argon) whenever possible.
-
Reactor Charging: Charge the 5 L autoclave with the purified 3-Amino-3-methylbutanenitrile (from Protocol 1), anhydrous methanol (2.0 L), and the washed Raney Nickel catalyst.
-
Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with ammonia gas to ~50 psi, or add a 7N solution of ammonia in methanol (200 mL).
-
Pressurize the reactor with hydrogen to 500 psi.
-
Begin stirring and heat the reactor to 60-70 °C. The reaction is exothermic; careful temperature control is required.
-
Monitor the reaction by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete within 8-12 hours.
-
Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Under a nitrogen blanket, carefully filter the reaction mixture through a pad of filter aid (Celite®) to remove the Raney Nickel catalyst. Wash the catalyst pad with methanol (2 x 200 mL). Caution: The filter cake is pyrophoric and must be kept wet and disposed of properly (e.g., by quenching slowly with water).
-
Salt Formation: Transfer the combined filtrate to a clean 5 L flask equipped with a stirrer and an ice bath.
-
Cool the solution to 0-5 °C. Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is ~1. A significant amount of white precipitate will form. The process is highly exothermic.
-
After the addition is complete, stir the thick slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold isopropanol (2 x 250 mL) and then with MTBE or diethyl ether (2 x 250 mL) to facilitate drying.
-
Dry the white crystalline solid in a vacuum oven at 40-50 °C to a constant weight.
PART 3: Data Summary and Safety Considerations
Expected Results
The following table summarizes the expected outcome for a 10-mole scale synthesis.
| Parameter | Step 1: Aminonitrile Synthesis | Step 2: Diamine Dihydrochloride | Overall |
| Limiting Reagent | Sodium Cyanide (10.0 mol) | 3-Amino-3-methylbutanenitrile | - |
| Theoretical Yield | 981.5 g | 1752.2 g (from 10 mol) | - |
| Typical Actual Yield | 736 - 834 g | 1314 - 1490 g | - |
| Typical Yield (%) | 75 - 85% | 85 - 95% | 64 - 81% |
| Purity (by NMR/LC) | >95% (after distillation) | >98% (after crystallization) | >98% |
Safety and Handling
The scale-up of this synthesis involves significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Chemical Hazards:
-
Sodium Cyanide: Acutely toxic by all routes of exposure. Work must be conducted in a well-ventilated fume hood. An emergency cyanide antidote kit should be available. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide in a basic solution before disposal.[7]
-
Hydrogen Gas: Extremely flammable and forms explosive mixtures with air. Hydrogenation must be performed in a dedicated high-pressure bay with appropriate ventilation and spark-proof equipment.[8][9]
-
Raney Nickel: Pyrophoric when dry. Always handle as a slurry under a liquid or an inert atmosphere.[6]
-
Amines/Diamines: Corrosive and may cause skin and eye irritation or sensitization.[7][8][10] Handle with appropriate gloves and eye protection.
-
Acids/Bases: Strong acids (HCl) and bases (NaOH) are corrosive.[10] Wear appropriate PPE during handling.
-
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Standard PPE includes a lab coat, safety glasses with side shields, or chemical goggles.[8]
-
When handling corrosive or highly toxic materials, a face shield should be worn in addition to goggles.[8]
-
Chemically resistant gloves (e.g., nitrile for general use, neoprene or butyl rubber for extended contact with specific solvents) must be worn.[7]
-
References
- Allsource Supply Inc. (n.d.). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN103347847B - Preparation of Diamines by Preparation of Aminonitriles.
- ResearchGate. (2011, October 17). Patent No. -.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- Google Patents. (n.d.). US3062869A - Reduction of nitriles.
- PMC - NIH. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- ResearchGate. (2025, August 9). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
- ResearchGate. (n.d.). Nickel-lanthanum-catalysed hydrogenation of benzonitrile (BN)-reaction pathway.
- BenchChem. (2025). N3-Methylbutane-1,3-diamine: A Technical Guide for Researchers.
- PubChem. (n.d.). 3-Methylbutane-1,3-diamine.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic methods for 1,3-diamines.
Sources
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- 2. 3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
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- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylbutane-1,3-diamine Dihydrochloride
Welcome to the technical support center for the synthesis of 3-Methylbutane-1,3-diamine and its dihydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind potential issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Synthesis Overview: A Common Two-Step Approach
The synthesis of 3-Methylbutane-1,3-diamine is typically achieved through a two-step process. The first step involves the formation of an aminonitrile intermediate, 3-amino-3-methylbutanenitrile , often via a Strecker-type reaction. The second, critical step is the chemical reduction of the nitrile group to a primary amine, yielding the target diamine. This guide will address potential pitfalls in both stages of this synthetic pathway.
Caption: Formation of secondary amine byproducts during nitrile reduction.
-
Troubleshooting & Optimization:
-
Use Excess Ammonia: The most effective way to suppress secondary amine formation is to conduct the hydrogenation in the presence of a large excess of ammonia (liquid ammonia is often used as the solvent). T[1]his ensures that ammonia, rather than the primary amine product, is the dominant nucleophile reacting with the imine intermediate.
-
Alternative Reducing Agents: While more expensive and difficult to handle on a large scale, using a chemical reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent can sometimes provide a cleaner reduction to the primary amine.
-
Part 3: Purification and Salt Formation FAQs
Q4: Why is my diamine difficult to purify by standard silica gel chromatography?
A4: Small, aliphatic diamines are highly basic and polar compounds. They interact very strongly with the acidic silanol groups on the surface of standard silica gel. T[4]his leads to significant peak tailing, poor separation, and often, irreversible adsorption of the product onto the column, resulting in very low recovery.
-
Recommended Actions:
-
Distillation: For the free base, fractional distillation under reduced pressure is the preferred method of purification.
-
Treated Silica: If chromatography is necessary, use silica gel that has been pre-treated with a base like triethylamine (e.g., by including 1-2% triethylamine in the eluent) to neutralize the acidic sites.
-
Alumina Chromatography: Basic or neutral alumina can be a better stationary phase for purifying basic amines.
-
Q5: I am forming the dihydrochloride salt, but my yield is low or the product is sticky. What went wrong?
A5: The formation of the dihydrochloride salt requires precise stoichiometric control and anhydrous conditions.
-
Common Pitfalls:
-
Excess Acid: Using a large excess of HCl can lead to an oily or hygroscopic product that is difficult to crystallize.
-
Presence of Water: Any water in the solvent or on the glassware can prevent the clean precipitation of the crystalline salt, resulting in a sticky solid or oil.
-
Incomplete Protonation: If less than two equivalents of HCl are added, you will have a mixture of the mono- and di-hydrochloride salts, along with the free base, which can also hinder crystallization.
-
-
Protocol for Dihydrochloride Salt Formation:
-
Dissolve the purified 3-Methylbutane-1,3-diamine free base in a suitable anhydrous solvent (e.g., isopropanol, methanol, or diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a calculated amount (2.0 - 2.1 equivalents) of anhydrous HCl (as a solution in isopropanol or ether, or by bubbling dry HCl gas) with vigorous stirring.
-
Monitor the precipitation of the salt. If it oils out, try scratching the flask or adding a seed crystal.
-
Allow the slurry to stir in the cold for 1-2 hours to ensure complete precipitation.
-
Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.
-
Data Summary and Key Parameters
| Step | Parameter | Recommended Condition | Common Issues & Side Products |
| 1. Aminonitrile Formation | Temperature | 0 - 25 °C | Hydrolysis to amide/acid; Reversion to ketone |
| Solvent | Methanol, Ethanol, Water | Excess water promotes hydrolysis | |
| pH | Near-neutral or slightly basic | Strongly acidic/basic conditions cause hydrolysis | |
| 2. Nitrile Reduction | Method | Catalytic Hydrogenation (Raney Ni/Co) | Incomplete reaction; Secondary amine formation |
| Catalyst Loading | 5-20 wt% | Catalyst poisoning by impurities (S, P) | |
| H₂ Pressure | >30 bar (435 psi); typically 50-100 bar | Low pressure leads to slow/stalled reaction | |
| Additive | Anhydrous Ammonia (liquid, as solvent) | Suppresses secondary amine formation | |
| 3. Salt Formation | Reagent | Anhydrous HCl (2.0-2.1 eq.) | Oily/sticky product due to excess acid or water |
| Solvent | Anhydrous Isopropanol, Diethyl Ether | Presence of water prevents crystallization |
References
- Vertex AI Search. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
- Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
- Wikipedia. Reductive amination. Wikipedia.
- Chemistry Steps. Aldehydes and Ketones to Amines. Chemistry Steps.
- PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC.
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Wikipedia. Leuckart reaction. Wikipedia.
- Chemistry LibreTexts. (2023). The Leuckart Reaction.
- Organic Reactions. The Leuckart Reaction.
- Google Patents. Preparation of Diamines by Preparation of Aminonitriles.
- Chemistry LibreTexts. (2025). Chemistry of Nitriles.
- ResearchGate. (2011). Patent No. - ResearchGate.
- YouTube. (2023). Preparations and Reactions of Amides and Nitriles.
- YouTube. (2014). Making amines from nitriles.
- BenchChem. Technical Support Center: Purification of N-methylbutane-1,3-diamines.
- NIH. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
Sources
Technical Support Center: Purification of 3-Methylbutane-1,3-diamine Dihydrochloride
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the handling and purification of 3-Methylbutane-1,3-diamine dihydrochloride.
Q1: My product is a sticky, semi-solid mass, not a crystalline powder. What's happening?
A1: This is the most frequently reported issue and is almost certainly due to the hygroscopic nature of the salt.[3] Short-chain amine hydrochlorides are prone to absorbing moisture from the atmosphere, which causes the solid to deliquesce, or dissolve in the absorbed water, resulting in a sticky or oily appearance.[4]
-
Causality: The high polarity and ionic character of the dihydrochloride salt create strong interactions with water molecules.
-
Solution: Strict exclusion of moisture is critical. This involves using anhydrous (dry) solvents, performing manipulations under an inert atmosphere (e.g., a nitrogen-filled glove box or using Schlenk line techniques), and thoroughly drying the final product under high vacuum.[4][5]
Q2: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. Why?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens for one of two reasons:
-
High Solute Concentration/Rapid Cooling: The solution is supersaturated to a point where the solute comes out of solution above its melting point.
-
Inappropriate Solvent System: The solvent system is not optimal, causing the compound to separate as a liquid microemulsion.
-
Causality: The impurities present in the crude material can also suppress the melting point of the eutectic mixture, exacerbating this issue.
-
Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount (1-5% by volume) of the primary (good) solvent to reduce the supersaturation level. Ensure a very slow cooling rate (e.g., allow the flask to cool to room temperature on the benchtop before transferring to a refrigerator or ice bath). Vigorous stirring during the addition of an anti-solvent can also promote the formation of fine crystals over an oil.[6]
Q3: My purification yield is extremely low after recrystallization. What are the likely causes?
A3: Low yield is a common problem stemming from several potential factors:
-
Excessive Solvent: Using too much of the "good" solvent will keep a significant portion of your product dissolved even after cooling.[7]
-
Product Solubility: The product may have significant solubility in the solvent mixture even at low temperatures.
-
Premature Crystallization: The product may have crystallized on the filter paper during a hot filtration step to remove insoluble impurities.[7]
-
Transfer Losses: Mechanical losses during the transfer of solids.
-
Solution: Use the absolute minimum amount of hot solvent required to dissolve the solid. Test the solubility in your chosen solvent system on a small scale first. To recover more product, the mother liquor (the filtrate after crystallization) can be concentrated by removing some solvent and cooling again to obtain a second crop of crystals.[7]
Q4: How can I be certain my final product is pure and free of residual solvents?
A4: Purity must be confirmed using a combination of analytical techniques, as no single method tells the whole story.[]
-
Structural Confirmation & Organic Impurities: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any organic impurities.
-
Purity Assay: Quantitative NMR (qNMR) or titrimetric analysis can provide a highly accurate purity value.[9] Titration, which neutralizes the amine groups with a standardized base, is a classic and reliable method for salt purity.[9]
-
Residual Solvents: ¹H NMR can detect common solvents. For more rigorous analysis, Gas Chromatography (GC) with a headspace autosampler is the standard method.[9][10]
-
Inorganic Impurities & Water Content: Karl Fischer titration is the gold standard for water content determination. Elemental analysis can confirm the correct ratio of C, H, and N, and ion chromatography can quantify the chloride content.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental failures.
Troubleshooting Flowchart: Recrystallization Failures
Caption: Troubleshooting logic for common recrystallization issues.
Part 3: Experimental Protocols & Data
Identifying Potential Impurities
Understanding the synthesis route is key to predicting impurities. Diamines are often synthesized via the hydrogenation of dinitriles.[11][12]
| Potential Impurity Type | Specific Example | Rationale for Presence | Purification Strategy |
| Partially Reduced Intermediate | Aminonitrile | Incomplete hydrogenation of the dinitrile precursor.[12] | Recrystallization. The intermediate will likely have different solubility. |
| Cyclic Byproducts | e.g., Cyclic imines | Intramolecular cyclization side reactions during synthesis.[12] | Recrystallization. |
| Starting Materials | Unreacted precursors | Incomplete reaction. | Recrystallization. |
| Residual Solvents | Ethanol, Methanol, THF, etc. | Trapped within the crystal lattice from reaction or a previous purification step. | Drying under high vacuum, possibly with gentle heating. |
| Water | H₂O | Absorbed from the atmosphere or from aqueous workup steps.[13] | Azeotropic removal, drying under high vacuum, handling in a dry environment.[4][13] |
Protocol 1: Recrystallization via Solvent/Anti-Solvent System
This is the most recommended method for this type of compound. The goal is to find a polar solvent that dissolves the salt when hot, and a less polar, miscible anti-solvent that forces it to crystallize upon addition and cooling.[14]
Recommended Solvent Systems:
-
System A: Methanol (Solvent) / Isopropanol (Anti-solvent)
-
System B: Ethanol (Solvent) / Diethyl Ether (Anti-solvent)
-
System C: 95:5 Ethanol:Water (Solvent) / Acetone (Anti-solvent) - Use with caution, as acetone can react with some amines.[15]
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Dissolution: Place the crude 3-Methylbutane-1,3-diamine dihydrochloride (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Add the minimum volume of the hot primary solvent (e.g., Methanol) dropwise with stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter but risks premature crystallization.[7] To mitigate this, add a small excess of hot solvent (~5-10%) before filtering.
-
Anti-Solvent Addition: While the solution is still hot and stirring, add the anti-solvent (e.g., Isopropanol) dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Crystallization: Remove the flask from the heat source. If the solution clears upon removal from heat, add another few drops of anti-solvent until turbidity returns. Allow the flask to cool slowly to room temperature undisturbed. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize crystal precipitation.[7]
-
Isolation: Collect the crystals by vacuum filtration, preferably using a Büchner or Hirsch funnel under a blanket of dry nitrogen to minimize moisture exposure. A Schlenk-frit filtration apparatus is ideal for highly sensitive compounds.[4]
-
Washing: Wash the collected crystals with a small amount of the ice-cold, anhydrous anti-solvent (or a non-polar solvent like diethyl ether) to remove residual mother liquor.
-
Drying: Transfer the crystals to a clean, tared vial and dry under high vacuum (e.g., <1 mmHg) for 12-24 hours to remove all residual solvents and moisture. Gentle heating (e.g., 30-40 °C) can be applied if the compound is thermally stable.
Purification Workflow Diagram
Caption: Step-by-step workflow for the recrystallization of the target compound.
References
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of Tridecane-1,13-diamine.
- Agilent Technologies, Inc. (2011). Amines Analysis of impurities in ethylene diamine.
- BenchChem. (2025). N3-Methylbutane-1,3-diamine: A Technical Guide for Researchers.
- ResearchGate.
- ResearchGate. How to isolate a very hygroscopic salt (as presipitate)
- Google Patents.
- Acta Crystallographica Section E: Crystallographic Communications. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone.
- BOC Sciences.
- BenchChem.
- Reddit. (2023).
- PubChem. 3-Methylbutane-1,3-diamine.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- All Seasons Hire. (2024). Dealing with Hygroscopic Salts: Expert Guide to Fixing Damp Walls.
- Reddit. (2017). Drying and Storing Hygroscopic Salts.
- MIT Digital Lab Techniques Manual. (2010).
- Professor Dave Explains. (2020).
- PubChemLite. 3-methylbutane-1,3-diamine dihydrochloride (C5H14N2).
- BenchChem. 3-Methylbutane-1,3-diamine|C5H14N2.
Sources
- 1. 3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. dampsurveyorsltd.com [dampsurveyorsltd.com]
- 4. researchgate.net [researchgate.net]
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- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. mt.com [mt.com]
- 15. Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Methylbutane-1,3-diamine Dihydrochloride
Introduction: The synthesis of 3-Methylbutane-1,3-diamine and its subsequent conversion to the dihydrochloride salt are critical steps in the development pathways for various fine chemicals and pharmaceutical intermediates. Achieving high yield and purity for this vicinal diamine can be challenging due to potential side reactions, difficulties in purification, and the sensitive nature of the reagents involved. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common obstacles and optimize their synthetic protocols. While detailed, peer-reviewed optimization studies for this specific molecule are not abundant, the principles outlined here are derived from established methodologies for 1,3-diamine synthesis, including reductive amination and nitrile reduction.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 3-Methylbutane-1,3-diamine dihydrochloride.
Q1: My overall yield is consistently low. What are the primary causes and how can I address them?
Low yields can stem from several stages of the synthesis, most commonly from incomplete reaction during the amine formation or losses during the workup and salt formation.
Potential Causes & Solutions:
-
Incomplete Imine/Enamine Formation (Reductive Amination Route): The crucial first step in a reductive amination is the formation of the C=N bond. This equilibrium can be unfavorable.
-
Explanation: The reaction between a ketone/aldehyde and an amine to form an imine is reversible. Water is a byproduct, and its presence can shift the equilibrium back to the starting materials.
-
Solution:
-
Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to drive the equilibrium towards the imine.
-
Acid Catalysis: Add a catalytic amount of a mild acid, such as acetic acid or TFA, to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[2] Be cautious, as too much acid can protonate the amine, rendering it non-nucleophilic. Monitor the pH to maintain it in a weakly acidic range (pH 4-6).[3]
-
Lewis Acid Activation: Employ a Lewis acid like Ti(OiPr)₄ to activate the carbonyl group, which can be particularly effective for less reactive ketones.[4]
-
-
-
Inefficient Reduction Step: The choice and handling of the reducing agent are critical.
-
Explanation: Common reducing agents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) have different reactivities and selectivities. NaBH₄ can reduce the starting carbonyl compound if added prematurely, while NaBH₃CN is selective for the protonated imine.[5] However, the reducing agent can also be consumed by side reactions or decompose.
-
Solution:
-
Staged Addition: Adopt a stepwise procedure. First, allow the imine to form completely (monitor by TLC or ¹H NMR) over 1-2 hours, then add the reducing agent.[4]
-
Choice of Reductant: For one-pot reactions, NaBH₃CN or sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) are superior as they are less likely to reduce the ketone starting material.[5]
-
Temperature Control: Perform the reduction at a controlled temperature (e.g., 0 °C to room temperature) to minimize side reactions and decomposition of the hydride reagent.
-
-
-
Losses During Workup and Extraction: The free diamine is a small, polar molecule with high water solubility.
-
Explanation: During aqueous workup, a significant portion of the product can remain in the aqueous layer, leading to low recovery.
-
Solution:
-
pH Adjustment: Before extraction, ensure the aqueous layer is strongly basic (pH > 12) using NaOH or KOH to fully deprotonate the ammonium salt and maximize the concentration of the free amine in the organic phase.
-
Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and driving it into the organic layer.
-
Continuous Extraction: For highly water-soluble amines, a continuous liquid-liquid extractor (e.g., Soxhlet with a heavy solvent) can be much more effective than multiple discrete extractions.
-
-
Q2: I'm observing significant impurities in my crude product. What are the likely side-products and how can I minimize them?
Impurity profiles often point directly to suboptimal reaction conditions. The most common impurities are starting materials, over-alkylated products, or products from side reactions of the carbonyl compound.
Common Impurities & Mitigation Strategies:
| Impurity | Likely Cause | Mitigation Strategy |
| Unreacted Ketone/Aldehyde | Incomplete imine formation or inefficient reduction. | Follow the solutions in Q1: use a dehydrating agent, optimize pH, and ensure the reducing agent is active and added correctly. |
| Alcohol from Carbonyl Reduction | The reducing agent (especially NaBH₄) is reducing the starting carbonyl instead of the imine. | Use an imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[5] Alternatively, form the imine first, then add NaBH₄ at a low temperature. |
| Secondary/Tertiary Amines | Over-alkylation, where the newly formed primary amine reacts with another molecule of the carbonyl compound. | Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to statistically favor the reaction with the primary nitrogen source over the product amine.[4] |
| Aldol Condensation Products | If using a ketone with α-hydrogens under basic or acidic conditions, self-condensation can occur. | Maintain neutral or weakly acidic conditions. Add the amine and carbonyl compound slowly to a pre-cooled reaction vessel to keep instantaneous concentrations low. |
Q3: The final dihydrochloride salt is oily, discolored, or difficult to crystallize. What are the best practices for salt formation and purification?
Proper salt formation is a critical purification step. An oily or impure salt indicates the presence of water, residual solvent, or other impurities that disrupt the crystal lattice.
Best Practices for Dihydrochloride Salt Formation:
-
Ensure an Anhydrous Free Base: Before forming the salt, the crude free amine must be thoroughly dried. Residual water will make crystallization of the hydrochloride salt very difficult. Dry the final organic extract over anhydrous Na₂SO₄ or MgSO₄, filter, and completely remove the solvent under reduced pressure.
-
Use Anhydrous HCl: The best method is to use a solution of anhydrous HCl in a solvent in which the diamine dihydrochloride is insoluble.
-
Protocol: Dissolve the dry, crude free amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).[6] Cool the solution in an ice bath and slowly add a solution of anhydrous HCl in isopropanol or diethyl ether dropwise with vigorous stirring. The dihydrochloride salt should precipitate as a white solid.
-
-
Solvent Selection for Crystallization/Precipitation:
-
Good Solvents (for the free base): Isopropanol (IPA), Ethanol, Methanol.
-
Anti-Solvents (to precipitate the salt): Diethyl ether, Ethyl acetate, Hexanes. Adding an anti-solvent can help induce precipitation if the salt is too soluble in the primary solvent.[6]
-
-
Decolorization: If the initial salt is colored, it may be due to trace impurities.
-
Solution: The crude product can be dissolved in a minimal amount of hot water or ethanol containing a small amount of a reducing agent like stannous chloride or sodium hydrosulfite, treated with activated charcoal, and filtered hot.[7] Upon cooling and addition of concentrated HCl, the purified salt should crystallize.[7]
-
-
Washing the Precipitate: Wash the filtered salt with a cold, anhydrous solvent like diethyl ether or acetone to remove any soluble, non-ionic impurities.[6] Dry the final product thoroughly under high vacuum.
Workflow & Troubleshooting Diagrams
Caption: General synthesis workflow for 3-Methylbutane-1,3-diamine dihydrochloride.
Caption: Decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters (CPPs) I should monitor for this synthesis? A: The most critical parameters are:
-
Temperature: Both imine formation and reduction are temperature-sensitive. Exothermic additions should be controlled with an ice bath.
-
pH: For reductive aminations, maintaining a weakly acidic pH (4-6) is crucial for activating the carbonyl without deactivating the amine nucleophile.
-
Stoichiometry: The molar ratio of the amine source to the carbonyl is key. A large excess of the ammonia equivalent can suppress the formation of secondary amine byproducts.
-
Water Content: In both reductive amination and nitrile reductions using hydrides, the system should be kept as anhydrous as possible to prevent reagent decomposition and side reactions.
Q: Which analytical techniques are best for monitoring reaction progress and final product purity? A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials (especially the carbonyl compound). Use a suitable stain like ninhydrin to visualize the amine products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the progress of the reaction by observing the formation of the free diamine product and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product and for assessing purity. The dihydrochloride salt can be dissolved in D₂O for analysis.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis of the final salt, especially when coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
Q: Are there alternative synthetic routes I should consider? A: Yes, if the reductive amination route is problematic, a common alternative is the reduction of a corresponding dinitrile.[1][8]
-
Route: Start with a precursor that can be converted to 3-methylbutane-1,3-dinitrile. This dinitrile can then be reduced to the diamine.
-
Reducing Agents: Powerful reducing agents are required for this transformation, such as Lithium Aluminum Hydride (LiAlH₄).[8] Catalytic hydrogenation over a metal catalyst like Raney Nickel or Palladium at high pressure and temperature is also a viable, industrially scalable method.[8]
-
Considerations: This route avoids the challenges of imine equilibrium but involves handling highly reactive and potentially hazardous reagents like LiAlH₄ or high-pressure hydrogen.
References
- American Chemical Society. Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines.
-
PubChem. 3-Methylbutane-1,3-diamine. Available from: [Link]
-
Han, M. & Liu, G. Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]
-
The Journal of Organic Chemistry. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. ACS Publications. Available from: [Link]
- Google Patents. CN101735067A - Synthesis method of 1,4-butanediamine.
-
Organic Syntheses. o-PHENYLENEDIAMINE. Available from: [Link]
-
ResearchGate. A Mild and Efficient Method for the Reduction of Nitriles. (2009). Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
- Google Patents. CN102093228B - Method for synthesizing 1, 3-adamantane diamine.
-
Wikipedia. 2,3-Butanediamine. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. (2017). Available from: [Link]
-
Reddit. Reductive amination difficulties - poor conversion. (2024). Available from: [Link]
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. (2018). Available from: [Link]
-
WIPO Patentscope. WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. (2020). Available from: [Link]
-
ResearchGate. Synthetic methods for 1,3-diamines | Request PDF. Available from: [Link]
-
Chemguide. reduction of nitriles. Available from: [Link]
-
Chemistry Steps. Reductive Amination. Available from: [Link]
-
NIH National Center for Biotechnology Information. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. (2023). Available from: [Link]
-
Royal Society of Chemistry. Manganese catalysed reduction of nitriles with amine boranes. (2024). Available from: [Link]
-
Asian Journal of Chemistry. Synthesis and Characterization of 1,3-Diaminoadamantane. (2012). Available from: [Link]
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- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: 3-Methylbutane-1,3-diamine Dihydrochloride
Welcome to the technical support center for 3-Methylbutane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting strategies for its use in experimental settings. Our goal is to ensure the integrity of your experiments by explaining the causality behind best practices for handling and utilizing this compound.
Product Overview and Physicochemical Properties
3-Methylbutane-1,3-diamine is a chiral diamine building block valuable in organic synthesis and medicinal chemistry.[1] It is most commonly supplied as a dihydrochloride salt to improve its stability and handling characteristics. Understanding its fundamental properties is the first step in troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₅H₁₄N₂·2HCl | |
| Molecular Weight | 175.11 g/mol | |
| CAS Number | 100516-73-2 | [2][3] |
| Appearance | Solid | [4] |
| IUPAC Name | 3-methylbutane-1,3-diamine;dihydrochloride | [5] |
| SMILES | CC(C)(CCN)N.Cl.Cl | [5] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 3-Methylbutane-1,3-diamine dihydrochloride.
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical for maintaining the stability of 3-Methylbutane-1,3-diamine dihydrochloride. It should be stored at room temperature in a tightly sealed container to prevent moisture absorption.[4] The storage area must be dry and well-ventilated. For long-term stability and to ensure experimental reproducibility, storage in a desiccator is strongly recommended to protect the compound from atmospheric moisture.[4]
Q2: Is 3-Methylbutane-1,3-diamine dihydrochloride hygroscopic?
A2: Yes. Amine salts, in general, have a tendency to be hygroscopic, and this compound is no exception. The primary stability concern is its propensity to absorb water from the atmosphere. This can lead to inaccurate measurements by weight and introduce unwanted water into moisture-sensitive reactions.
Q3: What are the primary safety hazards associated with this compound?
A3: 3-Methylbutane-1,3-diamine dihydrochloride is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Always handle this compound in a well-ventilated area or a laboratory fume hood.[4] Personal protective equipment (PPE), including safety glasses with side-shields, protective gloves, and a lab coat, is mandatory.[4][6]
Q4: How should I prepare a stock solution?
A4: Due to its hygroscopic nature, it is advisable to prepare stock solutions immediately after weighing the compound. Use an anhydrous solvent if the downstream application is moisture-sensitive. For aqueous solutions, use high-purity, deionized water. The dihydrochloride salt will form a mildly acidic solution in water. The stability of the solution depends on the solvent and storage conditions; for aqueous solutions, refrigeration can slow potential microbial growth, but long-term storage of solutions is not recommended without further stability data.
Troubleshooting Guide: Stability and Reactivity Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent Reaction Yields or Failure to React
-
Problem: You are experiencing significant variability in your reaction outcomes, or the reaction is failing altogether when using 3-Methylbutane-1,3-diamine dihydrochloride as a starting material.
-
Probable Cause: The most likely culprit is the degradation or contamination of the diamine salt, primarily due to moisture absorption. Absorbed water can alter the molar quantity of the reactant weighed and can interfere with moisture-sensitive reagents (e.g., organometallics, acyl chlorides).
-
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent reactions.
Detailed Steps:
-
Verify Storage: Ensure the compound has been stored in a tightly sealed container inside a desiccator.
-
Dry the Material: If moisture exposure is suspected, dry a small amount of the material in a vacuum oven at a mild temperature (e.g., 40-50°C) for several hours to remove absorbed water. Note that heating amines can risk degradation, so this should be done cautiously.
-
Handle in an Inert Atmosphere: For highly sensitive reactions, weigh and handle the compound in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).
-
Perform Quality Control: If problems persist, verify the identity and purity of your starting material using analytical methods like NMR spectroscopy or Mass Spectrometry to check for degradation products.
-
Issue 2: Difficulty in Purifying the Free Base Form
-
Problem: After converting the dihydrochloride salt to its free base form for a reaction, you are unable to effectively purify the resulting diamine using standard silica gel chromatography. You observe significant peak tailing or complete loss of the compound on the column.
-
Probable Cause: Small, polar aliphatic amines like 3-methylbutane-1,3-diamine are basic and interact very strongly with the acidic silanol groups on the surface of standard silica gel.[7] This strong interaction can lead to irreversible adsorption, causing low recovery, or severe peak tailing, which results in poor separation.[7]
-
Solutions:
-
Base-Washed Silica: Deactivate the acidic sites on the silica gel. Prepare a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (~1-2%). For example, use a mobile phase like Dichloromethane/Methanol/Triethylamine (90:9:1). The triethylamine will occupy the acidic sites, allowing your diamine to elute more cleanly.
-
Alternative Stationary Phases: If base-washing is insufficient, switch to a more inert stationary phase.
-
Alumina (basic or neutral): Aluminum oxide is a good alternative for purifying basic compounds. Start with a non-polar solvent and gradually increase the polarity.
-
Reverse-Phase Chromatography (C18): If the free base has sufficient organic character, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA) or formic acid can be effective. The diamine will be protonated and elute as a salt.
-
-
Non-Chromatographic Purification:
-
Distillation: If the free base is thermally stable, vacuum distillation can be a highly effective method for purification.
-
Crystallization: Attempt to crystallize the free base from a suitable solvent system. Alternatively, form a different salt (e.g., with an organic acid), crystallize it, and then liberate the free base just before use.
-
-
Key Experimental Protocols
Protocol 1: Conversion of Dihydrochloride Salt to Free Base
This protocol describes the process of liberating the neutral 'free base' diamine from its salt form for use in synthesis.
-
Dissolution: Dissolve the 3-Methylbutane-1,3-diamine dihydrochloride in a minimal amount of water.
-
Basification: Cool the solution in an ice bath. Slowly add a strong aqueous base, such as 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH), while monitoring the pH with a pH meter or indicator strips. Continue adding the base until the pH is >12 to ensure complete deprotonation of both ammonium groups.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent in which the free base is soluble, such as dichloromethane (DCM), chloroform, or diethyl ether. The high water solubility of small diamines can make extraction challenging.[7] Saturating the aqueous layer with sodium chloride (salting out) can help drive the diamine into the organic phase.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The resulting oil or solid is the free base. Due to the potential for amine oxidation and reaction with atmospheric CO₂, it is best to use it immediately or store it under an inert atmosphere.
Protocol 2: Handling and Weighing of a Hygroscopic Solid
-
Preparation: Place the sealed container of 3-Methylbutane-1,3-diamine dihydrochloride and all necessary tools (spatulas, weigh boats) into a desiccator for at least 30 minutes to allow them to equilibrate to a dry environment.
-
Weighing: If possible, perform the weighing in a glovebox with a controlled inert atmosphere. If a glovebox is not available, perform the weighing quickly in the open lab.
-
Procedure:
-
Remove the container and tools from the desiccator.
-
Open the container, quickly take the desired amount of solid, and place it into a pre-tared, sealed vial.
-
Tightly reseal the main container immediately and return it to the desiccator.
-
Weigh the sealed vial to determine the precise mass of the compound transferred. This method minimizes the compound's exposure time to the atmosphere.
-
-
Dissolution: Add the solvent directly to the sealed vial to prepare your solution.
Mechanistic Visualization: Acid-Base Equilibrium
The utility of 3-Methylbutane-1,3-diamine dihydrochloride is rooted in its pH-dependent equilibrium. The dihydrochloride salt is the stable storage form, while the neutral free base is typically the reactive species in organic synthesis.
Caption: pH-dependent equilibrium of the diamine salt and free base.
This diagram illustrates that in acidic solutions, the diamine exists as the protonated, water-soluble dihydrochloride salt. Upon addition of a strong base, it is converted to the neutral, organo-soluble free base, which is the form required for many nucleophilic reactions.
References
- Safety Data Sheet for Methyl-d3-amine HCl. (2015). C/D/N Isotopes, Inc. / Toxyscan, Inc.
- Safety Data Sheet for 2-Methylbutane. (2025). Sigma-Aldrich.
- Safety Data Sheet for Isoamyl chloride. (2025). Thermo Fisher Scientific.
- Safety Data Sheet for 1,13-diamino-4,7,10-triox
- Analytical Methods. Environmental Administration, Ministry of the Environment, Japan.
- Safety Data Sheet for N,N,N',N'-Tetramethyl-1,3-diaminobutane. (n.d.). TCI Chemicals.
- Safety Data Sheet for 1-Chloro-3-methylbutane. (2024). Fisher Scientific.
- 3-methylbutane-1,3-diamine dihydrochloride. (n.d.). PubChemLite.
- (S)-N1-Methylbutane-1,3-diamine dihydrochloride. (n.d.). BLDpharm.
- Safety Data Sheet for Methylone-d3 (hydrochloride) (CRM). (2024). Cayman Chemical.
- N3-Methylbutane-1,3-diamine: A Technical Guide for Researchers. (2025). BenchChem.
- ICSC 1078 - 1,3-DIAMINOBUTANE. (2021). ILO and WHO.
- 3-Methylbutane-1,3-diamine. (n.d.). PubChem.
- Synthetic methods for 1,3-diamines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- 1,3-Diaminopropane. (n.d.). Wikipedia.
- 3-Methylbutane-1,2-diamine. (n.d.). PubChem.
- Methyl 3,4-diaminobutano
- 3-N-Boc-3-methylbutane-1,3-diamine. (n.d.). King-Pharm.
- 3-Methylbutane-1,2-diamine. (n.d.). BLD Pharm.
- 3-Methylbutane-1,3-diamine dihydrochloride. (n.d.). Ambeed.com.
- CAS#:100516-73-2 | 3-Methylbutane-1,3-diamine dihydrochloride. (2025). Chemsrc.
- Technical Support Center: Purification of N-methylbutane-1,3-diamines. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 100516-73-2 | 3-Methylbutane-1,3-diamine dihydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 3. CAS#:100516-73-2 | 3-Methylbutane-1,3-diamine dihydrochloride | Chemsrc [chemsrc.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. PubChemLite - 3-methylbutane-1,3-diamine dihydrochloride (C5H14N2) [pubchemlite.lcsb.uni.lu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Methylbutane-1,3-diamine Dihydrochloride
Welcome to the technical support guide for 3-Methylbutane-1,3-diamine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Introduction
3-Methylbutane-1,3-diamine dihydrochloride is a valuable building block in synthetic chemistry. Like many amine salts, achieving high purity is critical for downstream applications, as even minor impurities can interfere with subsequent reactions, affect biological assays, or compromise the integrity of the final product. This guide addresses common purification challenges and provides structured methodologies to ensure you obtain a high-purity compound.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and purification of 3-Methylbutane-1,3-diamine dihydrochloride.
Q1: What are the most common impurities I should expect in my crude sample?
A1: Impurities in diamine synthesis typically arise from the reaction pathway. Common impurities can include partially hydrogenated intermediates (aminonitriles, if synthesized from dinitriles), byproducts from side reactions such as cyclization, and other related amines.[1] If the free base was isolated before salt formation, residual solvents or reagents from that process may also be present.
Q2: What is the most effective and scalable method for purifying this diamine salt?
A2: For crystalline solids like dihydrochloride salts, recrystallization is often the most effective and scalable purification method. It leverages differences in solubility between the desired compound and impurities in a chosen solvent system. For impurities that have very similar solubility profiles, column chromatography of the free base prior to salt formation may be necessary, but this is often less scalable.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amine hydrochloride salts, polar protic solvents are a good starting point.
-
Good Candidates: Alcohols like 2-Propanol (Isopropanol) or Ethanol are often effective.[2] Isopropanol is frequently preferred as many hydrochloride salts exhibit lower solubility in it compared to ethanol, which can lead to better recovery.[2]
-
Anti-Solvents: A non-polar solvent in which the salt is insoluble, such as diethyl ether or acetone, can be used as an "anti-solvent."[2][3] It is added to the solution to induce precipitation and improve yield.
Q4: My salt won't crystallize and has "oiled out." What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities or the solution being too supersaturated.
-
Solution 1: Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly.
-
Solution 2: Try a different solvent system.
-
Solution 3: Use a seed crystal from a previous successful batch to initiate crystallization.
-
Solution 4: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create a nucleation site.
Q5: How can I confirm the purity of my final product?
A5: A multi-faceted approach is best for confirming purity. No single method is foolproof.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity by peak area percentage.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can confirm the structure and identify organic impurities. Quantitative NMR (qNMR) can provide an absolute purity assessment against a certified internal standard.[5]
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities, often requiring derivatization of the polar diamine to improve its chromatographic properties.[4][5]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. The compound has high solubility in the chosen solvent, even at low temperatures.2. Too much solvent was used for dissolution.3. Premature crystallization occurred on the filter paper during hot filtration. | 1. Choose a solvent in which the compound is less soluble (e.g., switch from Methanol to Isopropanol).2. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.3. Add a non-polar anti-solvent (e.g., diethyl ether) dropwise to the cooled solution to precipitate more product.[2]4. Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Persistent Impurity in Analytical Data (e.g., HPLC, NMR) | 1. The impurity has a very similar solubility profile to the product.2. The impurity co-crystallized with the product. | 1. Perform a second recrystallization, potentially with a different solvent system.2. If the impurity is non-polar, wash the crude salt with a non-polar solvent like ethyl acetate or hexane before recrystallization.[2]3. Convert the salt back to the free base, perform an aqueous wash or column chromatography, and then re-form the dihydrochloride salt. |
| Product Discoloration (e.g., Yellow or Brown) | 1. Presence of oxidized impurities.2. Thermal degradation during heating. | 1. Treat the dissolved solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities.[2]2. Avoid prolonged heating. Ensure the dissolution temperature does not exceed the solvent's boiling point or the compound's decomposition temperature. |
| Amine Salt is Gummy or a Sticky Solid | 1. Residual water or solvent is present.2. The salt is hygroscopic.3. The presence of weak acid-base pairs can lead to poor salt formation.[6] | 1. Ensure you are using anhydrous solvents, especially when forming the salt.[3]2. Dry the final product thoroughly under high vacuum, possibly with gentle heating.3. Wash the solid with a volatile, non-polar solvent (like diethyl ether) to help remove residual water and other solvents, then dry under vacuum. |
Detailed Experimental Protocol: Recrystallization of 3-Methylbutane-1,3-diamine Dihydrochloride
This protocol provides a self-validating workflow for purifying the title compound. The causality for each step is explained to enhance understanding and adaptability.
Objective: To obtain high-purity, crystalline 3-Methylbutane-1,3-diamine dihydrochloride from a crude solid.
Materials:
-
Crude 3-Methylbutane-1,3-diamine dihydrochloride
-
2-Propanol (Isopropanol), anhydrous
-
Diethyl ether, anhydrous
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
High vacuum line or vacuum oven
Step-by-Step Methodology
-
Solvent Selection & Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of 2-Propanol. Start with approximately 3-5 mL of solvent per gram of crude material.
-
Gently heat the mixture on a hot plate with stirring. Add small aliquots of 2-Propanol until the solid completely dissolves.
-
Causality: Using the minimum amount of hot solvent is crucial. This ensures the solution becomes supersaturated as it cools, which is the driving force for crystallization and maximizes yield. Over-saturating with solvent will result in poor recovery.[7]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (approx. 1-2% w/w).
-
Stir and gently heat the mixture for 5-10 minutes.
-
Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.
-
-
Hot Filtration (If charcoal was used or insoluble impurities are present):
-
Place a new Erlenmeyer flask on the hot plate. Set up a funnel with fluted filter paper.
-
Pre-heat the funnel and flask by pouring a small amount of hot solvent through them.
-
Quickly filter the hot, dissolved solution through the fluted filter paper into the clean, hot flask.
-
Causality: This step removes insoluble impurities and the activated charcoal. Pre-heating the apparatus prevents the product from crystallizing prematurely on the filter paper or in the funnel stem, which would decrease the yield.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure. Rapid cooling can cause the product to precipitate as a powder, trapping impurities.
-
-
Crystal Isolation and Washing:
-
Set up a Buchner funnel with filter paper that fits snugly. Wet the paper with a small amount of cold 2-Propanol.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold 2-Propanol to rinse away any soluble impurities clinging to the crystal surfaces.
-
Perform a final wash with a small amount of cold diethyl ether.
-
Causality: Washing with cold solvent minimizes the loss of the desired product, as solubility is lower at reduced temperatures. The diethyl ether wash helps to displace the higher-boiling 2-Propanol, facilitating faster and more thorough drying.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and remove the bulk of the solvent.
-
Transfer the crystalline solid to a watch glass or petri dish and dry under high vacuum until a constant weight is achieved.
-
Causality: Thorough drying is essential to remove all residual solvents, which would otherwise register as impurities and add to the mass, leading to inaccurate yield calculations.
-
Visual Workflow: Purification by Recrystallization
The following diagram illustrates the logical flow of the recrystallization protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Methylbutane-1,3-diamine Dihydrochloride Synthesis
Welcome to the technical support guide for the synthesis and optimization of 3-Methylbutane-1,3-diamine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Introduction: The Synthetic Strategy
3-Methylbutane-1,3-diamine is a chiral diamine that serves as a valuable building block in medicinal chemistry and materials science.[1][2] While numerous methods exist for synthesizing 1,3-diamines, a common and scalable approach is the reductive amination of a suitable carbonyl precursor.[3] For this specific target, a logical precursor is 4-amino-4-methyl-2-pentanone. The general transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired diamine.
This guide will focus on troubleshooting and optimizing this critical transformation, with a primary focus on the most influential parameter: reaction temperature .
Core Troubleshooting: Optimizing Reaction Temperature
Q1: My reaction is showing low conversion and poor yield. How do I determine the optimal reaction temperature?
This is the most common issue, and temperature is the first parameter you should investigate. The reductive amination process consists of two main stages: imine formation (which is acid-catalyzed and involves dehydration) and reduction. Temperature affects the kinetics of both steps, as well as the stability of reactants and intermediates.
Answer: The optimal temperature is a balance between reaction rate and selectivity. A systematic approach is required.
Troubleshooting Workflow for Temperature Optimization
Caption: Troubleshooting workflow for low-yield reactions.
Scenario A: Reaction is Sluggish at Room Temperature Many reductive aminations using common reducing agents like sodium borohydride derivatives require thermal energy to proceed at a practical rate.[4] If you observe mostly unreacted starting material after several hours, the reaction is likely kinetically limited.
-
Action: Gradually increase the temperature in 10-15 °C increments. A common starting point for optimization is 40-50 °C, with some systems requiring temperatures up to 70-75 °C to drive the conversion.[4]
-
Causality: Increasing temperature provides the necessary activation energy for both imine formation and its subsequent reduction.
Scenario B: Significant Side Products are Observed If your reaction mixture is complex, with multiple spots on a TLC plate, the temperature may be too high. Elevated temperatures can promote side reactions such as self-condensation of the ketone, decomposition of the product, or over-alkylation if an amine is used instead of ammonia.
-
Action: Reduce the reaction temperature. You may need to run the reaction at room temperature or even sub-ambient temperatures (0 °C) for an extended period.[5]
-
Causality: Side reactions often have a higher activation energy than the desired reaction. By lowering the temperature, you can disproportionately slow down these undesired pathways, thus improving selectivity.
Data-Driven Temperature Optimization
To systematically find the optimal temperature, set up parallel reactions and monitor them over time.
| Parameter | Condition 1 (Low Temp) | Condition 2 (Mid Temp) | Condition 3 (High Temp) |
| Temperature | 25 °C (RT) | 50 °C | 75 °C |
| Reaction Time | 24 hours | 12 hours | 6 hours |
| Observed Conversion | 30% | 95% | >99% |
| Product Purity (by GC/LC) | 90% | 92% | 80% |
| Key Impurity Profile | Unreacted Ketone | Minimal Impurities | Degradation/Side Products >15% |
| Recommendation | Insufficient rate. | Optimal Starting Point. | Poor selectivity. |
Frequently Asked Questions (FAQs)
Q2: My yield is still low even after optimizing the temperature. What else should I check?
Answer: If temperature optimization alone is insufficient, several other critical parameters must be addressed. Low yields are often a multi-factorial problem.[6]
-
pH Control: The formation of the imine intermediate is pH-dependent. The reaction is often optimal around pH 5.[6]
-
Too Acidic (pH < 4): The ammonia source will be fully protonated to ammonium (NH₄⁺), which is not nucleophilic and cannot attack the ketone carbonyl.
-
Too Basic (pH > 7): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine.
-
Troubleshooting: Use a weak acid catalyst (e.g., acetic acid) or buffered ammonia source to maintain the pH in the optimal range.
-
-
Moisture Contamination: Reductive amination involves a dehydration step. The presence of excess water can push the equilibrium away from the imine, hindering the reaction.[7]
-
Troubleshooting: Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reductant Activity: The choice and quality of the reducing agent are paramount.
-
Troubleshooting: Use a freshly opened bottle of the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation). If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.
-
Q3: I am having difficulty purifying the final 3-Methylbutane-1,3-diamine dihydrochloride salt. What are the best practices?
Answer: Purifying small, polar diamines and their salts can be challenging due to their physical properties.
-
Problem: Product is lost during aqueous workup.
-
Causality: The free base diamine has high water solubility due to hydrogen bonding, and the dihydrochloride salt is extremely water-soluble.[8]
-
Solution:
-
Basify Correctly: Before extraction, ensure the aqueous layer is strongly basic (pH > 12) with NaOH or KOH to fully deprotonate the diamine to its free base, which is more soluble in organic solvents.
-
"Salting Out": Saturate the aqueous layer with sodium chloride (NaCl). This decreases the solubility of the organic diamine in the aqueous phase, driving it into the organic layer.[8]
-
Solvent Choice: Use a more polar extraction solvent like n-butanol if ethyl acetate or dichloromethane are ineffective.
-
-
-
Problem: Product streaks or sticks to the column during silica gel chromatography.
-
Causality: The basic amine groups interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to poor peak shape (tailing) and irreversible adsorption.[8][9]
-
Solution:
-
Use a Basic Modifier: Add a small amount of a base to your eluent system. A common mobile phase is Dichloromethane/Methanol with 0.5-2% triethylamine or ammonium hydroxide. This base competes with your product for the acidic sites on the silica, allowing for clean elution.[9]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based column.
-
-
-
Problem: Difficulty in crystallization of the dihydrochloride salt.
-
Causality: The presence of impurities or residual solvent can inhibit crystal formation.
-
Solution:
-
After purification of the free base, dissolve it in a suitable solvent like isopropanol or methanol.
-
Slowly add a stoichiometric amount (2.0 equivalents) of concentrated HCl or, preferably, a solution of HCl in a solvent like isopropanol or diethyl ether, often at 0 °C.
-
If crystals do not form, try adding an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or hexane) dropwise until turbidity is observed, then allow it to stand.
-
-
Representative Experimental Protocol
Disclaimer: This is a generalized protocol based on established principles of reductive amination. It must be optimized for your specific laboratory conditions and scale.
Synthesis of 3-Methylbutane-1,3-diamine via Reductive Amination
Caption: General workflow for the synthesis and purification.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-amino-4-methyl-2-pentanone (1.0 equiv) and ammonium acetate (2.5 equiv).
-
Solvent: Add anhydrous methanol to dissolve the reagents.
-
Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature, then heat to the predetermined optimal temperature (e.g., 50 °C) and stir for 6-12 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction, quench carefully with water, and remove the methanol under reduced pressure. Add aqueous NaOH (2M) until the pH > 12.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x n-butanol). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude free base via column chromatography using a mobile phase containing triethylamine.
-
Salt Formation: Dissolve the purified free base in isopropanol, cool to 0 °C, and add 2.0 equivalents of HCl in isopropanol dropwise. Collect the resulting precipitate by filtration to yield the final dihydrochloride salt.
References
-
ResearchGate. (n.d.). Reductive amination reaction temperature [Table]. In An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. Retrieved January 19, 2026, from [Link]
-
De Clippel, F., et al. (2017). Low-Temperature Reductive Aminolysis of Carbohydrates to Diamines and Aminoalcohols by Heterogeneous Catalysis. Angewandte Chemie International Edition, 56(46), 14540-14544. [Link]
-
Chemistry Stack Exchange. (2019). How to improve efficiency of the diamine synthesis from fluorescein? [Online forum post]. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes [Image]. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]
-
Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Ambient-Temperature Synthesis of Primary Amines via Reductive Amination of Carbonyl Compounds. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23279022, 3-Methylbutane-1,3-diamine. Retrieved January 19, 2026, from [Link].
-
Li, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01564-20. [Link]
-
ResearchGate. (n.d.). Synthetic methods for 1,3-diamines. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Solvent Effects in Reactions with 3-Methylbutane-1,3-diamine Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for experiments involving 3-Methylbutane-1,3-diamine Dihydrochloride. Understanding and controlling solvent effects is paramount to achieving successful, reproducible outcomes. This document will serve as a comprehensive resource to navigate the complexities of solvent selection and reaction optimization.
Understanding Your Reagent: Physicochemical Properties
3-Methylbutane-1,3-diamine is a versatile building block, but its dihydrochloride salt form presents specific handling requirements.[1][2] The dual protonation of the amine groups significantly influences its solubility and reactivity. A foundational understanding of its properties is the first step in experimental design.
| Property | Value | Source / Comment |
| Chemical Formula | C₅H₁₆Cl₂N₂ | Dihydrochloride salt[3] |
| Molecular Weight | 175.10 g/mol | Dihydrochloride salt[3] |
| Molecular Weight (Free Base) | 102.18 g/mol | [4] |
| Appearance | White to off-white solid | Typical for amine salts |
| Solubility (General) | High in polar protic solvents (water, methanol, ethanol). Low in nonpolar aprotic solvents (hexane, toluene) and many polar aprotic solvents (DCM, THF) without a base. | The salt's ionic nature dictates its solubility profile.[5][6] |
| pKa (Predicted) | ~9.5-10.5 (secondary amine), ~10.5-11.5 (primary amine) | Estimated values for similar diamines. The exact pKa in different solvents will vary. |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with 3-Methylbutane-1,3-diamine dihydrochloride, with a focus on the underlying chemical principles.
Q1: My 3-Methylbutane-1,3-diamine dihydrochloride won't dissolve in my reaction solvent (e.g., THF, Dichloromethane). What's wrong?
This is the most common issue and stems directly from the salt form of the diamine. As an ammonium salt, it is highly polar and ionic. Solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) are not polar enough to effectively solvate the ions, leading to poor solubility.[6]
-
Causality: "Like dissolves like." The ionic salt requires a solvent that can stabilize both the diammonium cation and the chloride anions.
-
Solution:
-
In-situ Free Base Generation: The most effective strategy is to generate the more soluble, neutral "free base" form of the diamine within the reaction mixture. This is achieved by adding a suitable base. See the protocol in Section 4.
-
Solvent Choice: If the reaction tolerates it, a polar protic solvent like ethanol or isopropanol can be used, which will readily dissolve the salt. However, these solvents can interfere with many reactions (see Q3).
-
Q2: How do I generate the free base from the dihydrochloride salt for my reaction?
Generating the free base is crucial for most applications in organic synthesis. This involves deprotonating the ammonium ions with a base. The choice of base and solvent is critical.
-
The Chemistry: (H₃N⁺-R-N⁺H₃)·2Cl⁻ + 2 Base → H₂N-R-NH₂ + 2 (Base-H⁺Cl⁻)
-
Key Considerations:
-
Stoichiometry: You need at least two equivalents of a base to neutralize both hydrochloride units. It is common practice to use a slight excess (e.g., 2.1-2.5 equivalents) to drive the equilibrium.
-
Base Strength: The base must be strong enough to deprotonate the ammonium ions (pKa ~10-11). Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
-
Byproduct Removal: The neutralization creates a salt byproduct (e.g., triethylammonium chloride). In many nonpolar organic solvents, this salt is insoluble and will precipitate, which can be conveniently removed by filtration.
-
Q3: Can I use a polar protic solvent (like ethanol or water) versus a polar aprotic solvent (like DMF or DMSO)? What are the implications?
The choice between protic and aprotic solvents has a profound impact on the reactivity of your nucleophile (the free diamine).
-
Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol):
-
Pros: Excellent at dissolving the starting dihydrochloride salt.
-
Cons: These solvents can form strong hydrogen bonds with the lone pairs of the free amine. This "cages" or solvates the nucleophile, reducing its reactivity and slowing down reactions like Sₙ2 substitutions.[7][8] They can also act as competing nucleophiles in some reactions.
-
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile):
-
Pros: They are polar enough to dissolve many reagents but do not form strong hydrogen bonds with the nucleophile. They solvate the cation (from the added base), leaving the amine "naked" and highly reactive. This dramatically accelerates Sₙ2 reactions.[7][8]
-
Cons: They can be difficult to remove during workup due to high boiling points. The dihydrochloride salt itself has low solubility in many of these solvents, necessitating the in-situ generation of the free base.
-
The following diagram illustrates the effect of the solvent on the nucleophile.
Q4: I am seeing multiple products in my alkylation reaction. Could the solvent be the cause?
Yes, indirectly. The primary issue in amine alkylations is often over-alkylation, where the newly formed secondary amine reacts again with the alkylating agent.[9][10]
-
Causality: Both the starting primary amine and the mono-alkylated secondary amine product are nucleophiles. If the reaction is slow, or if there is a high local concentration of the alkylating agent, the product can compete with the starting material for the reagent.[10]
-
Solvent-Related Solution:
-
Concentration Control: Using a solvent where all reactants are well-dissolved allows for slow, controlled addition of the alkylating agent. This keeps its concentration low at all times, favoring reaction with the more abundant starting diamine.
-
Rate Enhancement: As discussed in Q3, using a polar aprotic solvent can accelerate the desired initial Sₙ2 reaction, potentially out-competing the subsequent over-alkylation reaction.
-
Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Recommended Solution & Explanation |
| Low or No Reaction | 1. Poor Solubility: The dihydrochloride salt is not dissolving. | Solution: Perform an in-situ free base generation. Suspend the salt in your aprotic solvent (e.g., DCM, THF, ACN), add 2.1-2.5 eq. of a base (e.g., TEA, DIPEA), and stir for 30-60 minutes before adding other reagents. The formation of a precipitate (the base's hydrochloride salt) is a good visual indicator of success. |
| 2. Nucleophile Deactivation: Using a protic solvent (e.g., ethanol). | Solution: Switch to a polar aprotic solvent like DMF or acetonitrile. This will "free" the nucleophile from the hydrogen-bonding solvent cage, increasing its reactivity.[8][11] | |
| Formation of Unexpected Side Products | 1. Solvent Reactivity: The solvent is participating in the reaction. | Solution: Ensure your solvent is inert under the reaction conditions. For example, using an alcohol solvent with an acyl chloride will form an ester. Review the compatibility of your solvent with all reagents. |
| 2. Over-alkylation: (In alkylation reactions) The product is reacting further. | Solution: Use a solvent that allows for high dilution and slow addition of the electrophile. This minimizes the concentration of the alkylating agent, favoring reaction with the starting material. | |
| Difficult Product Isolation / Workup | 1. High-Boiling Solvent: Using DMF or DMSO. | Solution: If possible, choose a lower-boiling solvent like acetonitrile or THF. If DMF/DMSO is necessary, perform an aqueous workup. Dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible solvent (e.g., ethyl acetate, DCM). The DMF/DMSO will preferentially partition into the aqueous layer. |
| 2. Emulsion Formation: During aqueous workup. | Solution: The amine product can act as a surfactant. Try adding brine (saturated NaCl solution) to the aqueous layer to "salt out" the organic product and break the emulsion. |
Key Experimental Protocols
Protocol 1: In-Situ Generation of Free 3-Methylbutane-1,3-diamine
This protocol describes the standard procedure for liberating the reactive free amine from its dihydrochloride salt for use in a subsequent reaction.
Objective: To prepare a solution of the free diamine in an aprotic solvent.
Materials:
-
3-Methylbutane-1,3-diamine dihydrochloride (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 3-Methylbutane-1,3-diamine dihydrochloride.
-
Add the anhydrous solvent (e.g., 10-20 mL per gram of salt).
-
Begin vigorous stirring to create a fine suspension.
-
Slowly add the base (TEA or DIPEA) to the suspension via syringe.
-
Stir the resulting mixture at room temperature for 30-60 minutes.
-
Observation: You should notice the initial solid (diamine salt) gradually being replaced by a new, often finer, precipitate (triethylammonium chloride).
-
The resulting mixture, containing the dissolved free diamine and suspended salt byproduct, can often be used directly in the next step. Alternatively, the salt byproduct can be removed by filtration under an inert atmosphere.
The following workflow illustrates the decision-making process for solvent selection.
References
-
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. [Link]
-
Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
-
University of Colorado Boulder. Summary of Solvent Effects on Nucleophilic Substitution Reactions. [Link]
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
PubChemLite. 3-methylbutane-1,3-diamine dihydrochloride (C5H14N2). [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
PubChem. 3-Methylbutane-1,3-diamine. [Link]
-
Chemistry LibreTexts. (2025). Reactions of Amines. [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
-
Jasperse, J. Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. [Link]
-
Reddit. (2024). Amine workup : r/Chempros. [Link]
-
PubChem. 3-Methylbutane-1,2-diamine. [Link]
-
ChemBK. 3-Methylbutane-1,3-diamine dihydrochloride. [Link]
-
Wikipedia. 1,3-Diaminopropane. [Link]
-
PubMed. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. [Link]
-
Wikipedia. 2,3-Butanediamine. [Link]
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
PubMed Central. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 3-Methylbutane-1,3-diamine | C5H14N2 | CID 23279022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
- 11. users.wfu.edu [users.wfu.edu]
workup procedure for 3-Methylbutane-1,3-diamine dihydrochloride reactions
Welcome to the technical support center for 3-Methylbutane-1,3-diamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reaction workup procedures involving this compound. Our goal is to equip you with the scientific rationale behind each step, ensuring robust and reproducible outcomes in your synthetic endeavors.
Section 1: Understanding the Chemistry of 3-Methylbutane-1,3-diamine and its Dihydrochloride Salt
3-Methylbutane-1,3-diamine is a small aliphatic diamine. Its structure, possessing both a primary and a tertiary amine, imparts specific chemical properties that influence the workup strategy. The dihydrochloride salt is typically a crystalline solid, which is advantageous for purification by recrystallization. However, its high polarity can present challenges during extraction and isolation.
A common synthetic route to 3-Methylbutane-1,3-diamine is the reductive amination of a suitable keto-amine or dicarbonyl precursor. The workup of such reactions is critical for obtaining the final product in high purity.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions involving 3-Methylbutane-1,3-diamine Dihydrochloride.
Issue 1: Low or No Precipitation of the Dihydrochloride Salt
-
Possible Cause 1: Insufficient Acidification. The diamine will not precipitate as the dihydrochloride salt if the pH of the solution is not sufficiently acidic.
-
Solution: Ensure the pH of the aqueous solution is acidic, ideally pH 1-2, by the dropwise addition of concentrated hydrochloric acid. Monitor the pH using pH paper or a calibrated pH meter.
-
-
Possible Cause 2: High Solubility in the Chosen Solvent System. The dihydrochloride salt may be too soluble in the reaction or workup solvent to precipitate effectively.
-
Solution: If the reaction was performed in a polar solvent like methanol or ethanol, concentrate the reaction mixture under reduced pressure to a smaller volume. Then, add a less polar "anti-solvent" in which the salt is insoluble, such as diethyl ether, tert-butyl methyl ether (MTBE), or acetone, to induce precipitation.[1]
-
-
Possible Cause 3: Low Concentration of the Product. If the reaction yield is low, the concentration of the diamine dihydrochloride may be below its saturation point.
-
Solution: Concentrate the solution to a smaller volume. If precipitation is still not observed, consider isolating the free base by extraction and then precipitating the dihydrochloride salt from a more concentrated solution.
-
Issue 2: "Oiling Out" of the Product Instead of Crystallization
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the product, or the product is precipitating from a supersaturated solution too quickly. This results in the formation of an oily liquid instead of solid crystals.[2]
-
Solution 1: Adjust the Solvent System. Add a co-solvent that reduces the overall boiling point of the mixture or improves the crystal lattice formation.
-
Solution 2: Slow Down the Crystallization Process. Re-heat the solution to dissolve the oil, then allow it to cool to room temperature slowly and undisturbed. Seeding with a small crystal of the pure product can also promote proper crystallization. Subsequently, cool the mixture in an ice bath to maximize yield.[2]
-
Issue 3: Formation of an Emulsion During Acid-Base Extraction
-
Possible Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents or in the presence of fine particulate matter. Emulsions are colloidal suspensions of one liquid in another and can be very slow to separate.[3]
-
Solution 1: "Break" the Emulsion. Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to coalesce the dispersed droplets.[2]
-
Solution 2: Filtration. Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by removing particulate matter that may be stabilizing it.
-
Solution 3: Patience and Gentle Swirling. Allow the separatory funnel to stand for an extended period. Gentle swirling, rather than vigorous shaking, can also help the layers to separate.
-
Issue 4: Product Remains in the Aqueous Layer After Basification and Extraction
-
Possible Cause 1: Incomplete Basification. The diamine will remain protonated and water-soluble if the pH is not sufficiently basic.
-
Solution: Ensure the pH of the aqueous layer is greater than 12 by adding a strong base like 50% aqueous NaOH. Check the pH with high-range pH paper.
-
-
Possible Cause 2: Insufficient Extraction. The diamine may have some water solubility even in its free base form.
-
Possible Cause 3: Formation of a Salt with Other Anions. If other acids were used in the reaction or workup, the diamine might form a salt that is not readily converted to the free base.
-
Solution: Ensure a strong base is used in sufficient excess to neutralize all acidic species present.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to remove unreacted starting materials from my crude 3-Methylbutane-1,3-diamine dihydrochloride?
A1: The purification strategy depends on the nature of the impurities.
-
For non-basic impurities: Recrystallization is often the most effective method. The polar dihydrochloride salt will have different solubility properties than less polar organic starting materials.
-
For basic impurities (e.g., other amines): An acid-base extraction can be employed. Dissolve the crude product in an organic solvent and wash with a dilute acid solution. The desired diamine and other basic impurities will be extracted into the aqueous layer as their hydrochloride salts.[5] After separating the layers, the aqueous layer can be basified and the free amines extracted back into an organic solvent. Further purification by distillation or chromatography of the free base may be necessary if the basic impurities have similar properties.
Q2: Which solvent system is recommended for the recrystallization of 3-Methylbutane-1,3-diamine dihydrochloride?
A2: A good recrystallization solvent is one in which the compound is soluble when hot and insoluble when cold.[6] For a polar salt like 3-Methylbutane-1,3-diamine dihydrochloride, polar protic solvents are a good starting point.
-
Recommended starting points:
-
Ethanol or Methanol: The salt is likely to be soluble in hot ethanol or methanol and less soluble upon cooling.
-
Ethanol/Diethyl Ether or Methanol/Diethyl Ether: Dissolve the salt in a minimal amount of hot alcohol and then add diethyl ether as an anti-solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.[7]
-
Isopropanol: This can sometimes be a good alternative to ethanol or methanol.
-
Q3: How can I convert the isolated 3-Methylbutane-1,3-diamine dihydrochloride back to the free base?
A3: To obtain the free diamine, you will need to neutralize the hydrochloride salt.
-
Dissolve the dihydrochloride salt in water.
-
Cool the solution in an ice bath.
-
Slowly add a strong base, such as a 50% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), with stirring until the pH is strongly basic (pH > 12).
-
The free diamine will separate as an oily layer if it is not very water-soluble, or it will remain dissolved.
-
Extract the aqueous solution multiple times with an organic solvent like dichloromethane (DCM) or chloroform.[8]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the free diamine.
Q4: My final product of 3-Methylbutane-1,3-diamine dihydrochloride is colored. How can I decolorize it?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.
-
Dissolve the crude dihydrochloride salt in a suitable hot solvent (e.g., ethanol/water mixture).
-
Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).
-
Heat the mixture at reflux for a short period (10-15 minutes).
-
Perform a hot gravity filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified product.
Section 4: Experimental Protocols
Typical Workup and Isolation of 3-Methylbutane-1,3-diamine Dihydrochloride from a Reductive Amination Reaction
This protocol assumes the reductive amination was carried out in methanol using a borohydride reducing agent.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 1 M aqueous HCl to quench any unreacted reducing agent and to protonate the product. Continue adding until the solution is acidic (pH ~1-2). Be cautious as hydrogen gas may be evolved.
-
-
Solvent Removal:
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
-
Aqueous Workup:
-
To the remaining aqueous residue, add deionized water to dissolve the solids.
-
Wash the aqueous solution with a non-polar organic solvent like diethyl ether or hexane (2 x 50 mL for a 100 mL aqueous solution) in a separatory funnel to remove any non-polar, non-basic impurities. Discard the organic layers.
-
-
Isolation of the Free Base:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add 50% aqueous NaOH with vigorous stirring until the pH is strongly basic (pH > 12).
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude free diamine.
-
-
Formation and Precipitation of the Dihydrochloride Salt:
-
Dissolve the crude free diamine in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) or bubble anhydrous HCl gas through the solution until precipitation is complete.
-
Stir the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation.
-
-
Collection and Drying of the Product:
-
Collect the white precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether or acetone to remove any residual solvent and soluble impurities.
-
Dry the purified 3-Methylbutane-1,3-diamine dihydrochloride under vacuum to a constant weight.
-
Quantitative Data (Representative)
| Parameter | Value |
| Typical Yield | 75-90% |
| Recrystallization Solvent | Ethanol/Diethyl Ether (e.g., 1:3 v/v) |
| Purity (by NMR) | >98% |
Note: These values are representative and may vary depending on the specific reaction conditions and scale.
Section 5: Visualizations
Workup Workflow Diagram
Caption: A typical workflow for the workup and purification of 3-Methylbutane-1,3-diamine dihydrochloride.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low or no product precipitation.
References
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Guide for crystallization. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
The Royal Society of Chemistry. Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. [Link]
-
Myers, A. Chem 115: Reductive Amination. [Link]
-
Columbia University. Extraction method. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Reddit. Crystallization solvent systems. [Link]
-
PubChem. 3-Methylbutane-1,3-diamine. [Link]
-
MIT Digital Lab Techniques Manual. Reaction Work-Up I. [Link]
-
ResearchGate. How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? [Link]
-
S. S. Tetrahedron. One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions. [Link]
-
ResearchGate. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
Sources
Technical Support Center: Characterization of Unexpected Products in 1,3-Diamine Synthesis
Welcome to the Technical Support Center for 1,3-Diamine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing 1,3-diamines. Recognizing that even well-established synthetic routes can yield unexpected outcomes, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of common byproducts. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: My yield of the desired 1,3-diamine is consistently low. What are the general factors I should investigate?
A: Low yields in 1,3-diamine synthesis can often be traced back to several key factors beyond the specific reaction pathway. Before delving into complex side reactions, it's crucial to verify the fundamentals of your experimental setup. Ensure your starting materials are pure and dry, as moisture can interfere with many of the reagents used. Suboptimal reaction conditions, such as incorrect temperature, pressure, or reaction time, can also lead to incomplete conversion or the formation of side products. Finally, consider your work-up procedure. 1,3-diamines can be highly polar and may require specific extraction techniques, such as pH adjustment or the use of specialized solvents, to ensure efficient isolation.
Q2: I'm observing multiple spots on my TLC plate that are not my starting material or desired product. How do I begin to identify these unknown compounds?
A: The first step in identifying unknown spots is to consider the most likely side reactions for your chosen synthetic route. The subsequent sections of this guide detail the common unexpected products for major 1,3-diamine synthesis pathways. A general approach to characterization involves careful purification of the byproduct, often through column chromatography, followed by spectroscopic analysis. Mass spectrometry (MS) will provide the molecular weight, giving you a crucial piece of the puzzle. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will help elucidate the structure, while Infrared (IR) spectroscopy can identify key functional groups that may differ from your desired product.
Q3: Are there any general purification strategies for removing common byproducts from 1,3-diamine preparations?
A: Yes, several general strategies can be effective. Acid-base extraction is a powerful technique for separating basic diamines from non-basic impurities. By washing the organic layer with a dilute acid, the diamine will move into the aqueous layer as its protonated salt, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the pure diamine. For stubborn impurities with similar polarity to your product, derivatization can be a useful tool. For example, reacting the crude mixture with an aldehyde to form imines can alter the polarity and facilitate separation. Additionally, the use of metal salt solutions, such as aqueous copper sulfate, can selectively complex with the diamine, aiding in its separation from non-coordinating byproducts.[1]
II. Troubleshooting Guide: Synthesis via Reduction of 1,3-Dinitriles
The reduction of 1,3-dinitriles is a common and direct route to 1,3-diamines. However, this method is often plagued by the formation of secondary and tertiary amine byproducts, as well as cyclic imines.
Unexpected Product 1: Secondary Amine "Dimer"
Issue: You observe a significant byproduct with a molecular weight roughly double that of your expected 1,3-diamine, minus the mass of ammonia.
Causality: This "dimer-like" byproduct is a secondary amine formed through a competing reaction pathway. The initially formed primary amine can react with an intermediate imine, which is generated from the partial reduction of a dinitrile molecule. Subsequent reduction of this new imine leads to the secondary amine.[2]
Characterization:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to (2 * M_diamine) - M_ammonia.
-
¹H NMR Spectroscopy: The spectrum will be more complex than that of the desired 1,3-diamine. Key features include a downfield shift of the protons alpha to the secondary amine nitrogen and a decrease in the integration of the -NH₂ protons relative to the alkyl backbone.
-
IR Spectroscopy: The N-H stretch for a secondary amine (around 3300-3500 cm⁻¹, a single sharp peak) will be present, and the characteristic scissoring vibration of a primary amine (around 1600 cm⁻¹) will be diminished or absent.
Troubleshooting and Mitigation:
The key to preventing secondary amine formation is to suppress the reaction between the newly formed primary amine and the intermediate imine.
-
Addition of Ammonia: Conducting the hydrogenation in the presence of ammonia (often as a solution in methanol) can help to outcompete the product amine in reacting with the intermediate imine, thus favoring the formation of the desired primary amine.[2]
-
Acidic Additives: The addition of a catalytic amount of a strong acid can protonate the primary amine as it is formed, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.
-
Choice of Catalyst and Reducing Agent: Raney Nickel in the presence of ammonia is often more selective for primary amine formation than Palladium on carbon.[2] Alternatively, using a stoichiometric reducing agent like LiAlH₄ can sometimes provide better selectivity.[2]
Experimental Protocol: Selective Reduction of a 1,3-Dinitrile with Raney Nickel and Ammonia
-
Catalyst Preparation: In a fume hood, carefully wash Raney Nickel with deionized water until the washings are neutral, followed by several washes with absolute ethanol and then methanol.
-
Reaction Setup: To a high-pressure hydrogenation vessel, add the 1,3-dinitrile and a 5% solution of ammonia in methanol. Carefully add the prepared Raney Nickel catalyst under a stream of inert gas.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (typically 50-100 atm). Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by GC or TLC. Once complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by distillation or crystallization.
Unexpected Product 2: Cyclic Imines (e.g., Tetrahydropyrimidines)
Issue: You observe a byproduct with a molecular weight corresponding to the loss of ammonia from your target 1,3-diamine.
Causality: Intramolecular cyclization of the intermediate amino-imine or the final diamine can lead to the formation of a stable six-membered cyclic imine, a tetrahydropyrimidine derivative. This is more likely to occur at elevated temperatures.
Characterization:
-
Mass Spectrometry (MS): The molecular ion peak will correspond to M_diamine - 17.
-
¹H NMR Spectroscopy: The spectrum will show characteristic signals for the cyclic structure, including a downfield proton on the C=N bond.
-
¹³C NMR Spectroscopy: A key indicator is the presence of a signal in the range of 150-165 ppm, corresponding to the imine carbon.
-
IR Spectroscopy: A strong C=N stretching band will be present around 1650 cm⁻¹.
Troubleshooting and Mitigation:
-
Lower Reaction Temperature: Employing milder reaction conditions can disfavor the intramolecular cyclization.
-
Rapid Work-up: Promptly working up the reaction mixture upon completion can minimize the exposure of the diamine to conditions that promote cyclization.
-
Use of Protecting Groups: If the substrate is particularly prone to cyclization, temporary protection of one of the amine functionalities may be necessary.
III. Troubleshooting Guide: Synthesis via Aza-Michael Addition
The aza-Michael addition is a powerful method for forming C-N bonds and is frequently used to synthesize β-amino carbonyl compounds, which can be precursors to or are themselves 1,3-diamines. The primary challenge in this reaction is controlling the extent of addition.
Unexpected Product: Bis-Adducts and Polymerization
Issue: You observe a complex mixture of products, including a significant amount of a higher molecular weight species, or in extreme cases, an insoluble polymer.
Causality: Primary amines have two N-H protons and can therefore undergo aza-Michael addition twice, leading to a bis-adduct.[3][4][5] If a diamine is used as the nucleophile and the Michael acceptor is difunctional, polymerization can readily occur.[6]
Characterization of Bis-Adducts:
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the starting amine plus two equivalents of the Michael acceptor.
-
¹H NMR Spectroscopy: The spectrum will lack N-H protons (unless the Michael acceptor itself contains an N-H group). You will observe duplicate sets of signals corresponding to the two added Michael acceptor moieties.
-
IR Spectroscopy: The N-H stretching bands characteristic of a primary or secondary amine will be absent.
Troubleshooting and Mitigation:
-
Stoichiometric Control: Carefully controlling the stoichiometry is the most effective way to favor the mono-adduct. Using an excess of the amine nucleophile will increase the statistical probability of the Michael acceptor reacting with an unreacted amine molecule rather than the mono-adduct.[5]
-
Slow Addition: Adding the Michael acceptor slowly to a solution of the amine can help to maintain a high concentration of the unreacted amine, further favoring mono-addition.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
-
Solvent Choice: The choice of solvent can influence the relative rates of the first and second additions. Protic solvents can sometimes favor mono-addition by solvating the intermediate.[3]
Decision Workflow for Aza-Michael Addition
Caption: Decision workflow for optimizing aza-Michael additions.
IV. Troubleshooting Guide: Synthesis via the Mannich Reaction
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, a valuable precursor for 1,3-diamines. The reaction's complexity can lead to several side products.
Unexpected Product: Products of Further Condensation (Poly-alkylation)
Issue: The reaction mixture contains high molecular weight byproducts, and the yield of the desired Mannich base is low, particularly when using ammonia or a primary amine.
Causality: The product of the Mannich reaction, the Mannich base, is itself an amine and can react with formaldehyde to form a new iminium ion. This new electrophile can then react with another molecule of the enolizable carbonyl compound, leading to poly-alkylation.[7][8]
Characterization:
-
Mass Spectrometry (MS): Look for molecular ion peaks that correspond to the addition of more than one carbonyl component to the amine.
-
¹H NMR Spectroscopy: The spectra can become very complex. The key is to look for a ratio of aromatic to aliphatic protons that is inconsistent with the desired product.
-
IR Spectroscopy: While less definitive, changes in the fingerprint region and the relative intensity of the C=O and N-H bands can indicate the presence of byproducts.
Troubleshooting and Mitigation:
-
Use of Secondary Amines: The most effective way to prevent this side reaction is to use a secondary amine. Since the resulting Mannich base is a tertiary amine, it lacks the N-H proton necessary to form a new iminium ion and undergo further condensation.[7]
-
Control of Stoichiometry: If a primary amine must be used, careful control of the stoichiometry is crucial. Using a slight excess of the amine and carbonyl compound relative to formaldehyde can help to minimize the formation of the poly-alkylated product.
-
Pre-formation of the Iminium Ion: In some cases, pre-forming the iminium ion from the amine and formaldehyde before adding the enolizable component can improve selectivity.
Data Summary of Common Byproducts
| Synthetic Route | Unexpected Product | Typical Spectroscopic Features |
| Dinitrile Reduction | Secondary Amine "Dimer" | MS: M+ = (2 * M_diamine) - 17¹H NMR: Complex, reduced NH₂ signalIR: Single N-H stretch |
| Cyclic Imine | MS: M+ = M_diamine - 17¹³C NMR: Signal at 150-165 ppmIR: Strong C=N stretch at ~1650 cm⁻¹ | |
| Aza-Michael Addition | Bis-Adduct | MS: M+ = M_amine + 2 * M_acceptor¹H NMR: Absence of N-H protonsIR: Absence of N-H stretch |
| Mannich Reaction | Poly-alkylated Product | MS: High MW peaks¹H NMR: Complex, altered integration ratiosIR: Variable, changes in fingerprint region |
V. References
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Amine Synthesis by Nitrile Reduction. Journal of Organic Chemistry, 74(5), 1964-1970. Available at: [Link]
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Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-119. Available at: [Link]
-
Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Electronic Theses and Dissertations. Available at: [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
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ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction? Available at: [Link]
-
L.S.College, Muzaffarpur. (2020). Mannich reaction. Available at: [Link]
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Kluska, M., et al. (2018). Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N-1Alkyl1,3-propanediamines by GC–MS. Journal of Chromatographic Science, 56(8), 716-723. Available at: [Link]
-
ResearchGate. (n.d.). ¹H-nuclear magnetic resonance (NMR) spectrum of 1,2,3,4-tetrahydropyrimidine derivative 4. Available at: [Link]
-
Kumar, V., & Kaur, K. (2013). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 11(48), 8335-8352. Available at: [Link]
-
Tlili, C., et al. (2021). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. ACS Sustainable Chemistry & Engineering, 9(13), 4761-4773. Available at: [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Hussein, S. A., & Yousif, E. I. (2021). New Mannich Base (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one; Synthesis and Spectral Characterisation. Journal of Physics: Conference Series, 1999, 012019. Available at: [Link]
-
ResearchGate. (n.d.). ¹H-NMR analysis depicting the aza-Michael addition between.... Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Nitriles. Available at: [Link]
-
Al-Ostath, A. I., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega. Available at: [Link]
-
Zhang, Y., et al. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. Polymer Chemistry, 13(44), 6069-6077. Available at: [Link]
-
Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(13), 5738-5750. Available at: [Link]
-
Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process. (1999). U.S. Patent No. 5,973,205. Available at:
-
Kumar, V., & Kaur, K. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. The Journal of organic chemistry, 83(15), 7875–7913. Available at: [Link]
-
Yang, M., et al. (2016). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 27(10), 1731-1735. Available at: [Link]
-
Do, T. D., et al. (2011). Formation of Mono- and Bis-Michael Adducts by the Reaction of Nucleophilic Amino Acids with Hydroxymethylvinyl Ketone, a Reactive Metabolite of 1,3-Butadiene. Chemical research in toxicology, 24(11), 1973–1984. Available at: [Link]
-
Enzymatic reduction of a nitrile containing compound to the corresponding amine. (2008). U.S. Patent No. 7,364,882. Available at:
-
ResearchGate. (n.d.). Synthesis and characterization of some polyurethanes and polyurethane-ureas. Available at: [Link]
-
SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]
-
improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. (2019). Frontiers in Chemistry, 7, 523. Available at: [Link]
-
ResearchGate. (2023). How can I block michael acceptor group from reacting with nitrogen during synthesis? Available at: [Link]
-
International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available at: [Link]
-
Faisca Phillips, A. M. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Molecules, 25(3), 551. Available at: [Link]
-
ResearchGate. (n.d.). Aza Michael mono- and bis-addition. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Selective Synthesis of Secondary Amines from Nitriles using Pt Nanowires as a Catalyst. Available at: [Link]
-
ResearchGate. (2022). Aza‐Michael Mono‐ and Bis‐Addition of Primary and Secondary Amines Promoted by Silica‐Supported Polyphosphoric Acid, PPA/SiO2. Available at: [Link]
-
ACS Publications. (n.d.). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Available at: [Link]
-
ResearchGate. (2016). Mannich condensation reaction problems? Available at: [Link]
-
Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. (1996). Journal of Chemical Education, 73(4), 375. Available at: [Link]
-
Scribd. (n.d.). Aza Michael Reaction For Polymer. Retrieved from [Link]
-
Kumar, V., & Kaur, K. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. The Journal of organic chemistry, 83(15), 7875–7913. Available at: [Link]
-
Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (2001). Journal of the Brazilian Chemical Society, 12(2), 216-220. Available at: [Link]
-
Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. (2018). Polymer Chemistry, 9(21), 2937-2947. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
Sources
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- 4. Formation of Mono- and Bis-Michael Adducts by the Reaction of Nucleophilic Amino Acids with Hydroxymethylvinyl Ketone, a Reactive Metabolite of 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Validation & Comparative
A Technical Guide to the Selection and Comparative Evaluation of 3-Methylbutane-1,3-diamine Dihydrochloride Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of High-Purity Analytical Standards
3-Methylbutane-1,3-diamine dihydrochloride is a diamine salt with applications as a building block in organic synthesis and medicinal chemistry.[1][2] In the rigorous environment of pharmaceutical research and development, the reliability of experimental data is paramount. The quality of analytical standards is a cornerstone of this reliability, directly impacting the accuracy and reproducibility of analytical measurements.[3]
This guide provides a comprehensive framework for the selection and comparative evaluation of 3-Methylbutane-1,3-diamine dihydrochloride analytical standards. As a Senior Application Scientist, the insights presented herein are grounded in the principles of analytical chemistry and best practices for the qualification of reference materials.[4][5] While direct comparative data for this specific compound is not extensively published, this guide will equip you with the necessary knowledge and protocols to conduct a thorough in-house evaluation of analytical standards from different suppliers or batches.
Sourcing a Reliable Standard: A Checklist for a Self-Validating System
The selection of an analytical standard should be a deliberate process, guided by the principles of scientific integrity. A high-quality standard is the first step in a self-validating experimental system.[3] All reference standards should be accompanied by a Certificate of Analysis (CoA) or equivalent documentation.[6]
Here are the key attributes to consider when sourcing a 3-Methylbutane-1,3-diamine dihydrochloride analytical standard:
-
Purity and Impurity Profile: The CoA should specify the purity of the standard, determined by a reliable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7][8] The method of purity determination should be clearly stated. An impurity profile, even if it only lists the number of detected impurities, is also a valuable indicator of quality.
-
Identity Confirmation: The identity of the standard must be unequivocally confirmed. Look for evidence of orthogonal analytical techniques used for characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5]
-
Traceability: The standard should be traceable to a primary reference standard where applicable.[3] While not always available for niche compounds, traceability to a well-characterized in-house primary standard is a good indicator of a supplier's quality system.
-
Stability and Storage Conditions: The supplier should provide clear instructions on the appropriate storage conditions to ensure the stability of the standard.[3] Diamine dihydrochlorides can be hygroscopic, so proper storage is crucial to prevent degradation.[9] An expiration or retest date should also be provided on the CoA.[6]
-
Concentration or Potency: For quantitative applications, the concentration or potency of the standard is a critical parameter.[3] This is often determined by a mass balance approach, taking into account purity, water content, and residual solvents.
A Template for Comparison of Analytical Standards
When comparing 3-Methylbutane-1,3-diamine dihydrochloride analytical standards from different suppliers or batches, a systematic approach is essential. The following table provides a template for the types of data you should seek and compare.
| Parameter | Supplier/Batch A | Supplier/Batch B | Rationale for Comparison |
| Purity (by HPLC/GC) | e.g., 99.5% | e.g., 98.9% | A direct measure of the amount of the target analyte. Higher purity is generally desirable. |
| Number of Impurities | e.g., 2 | e.g., 5 | A lower number of impurities suggests a cleaner synthesis and purification process. |
| Identity Confirmation | NMR, MS, IR | NMR, MS | The use of multiple, orthogonal techniques for identity confirmation provides a higher degree of confidence. |
| Water Content (Karl Fischer) | e.g., 0.2% | e.g., 0.8% | Important for accurate weighing and preparation of standard solutions, especially for a hygroscopic salt. |
| Residual Solvents (by GC) | e.g., <0.1% | e.g., 0.3% | Residual solvents can interfere with analysis and affect the accuracy of the standard's concentration. |
| Certificate of Analysis | Comprehensive | Basic | A detailed CoA reflects a robust quality control system. |
| Retest/Expiry Date | Provided | Provided | Ensures the standard is used within its period of demonstrated stability. |
Experimental Protocol: Comparative Analysis of 3-Methylbutane-1,3-diamine Dihydrochloride Standards by HPLC
The following is a detailed, step-by-step methodology for the comparative analysis of two lots of 3-Methylbutane-1,3-diamine dihydrochloride analytical standards using High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide a deeper understanding of the protocol.
Principle
This method is based on the separation of 3-Methylbutane-1,3-diamine from its potential impurities on a reversed-phase HPLC column. Since aliphatic amines lack a strong chromophore for UV detection, pre-column derivatization with a UV-active or fluorescent labeling agent is often necessary to enhance sensitivity and selectivity.[7] Alternatively, a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), can be used. For this protocol, we will outline a derivatization approach.
Reagents and Materials
-
3-Methylbutane-1,3-diamine dihydrochloride standards (Supplier/Batch A and B)
-
Dansyl chloride (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate buffer (pH ~9)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of each standard (A and B) into separate 10 mL volumetric flasks. The principle of using an analytical balance is to ensure the highest possible accuracy in the initial mass measurement.
-
Dissolve the standards in water and dilute to the mark to obtain a concentration of approximately 1 mg/mL. This creates a stock solution.
-
-
Derivatization Procedure:
-
In separate vials, mix a defined volume of the standard stock solution with the sodium bicarbonate buffer and a solution of dansyl chloride in acetonitrile. The basic pH of the buffer facilitates the reaction between the amine groups and dansyl chloride.
-
Allow the reaction to proceed in the dark at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 1 hour). Controlling the reaction conditions ensures complete and reproducible derivatization.
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) to consume any excess dansyl chloride. This prevents the derivatization of other components in the sample matrix.
-
-
HPLC Analysis:
-
Set up the HPLC system with the following conditions (these may need to be optimized):
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is used to ensure the separation of compounds with different polarities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength appropriate for the dansyl derivative (e.g., 254 nm) or fluorescence detection for higher sensitivity.
-
-
Inject the derivatized standard solutions from both suppliers/batches in triplicate. Triplicate injections are crucial for assessing the precision of the analysis.
-
-
Data Analysis and Comparison:
-
Purity Assessment: Calculate the area percentage of the main peak for each chromatogram. Compare the average purity values for the two standards.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Impurity Profile: Compare the chromatograms for the presence and relative abundance of any impurity peaks. Note any differences in the impurity profiles between the two standards.
-
Retention Time: The retention time of the main peak should be consistent across all injections, indicating the identity of the compound under the same chromatographic conditions.
-
Visualization of the Comparative Workflow
Caption: Workflow for the comparative analysis of two analytical standards.
Stability, Storage, and Handling of Diamine Dihydrochlorides
Proper storage and handling are critical to maintaining the integrity of 3-Methylbutane-1,3-diamine dihydrochloride analytical standards.[3] As amine salts, they can be susceptible to degradation.
-
Hygroscopicity: Dihydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to a decrease in purity and affect the accuracy of weighing. Store the standard in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.
-
Light Sensitivity: While not always explicitly stated, it is good practice to protect analytical standards from prolonged exposure to light, which can cause photodegradation. Storing the container in a dark place or using an amber vial is recommended.
-
Temperature: Adhere to the storage temperature recommended by the supplier.[6] For long-term storage, refrigeration or freezing may be advised, but it is important to allow the container to equilibrate to room temperature before opening to prevent condensation.
Conclusion: Ensuring Data Integrity Through Rigorous Standard Evaluation
References
-
A Guide to Using Analytical Standards. Labmate Online. [Link].
-
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A Comparative Analysis of 3-Methylbutane-1,3-diamine Dihydrochloride and Other Aliphatic Diamines in Polyamide Synthesis
A Technical Guide for Researchers and Polymer Scientists
In the vast landscape of polymer chemistry, the selection of monomers is a critical determinant of the final properties of the macromolecule. Diamines, as fundamental building blocks for polyamides, polyimides, and polyureas, offer a rich diversity in structure and functionality that directly translates to the performance of the resulting polymers. This guide provides an in-depth comparison of 3-Methylbutane-1,3-diamine dihydrochloride with two other common aliphatic diamines, 1,5-Pentanediamine and 1,6-Hexanediamine, with a focus on their potential impact on polyamide properties.
While 1,5-Pentanediamine (a linear isomer) and 1,6-Hexanediamine (a widely used industry standard) provide valuable benchmarks, the introduction of a methyl group and a 1,3-diamine structure in 3-Methylbutane-1,3-diamine offers a unique structural motif. This guide will explore the physicochemical properties of these diamines and present a detailed experimental workflow for the synthesis and characterization of polyamides derived from them. Through a combination of available data and established principles of polymer science, we will project the influence of these structural variations on the thermal and mechanical properties of the resulting polymers.
Physicochemical Properties of Selected Diamines
A foundational understanding of the monomer's properties is essential for predicting its behavior in polymerization reactions and the characteristics of the final polymer. The following table summarizes the key physicochemical properties of 3-Methylbutane-1,3-diamine, 1,5-Pentanediamine, and 1,6-Hexanediamine.
| Property | 3-Methylbutane-1,3-diamine | 1,5-Pentanediamine | 1,6-Hexanediamine |
| CAS Number | 116473-67-7 (free base) | 462-94-2 | 124-09-4 |
| Molecular Formula | C5H14N2 | C5H14N2 | C6H16N2 |
| Molecular Weight | 102.18 g/mol | 102.18 g/mol [1] | 116.20 g/mol [2] |
| Boiling Point | Not available | 178-180 °C[3] | 204-205 °C[4] |
| Melting Point | Not available | 9 °C[3] | 42-45 °C[4] |
| Density | Not available | 0.873 g/mL at 25 °C[3] | 0.89 g/mL at 25 °C[5] |
| Structure | Branched with a tertiary carbon | Linear | Linear |
Experimental Section: Synthesis and Characterization of Polyamides
To provide a tangible framework for comparison, this section outlines a detailed experimental protocol for the synthesis of polyamides via low-temperature interfacial polycondensation of the selected diamines with a diacid chloride, followed by characterization of the resulting polymers.[6]
Synthesis of Polyamide
This protocol describes the synthesis of a polyamide from a generic diamine and adipoyl chloride.
Materials:
-
Diamine (3-Methylbutane-1,3-diamine dihydrochloride, 1,5-Pentanediamine, or 1,6-Hexanediamine)
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Toluene
-
Distilled water
-
Methanol
Procedure:
-
Preparation of Aqueous Diamine Solution: Dissolve the diamine (e.g., 0.05 mol) in a solution of NaOH (0.1 mol) in distilled water (100 mL) in a beaker. If using the dihydrochloride salt of the diamine, ensure enough NaOH is added to neutralize the HCl and provide a basic environment.
-
Preparation of Organic Diacid Chloride Solution: In a separate beaker, dissolve adipoyl chloride (0.05 mol) in toluene (100 mL).
-
Interfacial Polymerization: Carefully pour the organic solution of adipoyl chloride onto the aqueous solution of the diamine without stirring. A polymeric film will form at the interface of the two immiscible liquids.
-
Polymer Collection: Gently grasp the polyamide film at the interface with forceps and pull it out of the beaker as a continuous "rope." Wind the polymer rope onto a glass rod.
-
Washing: Wash the collected polymer thoroughly with a 50/50 (v/v) water/methanol solution to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the polyamide in a vacuum oven at 60-80 °C to a constant weight.
Conclusion
The choice of diamine monomer is a powerful tool for tailoring the properties of polyamides. This guide has provided a comparative overview of 3-Methylbutane-1,3-diamine dihydrochloride against the more conventional 1,5-Pentanediamine and 1,6-Hexanediamine. While direct experimental data for polyamides derived from 3-Methylbutane-1,3-diamine is limited, established principles of polymer chemistry allow for informed predictions of its performance. The introduction of the methyl group and the 1,3-diamine structure is anticipated to yield more amorphous, soluble polyamides with a potentially higher glass transition temperature but lower melting point and mechanical strength compared to their linear, unbranched counterparts.
The provided experimental protocols offer a practical starting point for researchers to synthesize and characterize these polyamides, enabling a direct and quantitative comparison. Such studies are crucial for unlocking the potential of novel diamines like 3-Methylbutane-1,3-diamine in the development of advanced materials with tailored properties for a wide range of applications, from specialty engineering plastics to advanced coatings and adhesives.
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A Senior Application Scientist's Guide to the Synthesis and Validation of 3-Methylbutane-1,3-diamine Dihydrochloride
For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous synthesis and rigorous validation of chemical intermediates are paramount. This guide provides an in-depth technical analysis of the synthesis of 3-Methylbutane-1,3-diamine dihydrochloride, a versatile diamine building block. We will explore a plausible synthetic route, offer a comparative analysis with alternative diamines, and detail the necessary validation techniques to ensure the integrity of the final product.
Introduction: The Significance of 3-Methylbutane-1,3-diamine
3-Methylbutane-1,3-diamine, with its characteristic gem-dimethyl group and two primary amine functionalities at positions 1 and 3, presents a unique structural motif for the synthesis of novel molecular entities.[1] The dihydrochloride salt form enhances its stability and handling properties, making it a valuable reagent in medicinal chemistry and materials science. While specific, detailed synthetic procedures for this exact molecule are not abundantly available in peer-reviewed literature, we can logically construct a robust synthetic pathway based on established organic chemistry principles and analogous transformations.
Proposed Synthesis of 3-Methylbutane-1,3-diamine Dihydrochloride: A Mechanistic Perspective
A logical and efficient approach to the synthesis of 3-Methylbutane-1,3-diamine dihydrochloride involves a two-step process starting from 3-amino-3-methylbutanamide. This method leverages the well-established Hofmann rearrangement, a reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[2][3]
Step 1: Synthesis of 3-Amino-3-methylbutanamide
The synthesis would commence with the aminolysis of an appropriate ester, such as ethyl 3-cyano-3-methylbutanoate, or through the partial hydrolysis of a dinitrile. A more direct approach, however, would be the amidation of 3-amino-3-methylbutanoic acid.
Step 2: Hofmann Rearrangement to 3-Methylbutane-1,3-diamine
The cornerstone of this proposed synthesis is the Hofmann rearrangement of 3-amino-3-methylbutanamide.[4] This reaction proceeds via the formation of an N-bromoamide intermediate in the presence of bromine and a strong base, typically sodium hydroxide. Subsequent rearrangement leads to an isocyanate, which is then hydrolyzed to the desired primary amine, with the loss of carbon dioxide.[5] The resulting 3-Methylbutane-1,3-diamine can then be readily converted to its dihydrochloride salt by treatment with hydrochloric acid.
Caption: Proposed synthetic workflow for 3-Methylbutane-1,3-diamine dihydrochloride.
Comparative Analysis with Alternative Diamines
To provide context for the utility of 3-Methylbutane-1,3-diamine, it is beneficial to compare its synthesis and potential applications with other structurally related diamines. For this guide, we will consider two alternatives: 1,3-Diaminopentane and N,N'-Dimethyl-1,3-propanediamine .
| Feature | 3-Methylbutane-1,3-diamine | 1,3-Diaminopentane | N,N'-Dimethyl-1,3-propanediamine |
| Starting Materials | 3-Amino-3-methylbutanoic acid (proposed) | Commercially available | Dimethylamine, Acrylonitrile |
| Key Synthetic Transformation | Hofmann Rearrangement (proposed) | Various methods, often multi-step | Michael Addition followed by Hydrogenation |
| Structural Uniqueness | Gem-dimethyl group at C3 | Linear C5 backbone | Secondary amine functionalities |
| Potential Applications | Chiral ligand synthesis, building block for complex molecules | Polymer synthesis, organic building block | Surfactant precursor, epoxy curing agent |
| Reported Yields | Not available | Variable | >98% (for continuous process)[6] |
1,3-Diaminopentane: This linear diamine is commercially available and serves as a fundamental building block in organic synthesis.[7][8][9][10] Its synthesis is not as commonly detailed as it is often purchased directly. Its applications are broad, ranging from the synthesis of polymers to its use as a general organic intermediate.
N,N'-Dimethyl-1,3-propanediamine: The synthesis of this diamine is well-documented, often involving a two-step industrial process of Michael addition of dimethylamine to acrylonitrile, followed by catalytic hydrogenation.[6][11][12][13][14] This process can be optimized for continuous production with high yields.[6][12] Its primary applications are in the production of surfactants and as a curing agent for epoxy resins.
The gem-dimethyl group in 3-Methylbutane-1,3-diamine offers steric hindrance that can be advantageous in directing the stereochemistry of reactions when used as a chiral ligand or auxiliary, a feature absent in the other two examples.
Experimental Protocols
While a specific, validated protocol for 3-Methylbutane-1,3-diamine is not available, a general procedure for the Hofmann rearrangement and a detailed, validated protocol for the synthesis of a comparative diamine, N,N'-Dimethyl-1,3-propanediamine, are provided below.
General Protocol for Hofmann Rearrangement
This is a generalized procedure and would require optimization for the specific substrate.
-
Preparation of Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold solution with vigorous stirring until the bromine color disappears, forming a pale yellow solution of sodium hypobromite.
-
Reaction with Amide: To a separate flask containing the primary amide (e.g., 3-amino-3-methylbutanamide) dissolved in a suitable solvent, slowly add the freshly prepared sodium hypobromite solution while maintaining a low temperature.
-
Rearrangement and Hydrolysis: After the addition is complete, the reaction mixture is typically warmed to facilitate the rearrangement to the isocyanate, followed by hydrolysis to the primary amine.
-
Work-up and Isolation: The reaction mixture is cooled, and the product amine is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or as a gas) to precipitate the dihydrochloride salt. The salt is then collected by filtration, washed with a cold solvent, and dried.
Validated Protocol for the Synthesis of N,N'-Dimethyl-1,3-propanediamine[11]
This protocol is adapted from established industrial batch synthesis methodologies.
Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN)
-
Reactor Setup: A stirred, temperature-controlled pressure reactor is charged with a 35% aqueous solution of dimethylamine.
-
Reactant Addition: Acrylonitrile is added dropwise to the dimethylamine solution while maintaining the temperature below 40°C to control the exothermic reaction. The molar ratio of dimethylamine to acrylonitrile is typically kept between 1.1:1 and 1.5:1 to ensure complete conversion of acrylonitrile.
-
Reaction Conditions: After the addition is complete, the mixture is stirred at 30-40°C for 2-4 hours.
-
Reaction Monitoring: The reaction is monitored by gas chromatography (GC) to confirm the complete consumption of acrylonitrile.
-
Purification: The resulting DMAPN is purified by distillation under reduced pressure.
Step 2: Hydrogenation of DMAPN to N,N'-Dimethyl-1,3-propanediamine
-
Catalyst Preparation: A pressure reactor is charged with a slurry of Raney Nickel catalyst in an appropriate solvent (e.g., water or an alcohol).
-
Reactant and Co-catalyst Addition: The purified DMAPN and a co-catalyst, typically an aqueous solution of sodium hydroxide, are added to the reactor.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 3-10 MPa. The reaction mixture is heated to 80-120°C with vigorous stirring.
-
Reaction Monitoring: The progress of the hydrogenation is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.
-
Catalyst Removal and Purification: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The crude N,N'-Dimethyl-1,3-propanediamine is then purified by fractional distillation to achieve a purity of >99%.
Caption: A validated two-step synthesis of N,N'-Dimethyl-1,3-propanediamine.
Validation and Characterization
Rigorous analytical validation is crucial to confirm the identity, purity, and structure of the synthesized 3-Methylbutane-1,3-diamine dihydrochloride.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₂-NH₃⁺ | 2.8 - 3.2 | t | 2H |
| -CH₂-C(CH₃)₂- | 1.6 - 1.9 | t | 2H |
| -C(CH₃)₂- | 1.2 - 1.5 | s | 6H |
| -NH₃⁺ | 7.5 - 8.5 | br s | 6H |
| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |
| -CH₂-NH₃⁺ | 38 - 42 |
| -CH₂-C(CH₃)₂- | 45 - 50 |
| -C(CH₃)₂- | 30 - 35 |
| -(CH₃)₂ | 25 - 30 |
Infrared (IR) Spectroscopy:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine salt) | 3200 - 2800 (broad) |
| C-H stretch (alkane) | 2970 - 2850 |
| N-H bend (amine salt) | 1600 - 1500 |
Mass Spectrometry (MS):
The mass spectrum of the free base (3-Methylbutane-1,3-diamine) would be expected to show a molecular ion peak [M]⁺ at m/z = 102.12.
Conclusion
This guide has outlined a scientifically sound, albeit currently unvalidated, synthetic pathway for 3-Methylbutane-1,3-diamine dihydrochloride via a Hofmann rearrangement. By providing a comparative analysis with established diamines and detailing the necessary analytical techniques for validation, we have created a comprehensive resource for researchers. The unique structural features of the target molecule suggest its potential as a valuable building block in the synthesis of novel compounds with diverse applications. Further experimental work is required to validate and optimize the proposed synthesis, and this guide serves as a foundational blueprint for such endeavors.
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A Comparative Spectroscopic Guide to 3-Methylbutane-1,3-diamine Dihydrochloride
In the landscape of pharmaceutical development and advanced material science, the precise and unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth spectroscopic analysis of 3-Methylbutane-1,3-diamine dihydrochloride, a compound of interest for its potential applications as a building block in the synthesis of bioactive molecules and functional polymers. Due to the limited availability of direct experimental data for this specific salt, this guide presents a comprehensive predicted spectroscopic profile, substantiated by a comparative analysis with structurally related aliphatic diamines: 1,3-diaminopropane and 2,2-dimethyl-1,3-propanediamine.
This document is intended for researchers, scientists, and drug development professionals, offering not only a repository of spectroscopic data but also a foundational understanding of the principles and experimental considerations for the characterization of aliphatic diamine hydrochlorides.
Structural Elucidation: A Comparative Approach
The structural integrity of a molecule is the bedrock of its chemical and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful triumvirate for elucidating molecular structure. In the absence of direct experimental spectra for 3-Methylbutane-1,3-diamine dihydrochloride, we will predict its spectral characteristics based on established principles and compare them with the experimental data of our chosen analogous compounds.
Comparative Compounds:
-
1,3-Diaminopropane: A simple linear diamine, providing a fundamental reference for the spectroscopic signatures of the propanediamine backbone.
-
2,2-Dimethyl-1,3-propanediamine: A symmetrically substituted diamine that offers insight into the effect of quaternary carbon substitution on the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the structure.
Predicted ¹H NMR Spectrum of 3-Methylbutane-1,3-diamine Dihydrochloride
The proton NMR spectrum of 3-Methylbutane-1,3-diamine dihydrochloride is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the electron-withdrawing ammonium groups (-NH₃⁺) will cause a significant downfield shift for adjacent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH(NH₃⁺)- | 3.5 - 3.8 | Multiplet | 1H |
| -CH₂-CH(NH₃⁺)- | 1.8 - 2.1 | Multiplet | 2H |
| -CH₂-NH₃⁺ | 3.1 - 3.4 | Triplet | 2H |
| -C(CH₃)₂- | 1.3 - 1.5 | Singlet | 6H |
| -NH₃⁺ | 7.5 - 8.5 | Broad Singlet | 6H |
Causality of Predictions: The protons on the carbon bearing the tertiary amine (C3) are expected to be the most deshielded due to the direct attachment of the ammonium group and the presence of two methyl groups. The methylene protons adjacent to the primary ammonium group (C1) will also be significantly downfield. The broadness of the -NH₃⁺ signal is a result of proton exchange with the solvent and quadrupole broadening from the nitrogen atom.[1][2][3]
Predicted ¹³C NMR Spectrum of 3-Methylbutane-1,3-diamine Dihydrochloride
The carbon NMR spectrum provides complementary information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C (NH₃⁺)- | 55 - 60 |
| -C H₂-CH(NH₃⁺)- | 40 - 45 |
| -C H₂-NH₃⁺ | 35 - 40 |
| -C (CH₃)₂- | 25 - 30 |
Rationale: The carbon atoms directly bonded to the nitrogen atoms will experience the most significant deshielding effect, resulting in higher chemical shifts.[3]
Comparative NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,3-Diaminopropane | ~1.7 (quintet, 2H), ~2.7 (triplet, 4H) | ~35 (C2), ~42 (C1, C3) |
| 2,2-Dimethyl-1,3-propanediamine | ~0.9 (singlet, 6H), ~2.5 (singlet, 4H) | ~25 (CH₃), ~36 (C2), ~52 (C1, C3) |
The comparison highlights how the substitution pattern influences the chemical shifts. The quaternary carbon in 2,2-dimethyl-1,3-propanediamine simplifies the proton spectrum to two singlets.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectrum of 3-Methylbutane-1,3-diamine Dihydrochloride
The IR spectrum of the dihydrochloride salt will be dominated by the absorptions of the ammonium groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₃⁺) | 3200 - 2800 | Strong, Broad |
| C-H Stretch (aliphatic) | 2980 - 2850 | Medium-Strong |
| N-H Bend (NH₃⁺, asymmetric) | ~1600 | Medium |
| N-H Bend (NH₃⁺, symmetric) | ~1500 | Medium |
| C-N Stretch | 1250 - 1020 | Medium-Weak |
Mechanistic Insight: The broad and intense N-H stretching band is a hallmark of ammonium salts, arising from the strong hydrogen bonding network in the solid state.[4][5][6][7] The presence of two distinct N-H bending modes is characteristic of the -NH₃⁺ group.[8][9][10]
Comparative IR Data
| Compound | Key IR Absorptions (cm⁻¹) |
| 1,3-Diaminopropane | 3360-3280 (N-H stretch, two bands for primary amine), 1600 (N-H bend) |
| 2,2-Dimethyl-1,3-propanediamine | 3350-3270 (N-H stretch, two bands), 1590 (N-H bend) |
The most significant difference between the free diamines and the dihydrochloride salt is the shift of the N-H stretching vibrations to lower wavenumbers and their significant broadening in the salt form due to the formation of the ammonium ions and hydrogen bonding.[4][7]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For the dihydrochloride salt, electrospray ionization (ESI) would be the preferred method to observe the protonated molecule. For the free base, electron ionization (EI) would reveal characteristic fragmentation patterns.
Predicted Mass Spectrum of 3-Methylbutane-1,3-diamine (Free Base) by EI-MS
-
Molecular Ion (M⁺): m/z = 116 (corresponding to C₅H₁₄N₂)
-
Major Fragment Ions: The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[11][12][13][14][15]
Predicted Mass Spectrum of 3-Methylbutane-1,3-diamine Dihydrochloride by ESI-MS
-
[M+H]⁺: m/z = 117
-
[M+2H]²⁺: m/z = 59
-
[M+Na]⁺: m/z = 139 (if sodium ions are present)
The presence of the dihydrochloride would be evident from the isotopic pattern of chlorine if a fragment containing chlorine is observed, showing an M+2 peak with approximately one-third the intensity of the M peak.[17][18][19][20][21]
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following detailed protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of a hygroscopic compound.
NMR Sample Preparation (Hygroscopic Compound)
-
Environment: Perform all sample handling in a glovebox or a desiccator to minimize exposure to atmospheric moisture.[22]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., D₂O, Methanol-d₄, or DMSO-d₆).[23][24][25] Ensure the solvent is from a fresh, sealed ampule.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Mixing: Cap the tube securely and vortex or gently agitate until the sample is fully dissolved.
-
Analysis: Immediately acquire the NMR spectra.
FTIR Sample Preparation (ATR)
Attenuated Total Reflectance (ATR) is the preferred method for hygroscopic solids as it requires minimal sample preparation.[26][27][28][29]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Mass Spectrometry Sample Preparation (ESI-MS)
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[30]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Analysis: Infuse the sample directly into the ESI source or inject it into an LC-MS system.[23][24]
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of 3-Methylbutane-1,3-diamine dihydrochloride. By leveraging predicted spectra and comparing them with experimental data from structurally similar compounds, a robust structural confirmation can be achieved. The detailed experimental protocols offer practical guidance for obtaining high-quality data, particularly for challenging hygroscopic samples. This comparative approach not only facilitates the characterization of the target compound but also serves as a valuable educational resource for researchers working with aliphatic diamines and their salts.
References
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PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2020). Retrieved from [Link]
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NMR sample preparation for highly hygroscopic compound? (2017). Retrieved from [Link]
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Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride. (2015). Retrieved from [Link]
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Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). Retrieved from [Link]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Retrieved from [Link]
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Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. (n.d.). Retrieved from [Link]
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Spectroscopy of Amines. (2024). Retrieved from [Link]
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Amines. (n.d.). Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Retrieved from [Link]
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Organic Nitrogen Compounds II: Primary Amines. (2019). Retrieved from [Link]
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Mass Spectrometry of Amines. (2023). Retrieved from [Link]
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Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Retrieved from [Link]
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A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2019). Retrieved from [Link]
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Guide to FT-IR Spectroscopy. (n.d.). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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Organic Nitrogen Compounds V: Amine Salts. (2019). Retrieved from [Link]
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Organic Compounds Containing Halogen Atoms. (2023). Retrieved from [Link]
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019). Retrieved from [Link]
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FTIR Characterization of Polymorphic Transformation of Ammonium Nitrate. (2012). Retrieved from [Link]
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Spectroscopy of Amines. (n.d.). Retrieved from [Link]
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Mass Spectrometry: Alkyl Halide Fragmentation. (2024). Retrieved from [Link]
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Determination of amines in workplace air using gas chromatography (headspace GC-MS). (2024). Retrieved from [Link]
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Mass Spectrometry of Some Common Functional Groups. (2023). Retrieved from [Link]
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Spectroscopy of Amines. (n.d.). Retrieved from [Link]
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Spectroscopy of Amines. (2020). Retrieved from [Link]
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ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Retrieved from [Link]
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Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). Retrieved from [Link]
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FTIR spectra of [Co2Mo10] ammonium salt and some [Co2Mo10] intercalated... (n.d.). Retrieved from [Link]
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Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Retrieved from [Link]
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Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved from [Link]
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How to keep water out of NMR samples? (2016). Retrieved from [Link]
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HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. (2021). Retrieved from [Link]
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Mass spectrometry of halogen-containing organic compounds. (2000). Retrieved from [Link]
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NMR Spectroscopy. (n.d.). Retrieved from [Link]
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Interpreting. (n.d.). Retrieved from [Link]
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Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. (2011). Retrieved from [Link]
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Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. (2025). Retrieved from [Link]
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The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). Retrieved from [Link]
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6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). Retrieved from [Link]
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Prepping Small Molecules for Mass Spec. (2019). Retrieved from [Link]
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A Comparative Guide to the Chiral Resolution of 3-Methylbutane-1,3-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemistry of molecular entities is a critical determinant of their biological activity and toxicological profile. Chiral diamines, in particular, are pivotal building blocks for a myriad of asymmetric ligands and active pharmaceutical ingredients. This guide offers an in-depth technical comparison of methodologies for the chiral resolution of 3-methylbutane-1,3-diamine and its derivatives, providing a robust framework for researchers to select and optimize the most suitable separation strategy.
The Challenge of Resolving 3-Methylbutane-1,3-diamine
3-Methylbutane-1,3-diamine presents a unique challenge for chiral resolution due to the presence of two nitrogen centers with differing basicity and steric environments. The tertiary carbon atom at the 3-position imparts chirality, necessitating a resolution step to isolate the desired enantiomer from the racemic mixture. The selection of an appropriate resolving agent and methodology is paramount to achieving high enantiomeric purity and yield.
Comparative Analysis of Resolution Methodologies
Two primary strategies dominate the landscape of chiral amine resolution: diastereomeric salt crystallization and enzymatic resolution. Each approach possesses distinct advantages and is suited to different experimental constraints and desired outcomes.
Diastereomeric Salt Crystallization: The Classical Approach
This well-established and scalable method relies on the reaction of the racemic diamine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[1][2] This reaction forms a pair of diastereomeric salts with different physicochemical properties, most notably solubility, which allows for their separation via fractional crystallization.[3][4]
Mechanism of Action: The fundamental principle lies in the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical properties.[5] The differential solubility of these diastereomeric salts in a given solvent system is the cornerstone of this separation technique.
Common Resolving Agents for Diamines:
-
Tartaric Acid and its Derivatives: Tartaric acid, a readily available and cost-effective chiral dicarboxylic acid, is a workhorse in the resolution of amines.[6] Its derivatives, such as (+)-dibenzoyl-D-tartaric acid (DBTA) and (+)-di-p-toluoyl-D-tartaric acid (DTTA), often provide enhanced discrimination and crystallinity.[6]
-
Mandelic Acid: This chiral carboxylic acid is another effective resolving agent for primary amines.
-
Camphorsulfonic Acid: A strong chiral acid that can be effective for the resolution of weakly basic amines.
The selection of the optimal resolving agent and solvent system is often an empirical process, requiring screening of various combinations to maximize the solubility difference between the diastereomeric salts.
Experimental Workflow: Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Enzymatic Resolution: A Green and Selective Alternative
Enzymatic resolution offers a highly selective and environmentally benign approach to separating enantiomers. This method utilizes enzymes, typically lipases, to catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.
Mechanism of Action: The enzyme's chiral active site selectively binds to one enantiomer, facilitating its transformation (e.g., acylation), while the other enantiomer does not fit as well and remains largely unreacted. This kinetic resolution results in the separation of the starting material's enantiomers.
Key Enzymes and Processes:
-
Lipases: Enzymes like Candida antarctica lipase B (CALB) are widely used for the kinetic resolution of amines through enantioselective acylation.
-
Acyl Donors: Simple esters, such as ethyl acetate, can serve as the acyl donor in these reactions.
A significant advantage of enzymatic resolution is its high enantioselectivity, often leading to very high enantiomeric excess (ee) of the resolved products. However, the maximum theoretical yield for the unreacted enantiomer is 50%. This limitation can be overcome by employing a dynamic kinetic resolution (DKR) process, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated enantiomer.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a diamine.
Quantitative Comparison of Resolution Methods
The choice between diastereomeric salt crystallization and enzymatic resolution often depends on factors such as scale, cost, desired purity, and available resources.
| Feature | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution |
| Principle | Formation and separation of diastereomeric salts with different solubilities.[4] | Enantioselective enzymatic transformation of one enantiomer. |
| Resolving Agent | Chiral acid (e.g., tartaric acid, mandelic acid).[2] | Enzyme (e.g., lipase). |
| Scalability | High, suitable for industrial-scale production. | Generally for lab to pilot scale; can be challenging for large-scale. |
| Yield | Can be high, dependent on crystallization efficiency. | Maximum 50% for one enantiomer (unless DKR is employed). |
| Enantiomeric Purity | Variable, may require multiple recrystallizations for high ee. | Often very high (>99% ee) due to enzyme specificity. |
| Development Time | Can be time-consuming due to the need for screening resolving agents and solvents. | May require screening of different enzymes and reaction conditions. |
| Cost | Resolving agents can be expensive, but some (like tartaric acid) are affordable.[6] | Enzymes can be costly, but can often be immobilized and reused. |
| Environmental Impact | Often involves significant solvent usage. | Generally considered a "greener" method with milder reaction conditions. |
Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization with (+)-Tartaric Acid
This generalized protocol serves as a starting point for the resolution of racemic 3-methylbutane-1,3-diamine. Optimization of solvent, temperature, and stoichiometry will be necessary.
Materials:
-
Racemic 3-methylbutane-1,3-diamine
-
(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (10% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation: Dissolve (+)-tartaric acid (0.5 molar equivalents relative to the diamine) in a minimal amount of warm methanol. In a separate flask, dissolve racemic 3-methylbutane-1,3-diamine (1.0 molar equivalent) in methanol.
-
Slowly add the diamine solution to the tartaric acid solution with stirring. The mixture may become warm.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.
-
Recrystallization (Optional): To improve the enantiomeric purity of the less soluble salt, recrystallize it from a minimal amount of hot methanol.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add 10% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 12).
-
Extraction: Extract the liberated free amine with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-methylbutane-1,3-diamine.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by forming a diastereomeric derivative with a chiral auxiliary and analyzing by standard HPLC or NMR.[7]
Protocol 2: Enzymatic Kinetic Resolution using Lipase
This protocol outlines a general procedure for the enzymatic resolution of 3-methylbutane-1,3-diamine.
Materials:
-
Racemic 3-methylbutane-1,3-diamine
-
Immobilized Candida antarctica lipase B (CALB)
-
Ethyl acetate (as both solvent and acyl donor)
-
Anhydrous molecular sieves
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of racemic 3-methylbutane-1,3-diamine (1.0 g) in ethyl acetate (50 mL), add immobilized CALB (0.5 g) and anhydrous molecular sieves (1.0 g).
-
Enzymatic Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by taking aliquots and analyzing them by GC or TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted amines.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and potentially reused.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a mixture of the acylated enantiomer and the unreacted enantiomer.
-
Separation: Separate the acylated amine from the unreacted amine by column chromatography on silica gel.
-
Deprotection (Optional): The acylated amine can be hydrolyzed under acidic or basic conditions to yield the other enantiomer of 3-methylbutane-1,3-diamine.
-
Chiral Analysis: Determine the enantiomeric excess of both the unreacted amine and the amine obtained after hydrolysis using chiral HPLC.
Conclusion
The chiral resolution of 3-methylbutane-1,3-diamine derivatives is a critical step in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications. While diastereomeric salt crystallization offers a scalable and time-tested method, enzymatic resolution provides a highly selective and environmentally friendly alternative. The choice of method will ultimately be guided by the specific requirements of the synthesis, including the desired scale, purity, and economic considerations. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop an efficient and effective resolution strategy for this important class of chiral building blocks.
References
- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
- Science Learning Center, University of Colorado Boulder. (n.d.). Experiment: Resolution of a Racemic Mixture.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- The Royal Society of Chemistry. (n.d.).
- Fogassy, E., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules, 26(8), 2255.
- LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Munegumi, T., et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 24(6), 2749-2752.
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Performance of 3-Methylbutane-1,3-diamine Dihydrochloride in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Sterically Hindered 1,3-Diamine
Chiral diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a vast array of stereoselective transformations.[1][2] Their prevalence in natural products and pharmaceuticals underscores their significance in synthetic organic chemistry.[3][4] While C₂-symmetric 1,2-diamines have been extensively studied and applied, the exploration of C₁-symmetric 1,3-diamines, particularly those with unique steric and electronic properties, remains a fertile ground for discovery.[5][6] 3-Methylbutane-1,3-diamine, with its characteristic gem-dimethyl group at the C3 position, presents a compelling yet largely unexplored scaffold for asymmetric catalysis. This guide provides a comparative framework for evaluating the potential performance of 3-Methylbutane-1,3-diamine dihydrochloride against established chiral 1,3-diamine alternatives in key asymmetric transformations.
The dihydrochloride salt form of 3-Methylbutane-1,3-diamine ensures stability and ease of handling, making it a practical starting point for ligand synthesis and catalytic screening. The presence of a chiral center and two nitrogen atoms with distinct steric environments—a primary amine and a tertiary amine precursor—offers a unique platform for inducing stereoselectivity.[7] The gem-dimethyl group is hypothesized to impart conformational rigidity to the metal-ligand complex, potentially leading to higher enantioselectivity in catalytic reactions.
Comparative Analysis: Benchmarking Against Established Chiral 1,3-Diamines
To objectively assess the potential of 3-Methylbutane-1,3-diamine, we will compare it to the performance of well-established chiral 1,3-diamines in two benchmark asymmetric reactions: the asymmetric hydrogenation of ketones and the asymmetric Michael addition.
Asymmetric Hydrogenation of Prochiral Ketones
The asymmetric hydrogenation of ketones to chiral alcohols is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. The performance of various chiral diamine ligands in this reaction is well-documented, providing a solid basis for comparison.
| Chiral Diamine Ligand | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-1,3-Butanediamine | [RuCl₂(phosphine)₂((R)-1,3-butanediamine)] | Acetophenone | >95 | 85 (R) |
| (R,R)-1,2-Diaminocyclohexane | [RuCl₂(dppf)((R,R)-DACH)] | Acetophenone | 98 | 96 (R) |
| (R,R)-1,2-Diphenylethylenediamine | [RuCl₂(dppf)((R,R)-DPEN)] | Acetophenone | 99 | 99 (R) |
Table 1: Performance of selected chiral diamines in the asymmetric hydrogenation of acetophenone. Data is compiled from representative literature to provide a benchmark.[7]
The data in Table 1 highlights the high efficiency of established chiral diamines. For 3-Methylbutane-1,3-diamine to be a competitive alternative, its derivatives, when complexed with a suitable metal like ruthenium, would need to achieve comparable yields and enantioselectivities. The steric bulk of the gem-dimethyl group in 3-Methylbutane-1,3-diamine could potentially enhance facial discrimination of the prochiral ketone, leading to improved enantioselectivity.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful C-C bond-forming reaction used to generate chiral 1,5-dicarbonyl compounds and their derivatives. Chiral diamines are often employed as organocatalysts in these reactions.
| Organocatalyst | Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-Proline | Acetone + trans-β-nitrostyrene | 95 | - | 93 (S) |
| (R,R)-DPEN-derived thiourea | Acetone + trans-β-nitrostyrene | 98 | 95:5 | 98 (R) |
| Simple primary diamine derivative | Acetone + trans-β-nitrostyrene | 85 | - | 75 (S) |
Table 2: Performance of selected organocatalysts in the asymmetric Michael addition of acetone to trans-β-nitrostyrene. Data is compiled from representative literature to provide a benchmark.
In the context of the Michael addition, a bifunctional catalyst derived from 3-Methylbutane-1,3-diamine, for instance by converting the primary amine to a thiourea, could be envisioned. The tertiary amine could then act as a Brønsted base to deprotonate the ketone, while the thiourea moiety activates the nitroalkene through hydrogen bonding. The chirality of the diamine backbone would dictate the stereochemical outcome of the reaction.
Experimental Protocols for Performance Evaluation
To empirically determine the performance of 3-Methylbutane-1,3-diamine dihydrochloride, a systematic experimental approach is necessary. The following protocols outline a general workflow for its evaluation in the asymmetric hydrogenation of acetophenone.
Ligand Synthesis from 3-Methylbutane-1,3-diamine Dihydrochloride
Objective: To synthesize a suitable N-functionalized derivative of 3-Methylbutane-1,3-diamine for use as a chiral ligand. A common strategy is the synthesis of a tosylated derivative.
Step-by-step Methodology:
-
Free Base Generation: Dissolve 3-Methylbutane-1,3-diamine dihydrochloride in an aqueous solution of a strong base (e.g., 2M NaOH) and extract the free diamine into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free 3-Methylbutane-1,3-diamine.
-
Monotosylation: Dissolve the free diamine in dichloromethane and cool to 0 °C. Add one equivalent of p-toluenesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel to isolate the N-tosylated 3-Methylbutane-1,3-diamine ligand.
Asymmetric Hydrogenation of Acetophenone
Objective: To evaluate the catalytic performance of the synthesized ligand in the ruthenium-catalyzed asymmetric hydrogenation of acetophenone.
Step-by-step Methodology:
-
Catalyst Preparation (in situ): In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ and the synthesized chiral ligand (in a 1:2.2 Ru:ligand ratio). Add degassed isopropanol and stir the mixture at 80 °C for 1 hour to form the active catalyst.
-
Hydrogenation: Cool the catalyst solution to room temperature. Add acetophenone and a solution of potassium tert-butoxide in isopropanol.
-
Reaction Execution: Pressurize the flask with hydrogen gas (e.g., 10 atm) and stir vigorously at room temperature for the specified reaction time (e.g., 12-24 hours).
-
Analysis: After releasing the pressure, take an aliquot of the reaction mixture to determine the conversion by gas chromatography (GC). Purify the remaining mixture by column chromatography to isolate the 1-phenylethanol product. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Visualizing the Catalytic Cycle and Workflow
Proposed Catalytic Cycle for Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for the ruthenium-catalyzed asymmetric hydrogenation of a prochiral ketone.
Experimental Workflow for Catalyst Evaluation
Caption: A generalized workflow for the synthesis and evaluation of a new chiral diamine ligand.
Conclusion and Future Outlook
While direct experimental data on the performance of 3-Methylbutane-1,3-diamine dihydrochloride in asymmetric synthesis is currently lacking in the public domain, its unique structural features make it a promising candidate for investigation. The gem-dimethyl group at the C3 position could enforce a rigid conformation in the corresponding metal complexes, potentially leading to high levels of stereochemical control.
This guide provides a framework for the systematic evaluation of this and other novel chiral diamines. By benchmarking against established ligands in well-understood asymmetric transformations, researchers can efficiently assess the potential of new catalyst systems. The detailed experimental protocols offer a starting point for such investigations. Future work should focus on the synthesis of a library of derivatives of 3-Methylbutane-1,3-diamine and their application in a broader range of asymmetric reactions to fully elucidate their catalytic potential.
References
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]
-
Ellman, J. A., et al. (2009). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic Letters, 11(21), 4974–4977. [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
-
Oh, K., et al. (2013). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 78(15), 7336–7347. [Link]
-
PubChem. 3-Methylbutane-1,3-diamine. [Link]
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Ji, X., & Huang, H. (2016). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 14(45), 10557-10566. [Link]
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Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
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Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280. [Link]
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Ellman, J. A. Asymmetric Synthesis of Amines. Yale University. [Link]
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A Comparative Guide to the Synthesis of 1,3-Diamines for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the 1,3-Diamine Motif
The 1,3-diamine moiety is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. From potent HIV protease inhibitors and antibacterial agents to robust polyamide polymers and versatile chiral ligands for asymmetric catalysis, the strategic placement of two amino groups at a 1,3-distance imparts unique structural and chemical properties.[1] For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of 1,3-diamines is a critical endeavor. This guide provides an in-depth, comparative analysis of the most prevalent and cutting-edge methods for 1,3-diamine synthesis, offering field-proven insights and supporting experimental data to inform your synthetic strategy.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 1,3-diamines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This section will delve into the mechanistic underpinnings, substrate scope, and practical considerations of three major approaches: Reductive Amination, Aza-Michael Addition, and modern Catalytic Methods.
Reductive Amination: A Workhorse of Amine Synthesis
Reductive amination is a widely employed and robust method for the formation of C-N bonds.[1] In the context of 1,3-diamine synthesis, this typically involves the reaction of a 1,3-dicarbonyl compound, or a precursor thereof, with an amine source in the presence of a reducing agent.
Mechanism and Causality: The reaction proceeds through the initial formation of an enamine or imine intermediate from the condensation of a carbonyl group with an amine. This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is critical; mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion intermediate over the starting carbonyl compound, allowing for a one-pot reaction.[2]
Advantages:
-
Versatility: A wide range of carbonyl compounds and amines can be used, allowing for diverse substitution patterns on the resulting 1,3-diamine.
-
One-Pot Procedures: The ability to perform the condensation and reduction in a single step simplifies the experimental workflow.
-
Well-Established: The reaction is well-understood and has been extensively optimized.
Disadvantages:
-
Substrate Availability: The synthesis of appropriately substituted 1,3-dicarbonyl precursors can sometimes be challenging.
-
Control of Selectivity: In cases of unsymmetrical dicarbonyls, achieving regioselectivity can be difficult.
-
Stoichiometric Reducing Agents: The use of stoichiometric amounts of hydride reducing agents can generate significant waste.
Aza-Michael Addition: A Powerful Tool for C-N Bond Formation
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another powerful strategy for the synthesis of 1,3-diamines and their precursors.[3]
Mechanism and Causality: This reaction involves the nucleophilic attack of an amine on the β-carbon of an electron-deficient alkene. The resulting enolate intermediate is then protonated to yield the β-amino carbonyl compound, a direct precursor to 1,3-diamines upon subsequent reductive amination of the remaining carbonyl group. The reaction can be catalyzed by both acids and bases, or in some cases, proceed thermally.
Advantages:
-
Atom Economy: This is an addition reaction, making it highly atom-economical.
-
Convergent Synthesis: It allows for the convergent assembly of complex molecules.
-
Stereocontrol: Asymmetric variants of the aza-Michael addition have been well-developed, enabling the synthesis of chiral 1,3-diamines.
Disadvantages:
-
Limited Substrate Scope: The reaction is primarily applicable to α,β-unsaturated carbonyl compounds and related Michael acceptors.
-
Potential for Polymerization: Side reactions such as polymerization of the Michael acceptor can occur.
-
Reversibility: The reaction can be reversible, potentially leading to incomplete conversion.
Modern Catalytic Methods: The Forefront of Efficiency and Selectivity
Recent years have witnessed a surge in the development of innovative catalytic methods for 1,3-diamine synthesis, offering unprecedented levels of efficiency, selectivity, and stereocontrol. These methods often involve transition-metal or organocatalysis.
Key Catalytic Approaches:
-
Hydroaminomethylation: This reaction involves the addition of an amine and a C1 source (like formaldehyde or CO/H₂) across a double bond. Rhodium and ruthenium catalysts have shown promise in mediating this transformation.[4]
-
Asymmetric Synthesis: Chiral catalysts, including those based on transition metals like rhodium and palladium, as well as organocatalysts, have been successfully employed in the enantioselective synthesis of 1,3-diamines.[5] These methods are particularly valuable in drug development where specific stereoisomers are often required.
-
C-H Amination: Direct functionalization of C-H bonds to install amino groups represents a highly atom-economical and elegant approach. Rhodium-catalyzed C-H insertion reactions have been developed for the synthesis of cyclic sulfamides which can be readily converted to 1,3-diamines.[4]
Advantages:
-
High Selectivity: Catalytic methods often provide excellent chemo-, regio-, and stereoselectivity.
-
Mild Reaction Conditions: Many catalytic reactions proceed under mild conditions, improving functional group tolerance.
-
Atom Economy: C-H activation and hydroamination reactions are highly atom-economical.
Disadvantages:
-
Catalyst Cost and Availability: Some catalysts, particularly those based on precious metals, can be expensive.
-
Catalyst Sensitivity: Catalysts can be sensitive to air, moisture, and impurities in the substrates.
-
Method Development: Optimizing catalytic reactions for new substrates can be time-consuming.
Data Presentation: A Comparative Analysis of Synthesis Methods
To facilitate a direct comparison of the discussed methods, the following table summarizes key performance indicators based on literature data. It is important to note that yields and selectivities are highly dependent on the specific substrates and reaction conditions.
| Method | Key Features | Typical Yields | Stereoselectivity | Key Advantages | Key Limitations |
| Reductive Amination | One-pot reaction of dicarbonyls with amines and a reducing agent. | 60-95% | Generally low unless chiral auxiliaries or catalysts are used. | Versatile, well-established, operationally simple. | Substrate synthesis, regioselectivity control, stoichiometric waste. |
| Aza-Michael Addition | Conjugate addition of amines to α,β-unsaturated carbonyls. | 70-98% | Can be highly diastereoselective and enantioselective with chiral catalysts. | Atom-economical, convergent, good for stereocontrol. | Limited to Michael acceptors, potential for side reactions. |
| Catalytic Hydroaminomethylation | Addition of an amine and a C1 unit across a double bond. | 65-90% | Can be made enantioselective with chiral ligands. | High atom economy, direct access to functionalized diamines. | Requires specialized catalysts, substrate scope can be limited. |
| Catalytic C-H Amination | Direct conversion of C-H bonds to C-N bonds. | 50-85% | Can be highly diastereoselective and enantioselective. | Highly atom-economical, novel disconnections. | Catalyst development is ongoing, can require directing groups. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for two representative 1,3-diamine synthesis methods.
Protocol 1: Diastereoselective Reductive Amination of a β-Amino Ketone
This protocol describes the reduction of a β-amino ketone, which can be synthesized via a Mannich reaction, to a 1,3-diamine.
Materials:
-
β-Amino ketone (1.0 eq)
-
Sodium borohydride (NaBH₄) (3.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the β-amino ketone in methanol (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,3-diamine.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Organocatalytic Asymmetric Aza-Michael Addition
This protocol outlines a general procedure for the enantioselective aza-Michael addition of an amine to an α,β-unsaturated aldehyde using a chiral primary amine catalyst.
Materials:
-
α,β-Unsaturated aldehyde (1.0 eq)
-
Amine (1.2 eq)
-
Chiral primary amine catalyst (e.g., a derivative of (S)-diphenylprolinol silyl ether) (10 mol%)
-
Benzoic acid (20 mol%)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vial charged with the chiral primary amine catalyst and benzoic acid, add toluene (0.5 M).
-
Add the amine to the solution and stir for 5 minutes at room temperature.
-
Add the α,β-unsaturated aldehyde and stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral β-amino aldehyde. This can then be subjected to reductive amination to afford the chiral 1,3-diamine.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a key reaction mechanism and a general experimental workflow.
Reaction Mechanism: Reductive Amination
Caption: Mechanism of Reductive Amination.
Experimental Workflow: General Catalytic Synthesis
Caption: General Experimental Workflow for Catalytic 1,3-Diamine Synthesis.
Industrial and Green Chemistry Perspectives
The industrial synthesis of simple 1,3-diamines, such as 1,3-diaminopropane, often relies on processes like the amination of acrylonitrile followed by hydrogenation.[2][6] While effective, these methods can involve hazardous reagents and high pressures.
There is a growing emphasis on developing greener and more sustainable routes to 1,3-diamines. This includes:
-
Biocatalysis: The use of enzymes or whole-cell systems to produce diamines from renewable feedstocks is a promising area of research.[7]
-
Catalytic Efficiency: Developing more active and robust catalysts that can operate under milder conditions with lower catalyst loadings contributes to greener processes.
-
Atom Economy: Shifting from stoichiometric reagents to catalytic, atom-economical reactions like C-H amination reduces waste generation.[8]
Safety Considerations: Many amines, including 1,3-diamines, can be corrosive and toxic. It is imperative to handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reactions involving flammable solvents or pyrophoric reagents require strict adherence to safety protocols. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion and Future Outlook
The synthesis of 1,3-diamines is a dynamic field with a rich history and an exciting future. While traditional methods like reductive amination remain valuable tools, the development of modern catalytic strategies is revolutionizing the way we approach the construction of these important motifs. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each synthetic approach is paramount for the successful and efficient synthesis of target molecules. The continued innovation in catalysis, with a focus on sustainability and selectivity, will undoubtedly lead to even more powerful and elegant solutions for the synthesis of 1,3-diamines in the years to come.
References
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Ji, X., & Huang, H. (2016). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 14(45), 10557–10565. [Link]
-
Li, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Frontiers in Bioengineering and Biotechnology, 8, 584652. [Link]
-
Ji, X., & Huang, H. (2016). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 14(45), 10557–10565. [Link]
-
Fiori, K. W., & Du Bois, J. (2007). Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion. Journal of the American Chemical Society, 129(12), 3534–3536. [Link]
-
Gérardy, R., et al. (2015). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry, 17(11), 4788–4800. [Link]
-
Vishe, M., & Johnston, J. N. (2019). A stereocontrolled route to β2,3-amino amides results from enantioselective nitroalkane-nitroalkene addition reactions and umpolung amide synthesis. Chemical Science, 10(4), 1138–1143. [Link]
-
Du Bois, J., & Fiori, K. W. (2008). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Journal of the American Chemical Society, 130(32), 10870–10871. [Link]
- Google Patents. (1997).
-
Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]
-
Zhou, K., et al. (2021). Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. Organic Chemistry Frontiers, 8(11), 2997–3003. [Link]
-
Molecules. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1228. [Link]
- Google Patents. (1999).
-
Tanaka, F., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 88(15), 10582–10594. [Link]
-
Tanaka, F., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 88(15), 10582–10594. [Link]
-
Khaskin, E., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. [Link]
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A Senior Application Scientist's Guide to Diamine Building Blocks: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the timeline, cost, and ultimate success of a project. Among the vast array of commercially available chemical scaffolds, diamines represent a versatile and indispensable class of molecules. Their utility spans from the synthesis of high-performance polymers to their role as key linkers and pharmacophores in medicinal chemistry.
This guide provides an in-depth cost-benefit analysis of four common diamine building blocks: two aliphatic diamines, Ethylenediamine and 1,6-Hexanediamine , and two cyclic/aromatic diamines, Piperazine and m-Phenylenediamine . This analysis moves beyond simple price comparisons to consider performance characteristics, safety and handling, and the overall impact on research and development workflows. The insights provided are grounded in experimental data and established protocols to empower you to make informed decisions for your specific application.
The Diamine Dilemma: Balancing Cost, Performance, and Safety
The choice of a diamine building block is rarely a straightforward one. A myriad of factors must be weighed, each with the potential to significantly influence the outcome of a synthesis or the properties of a final product. The core of this decision-making process can be visualized as a balance between three key pillars: cost, performance, and safety.
Comparative Analysis of Selected Diamine Building Blocks
To provide a practical framework for decision-making, we will now delve into a detailed analysis of our four selected diamines. The following sections will present a comparative overview of their cost, performance in a representative application (polyamide synthesis), and critical safety considerations.
Cost Comparison
The price of chemical building blocks can fluctuate based on market demand, purity, and supplier. The following table provides an estimated cost comparison for the selected diamines, based on currently available data from various chemical suppliers. It is important to note that these prices are for research-grade quantities and may differ for bulk industrial purchases.
| Diamine Building Block | Chemical Structure | Molecular Weight ( g/mol ) | Estimated Price (USD/kg) |
| Ethylenediamine | H₂N(CH₂)₂NH₂ | 60.10 | ~$30 - $60 |
| 1,6-Hexanediamine | H₂N(CH₂)₆NH₂ | 116.21 | ~$70 - $150 |
| m-Phenylenediamine | C₆H₄(NH₂)₂ | 108.14 | ~$90 - $200 |
| Piperazine (Anhydrous) | C₄H₁₀N₂ | 86.14 | ~$15 - $50 |
Note: Prices are approximate and subject to change. Bulk pricing may be significantly different.
Performance in Polyamide Synthesis: A Case Study
The synthesis of polyamides is a classic application that effectively highlights the performance differences between various diamine building blocks. The structure of the diamine directly influences the polymerization reaction and the resulting polymer's thermal and mechanical properties.
Polyamides are typically synthesized through the polycondensation reaction of a diamine with a diacid or a diacid chloride. The reaction with a diacid chloride is often preferred in laboratory settings due to its higher reactivity.
The choice between an aliphatic and an aromatic diamine has a profound impact on the properties of the resulting polyamide.
-
Aliphatic Diamines (Ethylenediamine, 1,6-Hexanediamine): The flexibility of the alkyl chain in aliphatic diamines generally leads to semi-crystalline polymers with lower melting points and glass transition temperatures (Tg) compared to their aromatic counterparts. Increasing the length of the aliphatic chain (e.g., from ethylenediamine to 1,6-hexanediamine) increases the flexibility of the polymer backbone, which can lead to a decrease in melting point, tensile strength, and modulus, but an increase in elongation at break.
-
Aromatic Diamines (m-Phenylenediamine): The rigid aromatic ring in m-phenylenediamine results in amorphous or semi-crystalline polyamides with significantly higher thermal stability and mechanical strength. The incorporation of aromatic units restricts chain mobility, leading to higher glass transition temperatures and improved performance at elevated temperatures. However, this rigidity can also lead to lower solubility and processability.
-
Cyclic Aliphatic Diamines (Piperazine): Piperazine, with its pre-formed cyclic structure, imparts a unique combination of rigidity and flexibility to the polymer backbone. Polyamides derived from piperazine can exhibit good thermal stability and mechanical properties, often with improved solubility compared to fully aromatic polyamides.
The following table summarizes the expected trend in properties of polyamides synthesized with the selected diamines and a common diacid chloride, such as adipoyl chloride.
| Diamine Building Block | Expected Polyamide Properties |
| Ethylenediamine | Lower melting point, lower thermal stability, higher water absorption. |
| 1,6-Hexanediamine | Moderate melting point and thermal stability, good balance of strength and flexibility. |
| m-Phenylenediamine | High melting point, high thermal stability, high tensile strength, lower solubility. |
| Piperazine | Good thermal stability, good mechanical properties, potentially improved solubility. |
Safety and Handling
A comprehensive cost-benefit analysis must extend beyond monetary cost and performance to include the critical aspects of safety and handling. The toxicity and handling requirements of a building block can significantly impact laboratory workflows, safety protocols, and disposal costs.
| Diamine Building Block | Key Hazards | Handling Precautions |
| Ethylenediamine | Corrosive, flammable, respiratory and skin sensitizer. | Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors. |
| 1,6-Hexanediamine | Corrosive, harmful if swallowed or in contact with skin. | Work in a well-ventilated fume hood. Wear appropriate PPE. Avoid contact with skin and eyes. |
| m-Phenylenediamine | Toxic by inhalation, in contact with skin, and if swallowed. Suspected of causing genetic defects. Very toxic to aquatic life. | Work in a well-ventilated fume hood with appropriate engineering controls. Wear appropriate PPE. Avoid all contact with skin and eyes. Prevent release to the environment. |
| Piperazine | Corrosive, may cause skin and respiratory sensitization. Suspected reproductive toxicant. | Work in a well-ventilated fume hood. Wear appropriate PPE. Avoid breathing dust. |
Experimental Protocols
To ensure the integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis of a polyamide and the characterization of its key properties according to established standards.
Protocol 1: Synthesis of Polyamide via Interfacial Polycondensation
This protocol describes the synthesis of a polyamide from a diamine and a diacid chloride using an interfacial polymerization technique. This method is well-suited for laboratory-scale synthesis and provides a robust way to compare the reactivity of different diamines.
Materials:
-
Diamine (e.g., 1,6-hexanediamine)
-
Diacid chloride (e.g., adipoyl chloride)
-
Sodium hydroxide (NaOH)
-
Hexane (or other suitable organic solvent)
-
Deionized water
-
Beaker (100 mL)
-
Stirring rod
-
Forceps
Procedure:
-
Prepare the aqueous diamine solution: Dissolve the diamine in an aqueous solution of sodium hydroxide. The sodium hydroxide is used to neutralize the HCl gas that is evolved during the reaction.
-
Prepare the organic diacid chloride solution: Dissolve the diacid chloride in an organic solvent that is immiscible with water, such as hexane.
-
Create the interface: Carefully pour the organic solution over the aqueous solution in a beaker to create two distinct layers. A polymeric film will form at the interface of the two layers.
-
Draw the polyamide fiber: Using forceps, gently grasp the polymer film at the center of the interface and slowly pull it out of the beaker. A continuous strand of polyamide can be drawn.
-
Wash and dry the polymer: Wash the polyamide strand with water and then with a suitable solvent (e.g., ethanol) to remove any unreacted monomers and byproducts. Allow the polymer to air dry or dry in a vacuum oven at a low temperature.
Protocol 2: Characterization of Mechanical Properties - Tensile Testing (ASTM D638)
This protocol outlines the procedure for determining the tensile properties of a plastic material, such as a polyamide, in accordance with ASTM D638.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer for strain measurement
-
Grips for securing the specimen
-
Caliper for measuring specimen dimensions
Procedure:
-
Specimen Preparation: Prepare dumbbell-shaped specimens of the polyamide according to the dimensions specified in ASTM D638. The specimens can be prepared by injection molding or by machining from a larger sheet.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing to ensure consistency.
-
Measurement of Dimensions: Accurately measure the width and thickness of the gauge section of each specimen.
-
Testing:
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load to the specimen at a constant crosshead speed as specified in the standard.
-
Record the load and elongation data until the specimen fractures.
-
-
Data Analysis: From the stress-strain curve, determine the following properties:
-
Tensile strength at yield and at break
-
Tensile modulus (Young's modulus)
-
Elongation at yield and at break
-
Protocol 3: Characterization of Thermal Stability - Thermogravimetric Analysis (TGA) (ASTM E1131)
This protocol describes the determination of the thermal stability of a polymer using TGA, following the guidelines of ASTM E1131.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., platinum or alumina)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the polyamide into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to provide an inert atmosphere.
-
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 800°C).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: From the TGA thermogram, determine:
-
The onset temperature of decomposition (Td), which indicates the beginning of significant weight loss.
-
The temperature of maximum rate of weight loss (Tmax).
-
The percentage of residual mass at a high temperature, which can indicate char formation.
-
Conclusion
The selection of a diamine building block is a critical decision that requires a holistic approach, balancing economic considerations with performance requirements and safety implications.
-
For cost-sensitive applications where high thermal and mechanical performance are not paramount, aliphatic diamines like ethylenediamine and piperazine offer an attractive option.
-
For applications demanding superior thermal stability and mechanical strength, such as in high-performance polymers, aromatic diamines like m-phenylenediamine are often the preferred choice, despite their higher cost and more stringent handling requirements.
-
1,6-Hexanediamine often represents a good compromise, offering a balance of performance, cost, and handling safety for a wide range of applications.
By carefully considering the data and protocols presented in this guide, researchers, scientists, and drug development professionals can make more informed and strategic decisions in the selection of diamine building blocks, ultimately leading to more efficient and successful research and development outcomes.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - m-Phenylenediamine, 99+%. Retrieved from [Link]
-
New Jersey Department of Health. (2004). Hazard Summary: Piperazine. Retrieved from [Link]
-
Infinita Lab. (2025, November 19). ASTM D638 Tensile Testing Methods for Plastics. Retrieved from [Link]
-
Canada.ca. (2024, May 11). Piperazine - information sheet. Retrieved from [Link]
-
ADMET. (2025, June 9). ASTM D638 The Essential Guide to Plastic Tensile Testing. Retrieved from [Link]
-
IndiaMART. (n.d.). Piperazine Anhydrous Pure at ₹ 1200/kg. Retrieved from [Link]
-
ADMET. (2010, July 6). How to Perform an ASTM D638 Plastic Tensile Strength Test. Retrieved from [Link]
-
Intertek. (n.d.). Plastics Tensile Testing for ASTM D638. Retrieved from [Link]
-
ScienceLab.com. (2024, December 16). Safety Data Sheet 1,6-Hexanediamine. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of the Amide Bond Diamine Structure on the CO2, H2S, and CH4 Transport Properties of a Series of Novel 6FDA-Based Polyamide–Imides for Natural Gas Purification. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). M-phenylenediamine – Knowledge and References. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 1032 - PIPERAZINE (anhydrous). Retrieved from [Link]
-
IndiaMART. (n.d.). Piperazine Anhydrous at ₹ 450/kg. Retrieved from [Link]
- Carl ROTH. (n.d
A Researcher's Guide to Purity Assessment of 3-Methylbutane-1,3-diamine Dihydrochloride
An In-Depth Technical Guide for Scientists and Drug Development Professionals
Introduction to 3-Methylbutane-1,3-diamine Dihydrochloride
3-Methylbutane-1,3-diamine dihydrochloride is a chiral diamine that serves as a crucial building block in the synthesis of various chemical entities, including pharmaceuticals and other biologically active compounds.[1] Its molecular structure, featuring a chiral center, makes it a valuable component in stereospecific synthesis.[1] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, impact product yield and quality, and introduce contaminants in the final product.
This guide will explore the primary analytical methods for purity determination: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for detecting different types of impurities.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique for purity assessment is a critical decision, contingent on factors such as the nature of potential impurities, the required level of accuracy, and the available instrumentation. The following table provides a comparative overview of the most common methods for analyzing diamine purity.[2][3]
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection using a Flame Ionization Detector (FID).[4] | Separation of compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. |
| Common Impurities Detected | Volatile organic compounds, residual solvents, and by-products from synthesis. | Non-volatile impurities, isomers, and degradation products. | Structural analogs, isomers, and quantification of the main component against a certified internal standard. |
| Sample Preparation | Often requires derivatization to increase the volatility of the polar diamine.[3] | Dissolution in a suitable solvent. | Simple dissolution in a deuterated solvent with an internal standard.[3] |
| Advantages | High sensitivity for volatile compounds, robust, and widely available.[4] | Versatile, applicable to a wide range of compounds, and high resolution for complex mixtures. | Provides structural confirmation, capable of absolute quantification (qNMR), and non-destructive.[3] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Response factors can vary for different compounds.[2] | Can be more complex to develop methods, and detector response can be compound-dependent. | Lower sensitivity compared to GC and HPLC, and higher instrumentation cost. |
In-Depth Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key analytical techniques. The rationale behind each experimental choice is explained to provide a deeper understanding of the process.
Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for assessing the purity of volatile and semi-volatile substances.[2] For a polar compound like 3-Methylbutane-1,3-diamine, derivatization is often necessary to improve its chromatographic behavior.[3]
Experimental Workflow for GC-FID Analysis
Caption: Workflow for GC-FID Purity Analysis.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]
Reagents:
-
3-Methylbutane-1,3-diamine dihydrochloride sample.
-
Dichloromethane (DCM), analytical grade.[2]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a derivatizing agent.[2]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Methylbutane-1,3-diamine dihydrochloride sample into a vial.
-
Add 1 mL of Dichloromethane and vortex to dissolve.
-
Add 100 µL of MSTFA to the vial.
-
Seal the vial and heat at 60°C for 30 minutes to ensure complete derivatization.
-
-
GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 10 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
The purity of the sample is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[2] This method assumes that all components have a similar response factor in the FID.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds. For diamines, reversed-phase chromatography with a suitable ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) column can be employed.
Experimental Workflow for HPLC Analysis
Sources
Safety Operating Guide
Navigating the Disposal of 3-Methylbutane-1,3-diamine Dihydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed protocol for the proper disposal of 3-Methylbutane-1,3-diamine dihydrochloride, a compound that, like many amine salts, requires careful handling due to its potential hazards. This document is designed to provide essential, immediate safety and logistical information, empowering you to manage this chemical waste stream with confidence and scientific integrity.
Understanding the Hazard Profile
All waste containing 3-Methylbutane-1,3-diamine dihydrochloride should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][2][3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-Methylbutane-1,3-diamine dihydrochloride in any form, whether as a pure substance or as a component of a waste stream, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles are required. A face shield should be worn in situations where splashing is a significant risk. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized. |
| Respiratory Protection | If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. Work should ideally be conducted in a well-ventilated area or a chemical fume hood. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate any potential hazards.
For small spills:
-
Alert personnel in the immediate area.
-
Ensure proper ventilation to disperse any potential vapors.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for chemical spills.
-
Neutralize the spill by cautiously adding a weak base, such as sodium bicarbonate or soda ash, until the effervescence ceases.[6][7][8] This step is crucial for converting the acidic hydrochloride salt to a less hazardous form.
-
Collect the absorbed and neutralized material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent and water.
-
Dispose of all contaminated materials , including PPE, as hazardous waste.
For large spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and/or environmental health and safety (EHS) office.
-
Do not attempt to clean up a large spill without the appropriate training and equipment.
Step-by-Step Disposal Procedure
The primary principle for the disposal of 3-Methylbutane-1,3-diamine dihydrochloride waste is to neutralize its acidic and potentially corrosive nature before it is collected by a licensed hazardous waste disposal company.
Waste Segregation and Collection
All waste streams containing 3-Methylbutane-1,3-diamine dihydrochloride must be collected in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with acidic and potentially corrosive substances (e.g., high-density polyethylene). The label must clearly state "Hazardous Waste" and list all chemical constituents, including "3-Methylbutane-1,3-diamine dihydrochloride."
Neutralization Protocol
The following protocol outlines the steps for neutralizing aqueous waste solutions containing 3-Methylbutane-1,3-diamine dihydrochloride. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Aqueous waste solution of 3-Methylbutane-1,3-diamine dihydrochloride
-
Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriately labeled hazardous waste container
Procedure:
-
Dilution: If the waste solution is concentrated, dilute it with water to a concentration of approximately 5-10%. This will help to control the rate of reaction and dissipate any heat generated during neutralization.
-
Set up: Place the container with the diluted waste solution on a stir plate in a chemical fume hood and add a stir bar. Begin gentle stirring.
-
Gradual Addition of Base: Slowly and carefully add small portions of sodium bicarbonate or soda ash to the stirring solution.[6][7] Carbon dioxide gas will be evolved, causing effervescence. Add the base at a rate that does not cause excessive foaming or splashing.
-
Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the weak base until the pH of the solution is between 6.0 and 8.0.
-
Final Stirring: Once the desired pH is reached and effervescence has ceased, allow the solution to stir for an additional 15-20 minutes to ensure the neutralization is complete.
-
Transfer to Waste Container: Carefully transfer the neutralized solution to the designated hazardous waste container.
-
Labeling: Ensure the hazardous waste container is properly labeled with the neutralized contents. While the primary hazard has been reduced, the solution still contains an organic diamine and salts and must be disposed of as hazardous waste.
Disposal Decision-Making Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Methylbutane-1,3-diamine dihydrochloride.
Caption: Disposal workflow for 3-Methylbutane-1,3-diamine dihydrochloride.
Regulatory Compliance
It is imperative to remember that all chemical waste disposal is governed by strict regulations. The procedures outlined in this guide are intended to render the waste material less hazardous for storage and transport. However, the neutralized waste must still be managed as a hazardous chemical waste.[1][2][3][4][5]
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and to ensure full compliance with all applicable regulations. Your EHS office is your primary resource for ensuring that your laboratory's disposal practices are safe, environmentally responsible, and legally compliant.
By adhering to these procedures and maintaining a proactive approach to laboratory safety, you contribute to a culture of responsibility and scientific excellence.
References
-
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 3-Methyl-1,3-butanediol. Retrieved from [Link]
- Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
-
PubChem. 3-Methylbutane-1,3-diamine. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
- Google Patents. US20100069673A1 - Neutralization of Ethylenediamine Hydrochloride and recovery of....
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Gibson, Emma K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Retrieved from [Link]
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University of California, Merced. Standard Operating Procedure. Retrieved from [Link]
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ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
Chemtex Speciality Limited. Neutralizing Amine | Refinery Chemicals. Retrieved from [Link]
-
PubChemLite. 3-methylbutane-1,3-diamine dihydrochloride (C5H14N2). Retrieved from [Link]
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Navigating the Safe Handling of 3-Methylbutane-1,3-diamine dihydrochloride: A Guide to Personal Protective Equipment and Disposal
Senior Application Scientist's Note: This guide provides essential safety and handling protocols for 3-Methylbutane-1,3-diamine dihydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar diamine dihydrochlorides and related aliphatic amines.[1][2][3][4][5][6][7][8] It is imperative to treat this substance with the caution afforded to corrosive and irritant materials and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.[9]
Understanding the Hazard: The Rationale for Stringent PPE
3-Methylbutane-1,3-diamine dihydrochloride, as a member of the diamine hydrochloride family, is anticipated to be a primary irritant and potentially corrosive. The free amine is known to be corrosive to the eyes, skin, and respiratory tract.[1] The dihydrochloride salt, while generally more stable, can still pose significant hazards, particularly if it comes into contact with moisture, which could lead to the release of hydrochloric acid and the free amine. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.
The primary routes of exposure are inhalation of dust particles, direct skin and eye contact, and ingestion.[1] The health effects of exposure can range from irritation to severe burns, depending on the concentration and duration of contact.[1][8]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to ensure the safety of researchers and scientists handling this compound. The following table summarizes the minimum required PPE.
| Potential Hazard | Required PPE | Rationale |
| Eye Contact | Chemical safety goggles and a face shield | Diamine compounds are known to cause severe eye irritation or burns.[1][6][8] A face shield provides an additional layer of protection against splashes. |
| Skin Contact | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat or chemical-resistant apron | Aliphatic amines can be readily absorbed through the skin and can cause irritation or chemical burns.[1][8] Double gloving is recommended for extended handling. |
| Inhalation | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases | Dusts from the solid compound can be inhaled, causing respiratory tract irritation.[1][2][5] A respirator is crucial, especially when handling larger quantities or when adequate ventilation is not available. |
| Contamination | Disposable shoe covers | To prevent the tracking of chemical residues outside of the designated laboratory area. |
Step-by-Step Guide to Safe Handling and Operations
Adherence to a strict operational protocol is fundamental to minimizing the risk of exposure. The following workflow provides a procedural guide for handling 3-Methylbutane-1,3-diamine dihydrochloride.
Preparation and Engineering Controls
-
Designated Work Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[7][8]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Gather Materials: Before starting, ensure all necessary PPE is available and in good condition. Also, have spill cleanup materials readily at hand.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to prevent cross-contamination.
Handling the Compound
-
Weighing: When weighing the solid, use a balance inside the fume hood or a containment enclosure to prevent the dispersion of dust.
-
Transfers: Use spatulas and other appropriate tools to transfer the solid. Avoid creating dust.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Be aware that the dissolution may be exothermic.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical.
-
Small Spills: For small spills, carefully scoop the solid material into a labeled waste container. Clean the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Large Spills: Evacuate the area and alert your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Personal Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eyes: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Disposal Plan: A Commitment to Safety and Compliance
Proper disposal of 3-Methylbutane-1,3-diamine dihydrochloride and its associated waste is a legal and ethical responsibility.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2][9]
-
Empty Containers: "Empty" containers may still contain hazardous residue and should be treated as hazardous waste unless triple-rinsed.[9] The rinsate should be collected as chemical waste.
-
Consult EHS: The disposal of chemical waste must always comply with local, state, and federal regulations.[2][9] Always consult your institution's EHS department for specific disposal procedures. Neutralization may be a possibility, but the resulting solution may still be regulated.[9]
Conclusion: A Culture of Safety
The safe handling of 3-Methylbutane-1,3-diamine dihydrochloride is predicated on a thorough understanding of its potential hazards and a disciplined adherence to safety protocols. By implementing these PPE and disposal guidelines, researchers can significantly mitigate the risks associated with this compound and foster a culture of safety within the laboratory.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Methyl-1,3-butanediol. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 1078 - 1,3-DIAMINOBUTANE. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]
-
Loba Chemie. (n.d.). N-1-NAPHTHYL ETHYLENE DIAMINE DIHYDROCHLORIDE AR/ACS. Retrieved from [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (2020). Safety Data Sheet: 1,3-Diaminopropane. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
